Cannflavin A
Description
This compound has been reported in Cannabis sativa with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFICMOCSIQMV-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336952 | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76735-57-4 | |
| Record name | Cannflavin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Cannflavin A in Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin A is a prenylated flavonoid unique to Cannabis sativa that has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It also outlines the experimental methodologies employed in the elucidation of this pathway, offering a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Overview of the this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway branches off from the core flavonoid synthesis route through the specific actions of an O-methyltransferase and a prenyltransferase, leading to the formation of this specialized metabolite. The key precursors for the pathway are phenylalanine, derived from the shikimate pathway, and malonyl-CoA, which is produced from the acetate pathway[1].
Enzymatic Steps in this compound Biosynthesis
The formation of this compound can be divided into three main stages: the general phenylpropanoid pathway, the core flavonoid synthesis pathway, and the this compound-specific branch.
General Phenylpropanoid Pathway
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to form cinnamic acid. This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) [1].
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid by the enzyme cinnamate-4-hydroxylase (C4H) [1].
-
Activation of p-Coumaric Acid: Finally, p-coumaric acid is activated through the addition of a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) [1].
Core Flavonoid Synthesis
-
Formation of Naringenin Chalcone: One molecule of p-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA to form the chalcone backbone, naringenin chalcone. This crucial step is catalyzed by chalcone synthase (CHS) [1].
-
Isomerization to Naringenin: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin[1].
-
Formation of Apigenin: A double bond is introduced into the C ring of naringenin by flavone synthase (FNS) to yield the flavone apigenin[1].
-
Hydroxylation to Luteolin: Apigenin is subsequently hydroxylated at the 3' position of the B ring by flavonoid 3'-hydroxylase (F3'H) to produce luteolin[1].
This compound-Specific Branch
The biosynthesis of this compound diverges from the general flavonoid pathway at the level of luteolin through the action of two specific enzymes identified in Cannabis sativa.
-
Methylation of Luteolin: Luteolin is methylated at the 3'-hydroxyl group to form chrysoeriol. This reaction is catalyzed by a specific O-methyltransferase, CsOMT21 [2][3][4][5][6].
-
Geranylation of Chrysoeriol: The final step is the regiospecific addition of a geranyl group from geranyl diphosphate (GPP) to the chrysoeriol backbone. This prenylation reaction is catalyzed by an aromatic prenyltransferase, CsPT3 , to yield this compound[2][3][4]. It is noteworthy that CsPT3 can also utilize dimethylallyl diphosphate (DMAPP) as a substrate to produce Cannflavin B[2][4].
Quantitative Data
The following tables summarize the available kinetic parameters for the key enzymes involved in the final steps of this compound biosynthesis.
Table 1: Kinetic Parameters of C. sativa O-Methyltransferase 21 (CsOMT21)
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) |
| Luteolin | 15.3 ± 2.1 | 185.4 ± 7.3 | 0.012 | 784.3 |
Data obtained from kinetic analysis of recombinant CsOMT21. Kinetic parameters were determined by non-linear regression analysis using the Michaelis-Menten kinetics model.
Table 2: Kinetic Parameters of C. sativa Prenyltransferase 3 (CsPT3)
| Flavone Substrate | Prenyl Donor | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) |
| Chrysoeriol | DMAPP | 37.9 ± 5.59 | 1.3 ± 0.0585 | 0.0009 | 23.7 |
| Chrysoeriol | GPP | 35.6 ± 10.7 | 1.3 ± 0.122 | 0.0009 | 25.3 |
| Apigenin | DMAPP | 141.7 ± 15.6 | 1.2 ± 0.0566 | 0.0008 | 5.6 |
| Apigenin | GPP | 49.4 ± 11.4 | 1.3 ± 0.0993 | 0.0009 | 18.2 |
| Luteolin | DMAPP/GPP | N.D. | N.D. | N.D. | N.D. |
N.D. - Not Determined due to low conversion rates. Measurements were made at 37 °C in 100 mM Tris-HCl, pH 9.0 and 10 mM MgCl2. Data are the mean of three independent determinations ± SE.[4]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway involved a combination of phylogenomic, molecular biology, and biochemical techniques.
Identification and Cloning of Biosynthetic Genes (CsOMT21 and CsPT3)
-
Phylogenomic Analysis:
-
Putative O-methyltransferase and prenyltransferase sequences were identified from the Cannabis sativa genome and transcriptome databases using BLAST searches with known plant flavonoid OMT and aromatic PT protein sequences as queries.
-
The identified candidate sequences were aligned using ClustalW.
-
A neighbor-joining phylogenetic tree was constructed using MEGA (Molecular Evolutionary Genetics Analysis) software to infer evolutionary relationships and select promising candidates for functional characterization.
-
-
Gene Cloning:
-
Total RNA was extracted from C. sativa leaves.
-
First-strand cDNA was synthesized using reverse transcriptase.
-
The full-length open reading frames of the candidate genes (CsOMT21 and CsPT3) were amplified by PCR using gene-specific primers.
-
The amplified PCR products were cloned into a suitable expression vector for heterologous expression.
-
Heterologous Expression and Enzyme Preparation
-
Yeast Expression System:
-
The expression constructs containing the CsOMT21 and CsPT3 genes were transformed into a suitable host, such as Saccharomyces cerevisiae.
-
Yeast cultures were grown in appropriate selective media to the mid-log phase.
-
Gene expression was induced, and the cells were harvested by centrifugation.
-
-
Microsome Isolation (for membrane-bound enzymes like CsPT3):
-
Yeast cells were lysed enzymatically and mechanically in a buffered solution.
-
The cell lysate was subjected to differential centrifugation to pellet the microsomal fraction, which is enriched in membrane-bound proteins.
-
The microsomal pellets were resuspended in a suitable buffer for use in enzyme assays.
-
Enzyme Assays
-
CsOMT21 (O-methyltransferase) Assay:
-
Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 7.5-8.0), the substrate luteolin, the methyl donor S-adenosyl-L-methionine (SAM), and the recombinant CsOMT21 enzyme preparation.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30-37 °C) for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent like methanol or by acidification.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of chrysoeriol.
-
-
CsPT3 (Prenyltransferase) Assay:
-
Reaction Mixture: The assay mixture typically consists of Tris-HCl buffer (pH 7.5-9.0), MgCl2 as a cofactor, the flavonoid substrate (e.g., chrysoeriol), the prenyl donor (GPP for this compound or DMAPP for Cannflavin B), and the microsomal fraction containing recombinant CsPT3.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37 °C).
-
Reaction Termination: The reaction is quenched, often by extraction with an organic solvent like ethyl acetate.
-
Product Analysis: The extracted products are analyzed by HPLC or LC-MS/MS to detect and quantify this compound or Cannflavin B.
-
Kinetic Analysis
-
To determine the kinetic parameters (Km and Vmax), enzyme assays were performed with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.
-
The initial reaction velocities were plotted against the substrate concentrations, and the data were fitted to the Michaelis-Menten equation using non-linear regression analysis software (e.g., SigmaPlot).
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound in Cannabis sativa.
Experimental Workflow for Enzyme Characterization
Caption: General experimental workflow for the characterization of biosynthetic enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Cannflavin Biosynthesis Unlocks Pain Relief Potential of Cannabis | Technology Networks [technologynetworks.com]
- 4. [PDF] Biosynthesis of cannflavins A and B from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Unveiling Cannflavin A: A Technical Guide to its Discovery and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannflavin A, a prenylated flavonoid predominantly found in Cannabis sativa, has garnered significant scientific interest due to its potent anti-inflammatory properties, reportedly exceeding those of aspirin by a substantial margin. This technical guide provides a comprehensive overview of the discovery and chemical structure elucidation of this compound. It details the experimental protocols for its isolation and purification, presents a thorough analysis of its spectroscopic data, and outlines its biosynthetic pathway. This document is intended to serve as a core resource for researchers engaged in the study of natural products, medicinal chemistry, and the development of novel therapeutic agents.
Discovery and Significance
This compound was first isolated and identified in the 1980s from Cannabis sativa[1]. Its discovery was a notable event in phytochemistry, as it represented a new class of bioactive compounds distinct from the well-known cannabinoids. The initial interest in this compound was sparked by its remarkable anti-inflammatory activity, specifically its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation[1]. This discovery opened new avenues for research into the non-cannabinoid constituents of Cannabis and their therapeutic potential.
Isolation and Purification of this compound
The isolation of this compound from Cannabis sativa involves a multi-step process designed to separate it from a complex mixture of other phytochemicals, including cannabinoids, terpenes, and other flavonoids. The general workflow involves extraction, fractionation, and chromatographic purification.
Experimental Protocol: Gram-Scale Preparation
This protocol outlines a method for the gram-scale purification of this compound from hemp aerial parts[2].
-
Plant Material Preparation:
-
300 kg of dried and pulverized hemp aerial parts (leaves and flowers) are passed through a #40-80 mesh sieve.
-
-
Extraction:
-
The fine powder is extracted twice with 80% aqueous cold ethanol (in an 8:1 solvent-to-solid ratio) with stirring at 50 rpm for 2 hours.
-
The ethanol filtrates are combined, and the ethanol content is reduced to 50% to yield a crude ethanolic extract.
-
-
Initial Chromatographic Purification:
-
The crude extract is subjected to chromatography on a macroporous adsorbent resin (HPD700).
-
Elution is performed with 53% aqueous ethanol (5 column volumes).
-
The resulting fractions containing this compound are combined, and the solvent is removed under vacuum to yield a crude extract of this compound (approximately 4.45 kg).
-
-
Solvent Partitioning and Crystallization:
-
The crude this compound extract is dissolved in hexane at 40°C and filtered to remove insoluble materials. This step is repeated three times.
-
After solvent removal, the resulting yellow solid (approximately 52.28 g) is dissolved in a 5:1 mixture of ethyl acetate and acetone.
-
The solution is stored at 4°C for 3 hours to facilitate crystallization.
-
The crystallized solid is filtered and washed three times with cold ethyl acetate to afford the purified this compound fraction (38.73 g, with a yield of 0.013%).
-
Experimental Workflow for this compound Isolation
Caption: Workflow for the gram-scale isolation of this compound.
Chemical Structure Elucidation
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in DMSO-d₆ [2][3]
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 2 | - | 164.2 |
| 3 | 6.54 (s, 1H) | 102.8 |
| 4 | - | 182.3 |
| 5 | 13.21 (s, 1H) | 161.5 |
| 6 | - | 109.1 |
| 7 | 10.76 (s, 1H) | 163.8 |
| 8 | 6.86 (d, J = 2.4 Hz, 1H) | 94.5 |
| 9 | - | 157.8 |
| 10 | - | 105.7 |
| 1' | - | 121.3 |
| 2' | 7.52 (s, 2H) | 113.8 |
| 3' | - | 148.1 |
| 4' | 9.93 (s, 1H) | 150.2 |
| 5' | 6.93 (d, J = 8.2 Hz, 1H) | 116.1 |
| 6' | 7.52 (s, 2H) | 120.5 |
| 3'-OCH₃ | 3.89 (s, 3H) | 56.1 |
| 1'' | 3.22 (d, J = 6.7 Hz, 2H) | 21.6 |
| 2'' | 5.17 (t, J = 6.8 Hz, 1H) | 123.1 |
| 3'' | - | 137.5 |
| 4'' | 1.98 (d, J = 5.9 Hz, 2H) | 39.5 |
| 5'' | 1.91 (s, 2H) | 26.2 |
| 6'' | 5.01 (s, 1H) | 124.5 |
| 7'' | - | 131.2 |
| 8'' | 1.56 (s, 3H) | 25.6 |
| 9'' | 1.50 (s, 3H) | 17.6 |
| 10'' | 1.72 (s, 3H) | 16.2 |
Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis [4][5][6]
| Parameter | Condition |
| Column | Luna® C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid |
| Elution | Isocratic |
| Flow Rate | 1 mL/min |
| Detection | PDA at 342.4 nm |
| Column Temperature | 25 °C |
Mass Spectrometry Fragmentation
While a detailed public fragmentation spectrum for this compound is not extensively documented, based on the principles of flavonoid fragmentation, the following patterns can be anticipated under Electron Ionization Mass Spectrometry (EI-MS).
Table 3: Predicted EI-MS Fragmentation of this compound
| m/z | Proposed Fragment |
| 436 | [M]⁺ (Molecular Ion) |
| 421 | [M - CH₃]⁺ |
| 367 | [M - C₅H₉]⁺ (Loss of prenyl group from geranyl moiety) |
| 314 | Retro-Diels-Alder (RDA) fragmentation of the C-ring |
| 151 | Product of RDA fragmentation |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges to produce this specific flavonoid[7][8][9][10][11].
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
The key enzymes involved in the final steps of this compound biosynthesis are:
-
CsOMT21 (O-methyltransferase): This enzyme catalyzes the methylation of luteolin to form chrysoeriol.
-
CsPT3 (Prenyltransferase): This enzyme facilitates the geranylation of chrysoeriol at the C-6 position, using geranyl pyrophosphate (GPP) as the donor molecule, to produce this compound.
Conclusion
The discovery and structural elucidation of this compound have provided a solid foundation for further research into its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and spectroscopic data presented in this guide are intended to facilitate ongoing and future investigations into this promising natural product. The elucidation of its biosynthetic pathway also opens up possibilities for metabolic engineering and biotechnological production of this compound, which could overcome the limitations of its low natural abundance in Cannabis sativa.
References
- 1. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
Technical Whitepaper: The Anti-inflammatory Mechanism of Cannflavin A via Prostaglandin E2 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cannflavin A, a prenylated flavonoid isolated from Cannabis sativa L., has emerged as a potent anti-inflammatory agent[1][2][3]. Distinct from cannabinoids, its mechanism of action has been a subject of significant interest, particularly its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever[2][4]. In preclinical evaluations, cannflavins have demonstrated anti-inflammatory properties that, in some cases, are significantly more potent than common non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin[5][6]. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its targeted inhibition of the PGE2 biosynthetic pathway. It consolidates quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and workflows for scientific and drug development professionals.
The Prostaglandin E2 Biosynthetic Pathway
Prostaglandin E2 is a principal mediator of inflammation. Its synthesis is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then metabolized through the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) convert AA into the unstable intermediate Prostaglandin H2 (PGH2)[7][8]. Finally, microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme often overexpressed during inflammation, isomerizes PGH2 into the pro-inflammatory PGE2[7][9].
This compound's Targeted Mechanism of Inhibition
Preclinical studies have revealed that this compound exerts its anti-inflammatory effects primarily by targeting and inhibiting key enzymes in the eicosanoid synthesis pathways. Its most notable action is the potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1)[5][10]. This is a significant distinction from traditional NSAIDs, which primarily target COX enzymes. While this compound does weakly inhibit COX-1 and COX-2, its primary efficacy in reducing PGE2 comes from its action on mPGES-1[5][11]. This targeted approach is believed to reduce the negative side effects associated with broad COX inhibition[5].
In addition to its effects on the PGE2 pathway, this compound is also a known inhibitor of 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade responsible for producing pro-inflammatory leukotrienes[6][11]. This dual-inhibitory action on both mPGES-1 and 5-LOX contributes to its powerful anti-inflammatory profile[6][11].
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against mPGES-1 and 5-LOX, with significantly weaker activity against COX enzymes.
| Target | This compound IC50 | Assay Type | Reference |
| PGE2 Release | 0.7 µM | Cell-based (TPA-induced) | [10] |
| mPGES-1 | 1.8 µM | Cell-free | [6][10] |
| 5-Lipoxygenase (5-LOX) | 0.9 µM | Cell-free | [6] |
| 5-Lipoxygenase (5-LOX) | 1.6–2.4 µM | Cell-based | [6] |
| COX-1 / COX-2 | Weak Inhibition | Not specified | [5][11] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.
Isolation of this compound
Cannflavins are typically isolated from the leaves and other aerial parts of Cannabis sativa L.[11].
-
Extraction: Plant material is extracted using a solvent such as 95% ethanol[11]. To minimize interference from cannabinoids, a pre-extraction with a nonpolar solvent like hexane may be performed[11].
-
Fractionation: The crude extract is subjected to fractionation using techniques like silica gel column chromatography[11].
-
Purification: Fractions containing this compound are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound[11][12]. Purity is confirmed by HPLC and structural identity by Nuclear Magnetic Resonance (NMR) spectroscopy[12].
Cell-Based Prostaglandin E2 Inhibition Assay
This protocol assesses the ability of this compound to inhibit PGE2 production in whole cells.
-
Cell Culture: Human cell lines, such as rheumatoid synovial cells or THP-1-derived macrophages, are cultured in appropriate media[1][13].
-
Stimulation: Cells are stimulated with a pro-inflammatory agent to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production. Common stimuli include 12-O-tetradecanoylphorbol-13-acetate (TPA), lipopolysaccharide (LPS), or interleukin-1β (IL-1β)[10][13][14].
-
Treatment: Cells are co-incubated with the inflammatory stimulus and varying concentrations of this compound.
-
Arachidonic Acid Addition: Exogenous arachidonic acid is added to the medium to provide the substrate for PGE2 synthesis[15].
-
Quantification: After incubation, the cell culture supernatant is collected. The concentration of released PGE2 is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA)[15][16][17].
-
Data Analysis: The percentage of PGE2 inhibition is calculated relative to stimulated cells treated with a vehicle control. The IC50 value is determined from the dose-response curve.
Cell-Free Enzyme Inhibition Assay
This method assesses the direct interaction between this compound and a purified or isolated enzyme (e.g., mPGES-1, COX-2).
-
Enzyme Preparation: A source of the target enzyme is prepared. This can be a purified recombinant enzyme or a microsomal fraction isolated from cells overexpressing the enzyme.
-
Reaction Mixture: The enzyme is added to a reaction buffer containing necessary co-factors (e.g., glutathione for mPGES-1) and the substrate (PGH2 for mPGES-1, or arachidonic acid for COX-2)[7].
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The enzymatic reaction is stopped, often by adding an acid.
-
Product Quantification: The amount of product formed (e.g., PGE2) is measured using methods like LC-MS (Liquid Chromatography-Mass Spectrometry) or specific immunoassays.
-
Data Analysis: The IC50 value is calculated based on the reduction in enzyme activity at different inhibitor concentrations.
Molecular Docking and In Silico Studies
Computational studies have been employed to understand the interaction between this compound and its molecular targets. Molecular docking simulations predict the binding affinity and pose of this compound within the active site of enzymes. Studies have investigated the binding of this compound to proteins like transforming growth factor-beta-activated kinase 1 (TAK1), another key inflammatory target, revealing a high binding affinity[4]. Similar in silico approaches for mPGES-1 and COX-2 help elucidate the specific amino acid residues involved in the interaction, providing a structural basis for its inhibitory activity and guiding the design of future anti-inflammatory drugs[18]. These studies confirm that this compound has favorable drug-like properties for development as a therapeutic agent[4][19].
Conclusion
This compound demonstrates a potent and targeted anti-inflammatory mechanism centered on the inhibition of prostaglandin E2 synthesis. Its primary mode of action is the direct and potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the PGE2 production pathway[5][10][11]. This is complemented by the inhibition of 5-lipoxygenase, broadening its anti-inflammatory effects[6]. Unlike traditional NSAIDs, this compound only weakly inhibits COX-1 and COX-2, suggesting a potentially safer profile with fewer gastrointestinal side effects[5]. The quantitative data from preclinical studies underscore its high potency. The combination of a well-defined mechanism, high potency, and a favorable target profile makes this compound a compelling candidate for further research and development as a next-generation anti-inflammatory therapeutic.
References
- 1. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannflavin - Wikipedia [en.wikipedia.org]
- 3. This compound and B, prenylated flavones from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Assessment of this compound as a TAK1 Inhibitor: Implication as a Potential Therapeutic Target for Anti-Inflammation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dc.uthsc.edu [dc.uthsc.edu]
- 10. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of prostaglandin E2 in an inflammatory exudate: effects of nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dspace.nku.edu [dspace.nku.edu]
- 19. Isolation and in silico investigation of cannflavins from Cannabis sativa leaves as potential anti-SARS-CoV-2 agents targeting the Papain-Like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activities of Cannflavin A and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activities of Cannflavin A and its isomers. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and potential therapeutic development.
Introduction
Cannflavins are a group of flavonoids uniquely found in the cannabis plant.[1] Emerging research has highlighted their potential as potent anticancer agents. This guide focuses on the in vitro evidence of the anticancer effects of this compound and its isomers, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its isomers on various cancer cell lines, as demonstrated by IC50 values and other quantitative measures of anticancer activity.
Table 1: Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| TCCSUP | Bladder Cancer | 15 | 48 hours | [2] |
| T24 | Bladder Cancer | 8 | 48 hours | [2] |
| HepG2 | Liver Cancer | Data suggests striking potential, specific IC50 not provided. | Not Specified | [1] |
| HT-29 | Colon Cancer | Data suggests striking potential, specific IC50 not provided. | Not Specified | [1] |
Table 2: Cytotoxicity (IC50) of Cannflavin B in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| A-172 | Glioblastoma | Dose-dependent decrease in viability observed. | Not Specified | [3] |
| U-87 | Glioblastoma | Dose-dependent decrease in viability observed. | Not Specified | [3] |
| Taxol-resistant Breast Cancer | Breast Cancer | Dose-dependent decrease in cell viability observed. | Not Specified |
Table 3: Other Quantitative Anticancer Activities of this compound
| Activity | Cancer Cell Line | Effect | Concentration | Treatment Duration | Reference |
| Apoptosis Induction | T24 (Bladder) | 42.5% ± 4.5% Annexin V labeled cells | 2.5 µM | 24 hours | [2] |
| Invasion Reduction | T24 (Bladder) | 50% reduction in invasion | Not Specified | 24 hours | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of cannflavins on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its isomers (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the cannflavin compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the cannflavin. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: After incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.
-
Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol details the detection of apoptosis in cancer cells treated with cannflavins using flow cytometry.[5][6][7]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the cannflavin, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Invasion Assay (Matrigel Assay)
This protocol outlines a method to assess the effect of cannflavins on the invasive potential of cancer cells.[8][9]
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Cannflavin compound
-
Cotton swabs
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the desired concentration of the cannflavin or vehicle control. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix and stain the invasive cells on the lower surface of the membrane.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The percentage of invasion can be calculated relative to the control.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and its isomers are mediated through the modulation of various cellular signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in bladder cancer cells.[2] This programmed cell death is a critical mechanism for eliminating cancerous cells. A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that this compound treatment leads to the cleavage of caspase 3, a central executioner caspase.[2]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[10][11][12] Its aberrant activation is a common feature in many cancers. While direct evidence for this compound is still emerging, other flavonoids have been shown to inhibit this pathway, and some studies suggest that the anticancer effects of cannabinoids in bladder cancer may involve the inactivation of the PI3K/Akt pathway.[2]
Experimental Workflow for Investigating Anticancer Activity
The following diagram illustrates a typical workflow for the in vitro investigation of the anticancer properties of a novel compound like a cannflavin.
Conclusion
The in vitro data presented in this guide strongly suggest that this compound and its isomers possess significant anticancer properties against a range of cancer cell lines. The mechanisms of action appear to involve the induction of apoptosis and the inhibition of cancer cell invasion, potentially through the modulation of key signaling pathways such as PI3K/Akt. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of these unique cannabis-derived flavonoids. Further studies are warranted to fully elucidate the molecular targets of cannflavins and to evaluate their efficacy in preclinical in vivo models.
References
- 1. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. corning.com [corning.com]
- 9. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Cannflavin A: A Technical Whitepaper on its Preclinical Antiparasitic and Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin A, a prenylated flavonoid unique to the Cannabis sativa plant, has emerged as a promising candidate for drug development due to its diverse pharmacological activities.[1] Beyond its well-documented anti-inflammatory and neuroprotective properties, a growing body of preclinical evidence highlights its potential as a potent antiparasitic and antiviral agent.[2][3] This technical guide provides a comprehensive overview of the existing preclinical data on this compound's efficacy against various parasites and viruses, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Antiparasitic Potential of this compound
In vitro studies have demonstrated the activity of this compound against protozoan parasites of the genera Leishmania and Trypanosoma, which are responsible for leishmaniasis and trypanosomiasis, respectively.
Quantitative Data: Antiparasitic Activity
The inhibitory effects of this compound on these parasites have been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:
| Parasite Species | This compound IC50 | Reference |
| Leishmania spp. | 4.5 µg/mL | [4] |
| Leishmania spp. | 14.6 ± 3.7 µg/mL | [4] |
| Trypanosoma spp. | 1.9 ± 0.8 µg/mL | [4] |
Experimental Protocols: Antiparasitic Assays
While specific experimental details for the above-cited studies are not exhaustively available in the public domain, the following represents a general methodology for assessing the in vitro antiparasitic activity of a compound like this compound.
1. In Vitro Antileishmanial Susceptibility Testing (Promastigote Viability Assay)
-
Parasite Culture: Axenic cultures of Leishmania species (e.g., L. amazonensis, L. major) promastigotes are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C.
-
Assay Principle: The viability of promastigotes is assessed after incubation with varying concentrations of this compound. This is often determined using a colorimetric or fluorometric metabolic indicator, such as resazurin or MTT.
-
Procedure:
-
Promastigotes in the logarithmic growth phase are harvested, centrifuged, and resuspended in fresh medium to a defined concentration (e.g., 1 x 10^6 promastigotes/mL).
-
In a 96-well microtiter plate, serial dilutions of this compound (typically in DMSO, with the final solvent concentration kept below a non-toxic level) are prepared.
-
The parasite suspension is added to the wells containing the test compound and control wells (medium alone, solvent control, and a reference drug like Amphotericin B).
-
The plates are incubated for a specified period (e.g., 48-72 hours) at the optimal temperature for promastigote growth.
-
A viability reagent (e.g., resazurin) is added to each well, and the plates are incubated for a further period to allow for metabolic conversion.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
2. In Vitro Antitrypanosomal Susceptibility Testing (Trypomastigote Motility Assay)
-
Parasite Culture: Bloodstream form trypomastigotes of Trypanosoma species (e.g., T. brucei) are cultured in a suitable medium (e.g., HMI-9) at 37°C in a 5% CO2 atmosphere.
-
Assay Principle: The motility of trypomastigotes is a key indicator of their viability. A reduction in or cessation of motility upon exposure to this compound indicates trypanocidal activity.
-
Procedure:
-
Trypomastigotes are harvested from culture and diluted to a specific concentration (e.g., 2 x 10^5 trypomastigotes/mL).
-
In a 96-well plate, serial dilutions of this compound are prepared.
-
The parasite suspension is added to the wells.
-
The plate is incubated at 37°C, and parasite motility is observed at different time points (e.g., 24 and 48 hours) using an inverted microscope.
-
The minimum inhibitory concentration (MIC) or IC50 can be determined as the lowest concentration of the compound that results in a significant reduction in parasite motility compared to the control.
-
Mechanism of Antiparasitic Action
In silico studies suggest that this compound may exert its antileishmanial effects through the inhibition of Leishmania major pteridine reductase (PTR1).[4] This enzyme is crucial for the parasite's folate metabolism and survival. The docking energy of this compound against LmPTR1 was found to be -144.0 kJ/mol, which is comparable to that of the known inhibitor methotrexate (-149.8 kJ/mol).[4]
Antiviral Potential of this compound
The antiviral activity of this compound has been primarily investigated through in silico studies, with promising results against a range of viruses.
Quantitative Data: Antiviral Activity (in silico)
Computational docking studies have predicted favorable binding affinities of this compound to key viral proteins:
| Virus | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Human Immunodeficiency Virus (HIV-1) | Protease | -9.7 | [4] |
| SARS-CoV-2 | Main Protease (Mpro) | Not specified | [4] |
| Zika Virus | NS5 Protein (MTase and RdRp) | Favorable | [4] |
| Dengue Virus (four serotypes) | NS5 Protein | Favorable | [4] |
| SARS-CoV-2 | Papain-Like Protease (PLP) | Comparable to Y95 ligand | [5] |
Experimental Protocols: Antiviral Assays
While in vitro and in vivo data for the antiviral activity of this compound are currently limited, the following are standard methodologies that could be employed for its evaluation.
1. Cell-Based Antiviral Assay (e.g., for SARS-CoV-2)
-
Cell Culture: A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) is cultured in an appropriate medium.
-
Assay Principle: The ability of this compound to inhibit viral replication in host cells is measured. This can be quantified by various methods, such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral antigens.
-
Procedure (Plaque Reduction Assay):
-
Confluent cell monolayers in 6- or 12-well plates are infected with a known amount of virus for a short period (e.g., 1 hour).
-
The virus inoculum is removed, and the cells are washed.
-
An overlay medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose) is added.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in the presence of this compound is compared to the number in the control wells to determine the percentage of inhibition and calculate the IC50 value.
-
Mechanism of Antiviral Action and Relevant Signaling Pathways
The antiviral activity of this compound is likely linked to its anti-inflammatory properties. Many viral infections trigger a strong inflammatory response, and the ability of this compound to modulate these pathways could be beneficial. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.
TLR4 Signaling Pathway Inhibition by this compound
In vitro studies have shown that this compound can inhibit the inflammatory signaling induced by the activation of TLR4 in human macrophages.[6] TLR4 is a receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from bacteria, and its activation leads to the production of pro-inflammatory cytokines and chemokines. The inhibitory effects of this compound on TLR4-induced cytokine expression are comparable to those of a known NF-κB inhibitor.[6]
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel compound like this compound typically follows a structured workflow, from initial screening to more complex mechanistic studies.
References
- 1. Single-cell motile behaviour of Trypanosoma brucei in thin-layered fluid collectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and in silico investigation of cannflavins from Cannabis sativa leaves as potential anti-SARS-CoV-2 agents targeting the Papain-Like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. canurta.com [canurta.com]
The Crucial Roles of CsOMT21 and CsPT3 in the Biosynthesis of Cannflavin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin A, a prenylated flavonoid specific to Cannabis sativa, has garnered significant scientific interest due to its potent anti-inflammatory properties.[1] Understanding the enzymatic machinery responsible for its synthesis is paramount for developing biotechnological production platforms and for enabling the rational design of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the pivotal roles of two key enzymes, Cannabis sativa O-methyltransferase 21 (CsOMT21) and Cannabis sativa prenyltransferase 3 (CsPT3), in the biosynthesis of this compound.[1][2]
The Biosynthetic Pathway of this compound
The formation of this compound represents a branch point from the general flavonoid pathway in C. sativa.[1][2] The biosynthesis is a two-step process initiated from the common plant flavone, luteolin.
-
Methylation by CsOMT21: The first committed step is the regiospecific methylation of luteolin at the 3'-hydroxyl group to form chrysoeriol. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, CsOMT21.[1][2]
-
Geranylation by CsPT3: Subsequently, the aromatic prenyltransferase CsPT3 catalyzes the attachment of a geranyl group from geranyl diphosphate (GPP) to the C6 position of the A-ring of chrysoeriol, yielding this compound.[1][2] CsPT3 has also been shown to utilize dimethylallyl diphosphate (DMAPP) as a prenyl donor to convert chrysoeriol into Cannflavin B.[2]
Quantitative Enzyme Data
The following tables summarize the available kinetic parameters for CsPT3. While the specific activity of CsOMT21 has been confirmed, detailed kinetic data (Km, kcat, Vmax) for its interaction with luteolin have not been extensively reported in the available literature.
Table 1: Kinetic Parameters of CsPT3 with Chrysoeriol and Geranyl Diphosphate (GPP)
| Substrate (Flavone) | Prenyl Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chrysoeriol | GPP | 35.6 ± 10.7 | 1.3 ± 0.122 | 36,517 |
Data from Rea et al., 2019.[3]
Table 2: Kinetic Parameters of CsPT3 with Various Flavone Substrates and Dimethylallyl Diphosphate (DMAPP)
| Substrate (Flavone) | Prenyl Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chrysoeriol | DMAPP | 37.9 ± 5.59 | 1.3 ± 0.0585 | 34,301 |
| Apigenin | DMAPP | 141.7 ± 15.6 | 1.2 ± 0.0566 | 8,469 |
| Luteolin | DMAPP | N.D. | N.D. | N.D. |
N.D. - Not Determined due to low conversion rates. Data from Rea et al., 2019.[3]
Experimental Protocols
The following sections detail the methodologies for the heterologous expression, purification, and biochemical characterization of CsOMT21 and CsPT3, based on established protocols.[3]
Heterologous Expression and Purification of CsOMT21 and CsPT3 in E. coli
1. Vector Construction:
- The open reading frames of CsOMT21 and CsPT3 are synthesized and codon-optimized for expression in E. coli.
- The genes are then cloned into a suitable expression vector, such as pET28b, which incorporates an N-terminal 6xHis-tag for affinity purification.[4]
2. Transformation and Expression:
- The expression vectors are transformed into a suitable E. coli expression strain, such as BL21(DE3).[2][5]
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28b) and grown overnight at 37°C with shaking.
- The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[3][6] The culture is then incubated at a lower temperature, such as 16-18°C, for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.[3][6]
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM KCl) and lysed by sonication on ice.[3]
- The cell lysate is clarified by centrifugation to remove cell debris.[3]
- The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column (e.g., HisTrap HP) pre-equilibrated with lysis buffer.[3]
- The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[3]
- The target protein is eluted with a high concentration of imidazole (e.g., 250-400 mM).[3]
- The purified protein is then desalted into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10% glycerol) using a desalting column (e.g., PD-10).[3]
- Protein concentration is determined using a standard method, such as the Bradford assay.[3]
In Vitro Enzyme Assays
1. CsOMT21 Assay:
- The reaction mixture contains 50 mM Tris-HCl (pH 7.5), the purified CsOMT21 enzyme, the substrate luteolin (dissolved in a suitable solvent like DMSO), and the methyl donor S-adenosyl-L-methionine (SAM).
- The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).
- The reaction is stopped at various time points by the addition of an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).
- The formation of the product, chrysoeriol, is monitored by High-Performance Liquid Chromatography (HPLC).
2. CsPT3 Assay:
- The reaction mixture contains 100 mM Tris-HCl (pH 9.0), 10 mM MgCl₂, the purified CsPT3 enzyme (or microsomal preparations), the substrate chrysoeriol, and the prenyl donor GPP or DMAPP.[3]
- The reaction is initiated by the addition of the enzyme and incubated at 37°C.[3]
- The reaction is quenched and the products are extracted.
- The formation of this compound (with GPP) or Cannflavin B (with DMAPP) is quantified by HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
- The reaction products are extracted from the aqueous assay mixture using an appropriate organic solvent (e.g., ethyl acetate).
- The organic layer is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
2. HPLC Conditions for this compound Quantification:
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm) is commonly used.[7][8]
- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical isocratic condition could be 70% acetonitrile in water.[7][8]
- Flow Rate: A flow rate of 1 mL/min is generally used.[8]
- Detection: Detection is performed using a UV-Vis or photodiode array (PDA) detector at a wavelength where cannflavins exhibit strong absorbance, typically around 342 nm.[8]
- Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic this compound.
Visualizations
References
- 1. protocols.io [protocols.io]
- 2. Heterologous protein expression in E. coli [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Heterologous protein expression in E. coli [protocols.io]
- 6. Establishing a Novel E. coli Heterologous Secretion Expression System Mediated by mScarlet3 for the Expression of a Novel Lipolytic Enzyme [mdpi.com]
- 7. Gram-Scale Preparation of this compound from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Function of Cannflavins as Secondary Metabolites in the Cannabis Plant: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cannflavins, a unique class of prenylated and geranylated flavonoids found in Cannabis sativa, are gaining significant attention for their potent biological activities. As secondary metabolites, they are not essential for the plant's primary growth and development but play a crucial role in defense and interaction with the environment. This technical guide provides an in-depth exploration of the function of cannflavins, their biosynthesis, and their therapeutic potential. It consolidates quantitative data on their bioactivity, details key experimental protocols for their study, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of Cannflavins in Cannabis sativa
Cannflavins are specialized flavonoids, primarily cannflavin A, B, and C, that are almost exclusive to the cannabis plant.[1][2] Unlike the more abundant cannabinoids like THC and CBD, cannflavins are present in much lower concentrations.[3] As secondary metabolites, they are believed to serve several protective functions for the plant, including acting as UV filters, antioxidants, and defense compounds against predators and pathogens.[4][5]
From a pharmacological perspective, cannflavins exhibit a range of promising therapeutic properties, including potent anti-inflammatory, neuroprotective, and anti-cancer activities.[1][6] A significant aspect of their therapeutic potential lies in the "entourage effect," where they may act synergistically with cannabinoids and terpenes to enhance the overall therapeutic profile of cannabis-based medicines.[7][8]
Biosynthesis of Cannflavins
The biosynthesis of cannflavins is an extension of the general flavonoid pathway in plants, originating from the amino acid phenylalanine and malonyl-CoA.[9][10] A key branching point from the common flavonoid pathway in Cannabis sativa involves the action of two specific enzymes that lead to the formation of cannflavins A and B.[11][12]
The proposed biosynthetic sequence is as follows: Luteolin is first converted to chrysoeriol by an O-methyltransferase (CsOMT21).[11][12] Subsequently, an aromatic prenyltransferase (CsPT3) catalyzes the addition of either a geranyl diphosphate (GPP) to chrysoeriol to form this compound, or a dimethylallyl diphosphate (DMAPP) to form cannflavin B.[11][12][13]
Caption: Biosynthetic pathway of cannflavins A and B in Cannabis sativa.
Biological Activities and Mechanisms of Action
Cannflavins exert a variety of biological effects, with their anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity
Cannflavins A and B are potent anti-inflammatory agents.[3] Their primary mechanism involves the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[9][14] This dual action effectively reduces the production of two key inflammatory mediators: prostaglandin E2 (PGE2) and leukotrienes.[3][8][9] Notably, the anti-inflammatory potency of cannflavins A and B in inhibiting PGE2 release has been reported to be approximately 30 times greater than that of aspirin in human rheumatoid synovial cells.[4][14][15]
Caption: Anti-inflammatory mechanism of cannflavins A and B.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in neuronal PC12 cells.[7] This suggests a potential therapeutic role in neurodegenerative diseases.
Anti-cancer and Anti-parasitic Activities
Preclinical studies have indicated the anti-cancer potential of cannflavins. For instance, isocannflavin B has shown efficacy in reducing pancreatic tumor size in animal models when co-administered with radiation.[3] Furthermore, cannflavins A and C have exhibited anti-parasitic activities.[7][16]
Quantitative Data on Cannflavin Bioactivity
The following tables summarize key quantitative data on the biological activity of cannflavins from preclinical studies.
Table 1: Inhibitory Concentrations (IC50) of Cannflavins
| Compound | Target | Assay Type | IC50 (μM) | Reference(s) |
| This compound | mPGES-1 | Cell-free | 1.8 | [14][17][18] |
| Cannflavin B | mPGES-1 | Cell-free | 3.7 | [14][17][18] |
| This compound | 5-LOX | Cell-free | 0.9 | [14] |
| Cannflavin B | 5-LOX | Cell-free | 0.8 | [14] |
| This compound | 5-LOX | Cell-based | 1.6 - 2.4 | [14] |
| This compound | TPA-induced PGE2 release | Cell-based | 0.7 | [17][18] |
| Cannflavin B | TPA-induced PGE2 release | Cell-based | 0.7 | [17][18] |
Table 2: Cannflavin Content in Different Cannabis sativa Chemovars
| Chemovar | This compound (ppm) | Reference(s) |
| Various | 15.2 - 478.38 | [19] |
Note: Cannflavin concentrations can vary significantly based on the plant variety, growing conditions, and the part of the plant being analyzed.[16]
Experimental Protocols
Extraction and Isolation of Cannflavins
A common procedure for the extraction and isolation of cannflavins from Cannabis sativa plant material involves a multi-step process to first remove cannabinoids.[9]
Protocol:
-
Decarboxylation (Optional): Heat dried and ground cannabis material to convert acidic cannabinoids to their neutral forms, which may facilitate their removal.
-
Cannabinoid Removal: Repeatedly macerate the plant material with a non-polar solvent such as petroleum ether or heptane until the extract tests negative for cannabinoids (e.g., using a Fast Blue Salt B test).[2][9]
-
Cannflavin Extraction: Air-dry the residual plant material and then repeatedly macerate it with a polar solvent like 100% ethanol.[9]
-
Concentration: Concentrate the ethanolic extract under vacuum.
-
Purification: Purify the crude extract using chromatographic techniques such as preparative thin-layer chromatography (PTLC) on silica gel or column chromatography.[9]
Caption: General workflow for the extraction and isolation of cannflavins.
Quantification of Cannflavins
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a validated method for the quantification of cannflavins.[19][20]
Methodology:
-
Column: Luna® C18 (150 × 4.6 mm × 3 μm) or equivalent.[20]
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 65:35, v/v), both containing 0.1% formic acid.[20]
-
Flow Rate: 1 mL/min.[20]
-
Detection Wavelength: 342.4 nm.[20]
-
Quantification: Based on a calibration curve generated from certified reference standards of cannflavins A, B, and C.
Liquid chromatography-mass spectrometry (LC-MS) offers a more selective and sensitive method for the detection and quantification of cannflavins.[21]
In Vitro Anti-inflammatory Assay: PGE2 Inhibition
This assay measures the ability of cannflavins to inhibit the production of PGE2 in cultured cells, often in response to an inflammatory stimulus.
Protocol Outline:
-
Cell Culture: Culture human rheumatoid synovial cells or other suitable cell lines.
-
Stimulation: Treat the cells with a pro-inflammatory agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce PGE2 production.[17][18]
-
Treatment: Concurrently treat the cells with varying concentrations of the test cannflavins.
-
Incubation: Incubate the cells for a specified period.
-
PGE2 Measurement: Collect the cell culture supernatant and quantify the concentration of PGE2 using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the cannflavins on PGE2 production.
Synergistic Effects and Future Directions
Emerging research indicates that cannflavins can act synergistically with cannabinoids. For example, this compound has been shown to have synergistic cytotoxic effects with cannabinoids in bladder cancer cell lines.[22][23] This highlights the importance of studying the interactions between different cannabis constituents.
The low natural abundance of cannflavins has historically been a barrier to extensive research.[3][17] However, the elucidation of their biosynthetic pathway opens up possibilities for metabolic engineering and heterologous production in microorganisms or plant cell cultures, which could provide a scalable source for future research and drug development.[12][15]
Conclusion
Cannflavins are functionally significant secondary metabolites in the cannabis plant with considerable therapeutic potential, particularly as anti-inflammatory agents. Their unique mechanisms of action and synergistic potential with other cannabis compounds make them compelling candidates for further investigation. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and providing key methodologies to facilitate continued exploration of these promising natural products.
References
- 1. leafwell.com [leafwell.com]
- 2. beyondthc.com [beyondthc.com]
- 3. curaleafclinic.com [curaleafclinic.com]
- 4. Flavonoids Fridays: Everything You Need to Know about Cannflavin B Flavor, Fragrance, and Health Benefits [acslab.com]
- 5. Discover Cannflavins - Unique Cannabis Compounds - RQS Blog [royalqueenseeds.com]
- 6. What are cannflavins and how could they help treat inflammatory conditions? - Cannabis Health News [cannabishealthnews.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canurta.com [canurta.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cannflavins - from plant to patient: A scoping review. [spiral.imperial.ac.uk]
- 19. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 20. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Cannflavin A with Cannabinoids and Terpenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannflavin A, a flavonoid unique to Cannabis sativa, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the synergistic effects of this compound when combined with major cannabinoids and terpenes. While direct experimental evidence for this compound's synergy with terpenes remains to be established, this paper will synthesize existing data on its interactions with cannabinoids, detail relevant experimental protocols for assessing synergy, and explore the underlying molecular signaling pathways. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of these combinations.
Introduction
The therapeutic potential of Cannabis sativa has long been attributed to its rich diversity of phytochemicals, including cannabinoids, terpenes, and flavonoids. The concept of the "entourage effect" posits that these compounds work synergistically to produce enhanced therapeutic outcomes compared to their individual actions[1]. This compound, a prenylated flavonoid, stands out for its potent anti-inflammatory effects, notably inhibiting prostaglandin E2 (PGE2) production with a potency approximately 30 times greater than aspirin[2][3]. This document delves into the synergistic potential of this compound with cannabinoids and terpenes, presenting available quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.
Synergistic Effects of this compound with Cannabinoids
Recent research has begun to quantify the synergistic interactions between this compound and various cannabinoids, particularly in the context of oncology. A key study by Tomko et al. (2022) investigated the cytotoxic effects of this compound in combination with Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), cannabichromene (CBC), and cannabivarin (CBV) on bladder cancer cell lines[4][5].
Quantitative Data on Synergistic Cytotoxicity
The study utilized a checkerboard assay to assess synergy, with results indicating that combinations of this compound and cannabinoids produced significantly greater cytotoxic effects than the individual compounds alone. Synergy scores, calculated using the Bliss independence model, were notably high for most combinations[4].
| Combination (Bladder Cancer Cell Lines) | Synergy Score Range | Observation | Reference |
| This compound + Δ⁹-tetrahydrocannabinol (THC) | > 40 | High Synergy | [4] |
| This compound + Cannabidiol (CBD) | ~ 25 | Synergy | [4] |
| This compound + Cannabichromene (CBC) | > 40 | High Synergy | [4] |
| This compound + Cannabivarin (CBV) | > 40 | High Synergy | [4] |
Table 1: Summary of Synergy Scores for this compound and Cannabinoid Combinations in Bladder Cancer Cell Lines. A synergy score > 10 is considered synergistic.[4]
Experimental Protocol: Checkerboard Assay for Cytotoxicity
The following protocol outlines the methodology used to assess the synergistic cytotoxicity of this compound and cannabinoids[4].
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with various cannabinoids on the viability of cancer cell lines.
Materials:
-
T24 and TCCSUP human bladder cancer cell lines
-
This compound, THC, CBD, CBC, CBV (dissolved in an appropriate solvent, e.g., DMSO)
-
McCoy's 5A medium (for T24 cells) and RPMI 1640 medium (for TCCSUP cells), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
AlamarBlue® cell viability reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate with a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and each cannabinoid at various concentrations. For the checkerboard assay, a matrix of concentrations is prepared where each compound is tested at multiple concentrations, both alone and in combination with the other compound(s).
-
Treatment: Treat the cells with the prepared drug combinations for 48 hours. Include wells with each compound alone at each concentration as controls, as well as vehicle-only controls.
-
Viability Assessment: After the 48-hour incubation, add AlamarBlue® reagent to each well according to the manufacturer's instructions and incubate for a specified period (e.g., 4 hours).
-
Fluorescence Quantification: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze the data for synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method, to generate synergy scores or Combination Index (CI) values[4][6].
Potential Synergistic Effects of this compound with Terpenes
While direct experimental evidence for synergy between this compound and specific terpenes is currently lacking in the scientific literature, the "entourage effect" theory suggests that such interactions are plausible and warrant investigation[1]. Terpenes, the aromatic compounds responsible for the characteristic scent of cannabis, possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anxiolytic effects[7]. Given the shared anti-inflammatory properties of this compound and many terpenes, synergistic or additive effects are a logical hypothesis.
Potential terpenes for investigation in combination with this compound include:
-
β-Caryophyllene: Known for its anti-inflammatory effects mediated through the cannabinoid receptor 2 (CB2).
-
Myrcene: Possesses analgesic and sedative properties.
-
Limonene: Exhibits anti-inflammatory and anxiolytic effects.
-
α-Pinene: Demonstrates anti-inflammatory and bronchodilatory properties.
-
Linalool: Known for its anxiolytic and sedative effects.
Signaling Pathways
The synergistic effects of this compound with cannabinoids and potentially terpenes are likely rooted in their interactions with various molecular signaling pathways.
This compound Signaling
This compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the eicosanoid pathway and modulation of inflammatory signaling cascades.
-
Inhibition of Prostaglandin E2 (PGE2) Synthesis: this compound is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes, respectively[3].
-
Modulation of Toll-Like Receptor 4 (TLR4) Signaling: Recent studies have shown that this compound can attenuate the inflammatory response triggered by lipopolysaccharide (LPS) through the TLR4 signaling pathway, leading to a reduction in the production of inflammatory cytokines[1].
Cannabinoid Signaling
Cannabinoids primarily exert their effects through the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. These receptors are involved in regulating a wide range of physiological processes, including inflammation, pain, and neuronal activity. The activation of CB2 receptors, in particular, is associated with anti-inflammatory and immunomodulatory effects.
Potential Synergistic Signaling
The co-administration of this compound and cannabinoids could lead to synergistic effects through multiple mechanisms:
-
Multi-target Effects: this compound and cannabinoids act on different but complementary targets within the inflammatory cascade. For instance, this compound's inhibition of PGE2 synthesis could complement the anti-inflammatory effects of cannabinoids mediated by CB2 receptor activation.
-
Modulation of Shared Pathways: Both flavonoids and cannabinoids have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. A synergistic effect could arise from their combined ability to downregulate these pathways.
Experimental Protocols for Assessing Anti-inflammatory and Neuroprotective Synergy
To investigate the potential synergistic anti-inflammatory and neuroprotective effects of this compound with cannabinoids and terpenes, specific in vitro and in vivo models are required.
In Vitro Anti-inflammatory Synergy: LPS-Stimulated Macrophages
Objective: To evaluate the synergistic effects of compound combinations on the production of inflammatory mediators in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs).
Procedure:
-
Cell Culture and Stimulation: Culture macrophages in appropriate media. Pre-treat cells with various concentrations of this compound, a cannabinoid or terpene, or their combinations for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): Measure PGE2 levels in the supernatant using an EIA kit.
-
-
Data Analysis: Determine the IC50 values for each compound alone. Use these values to design combination experiments and analyze for synergy using isobologram analysis or the Combination Index (CI) method based on the Chou-Talalay principle[6][8].
In Vitro Neuroprotective Synergy: Microglial Activation Model
Objective: To assess the synergistic neuroprotective effects of compound combinations by measuring the inhibition of microglial activation.
Cell Line: BV-2 murine microglial cells or primary microglia.
Procedure:
-
Cell Culture and Treatment: Culture microglial cells and pre-treat with test compounds (this compound, cannabinoid/terpene, and combinations) for 1 hour.
-
Induction of Neuroinflammation: Stimulate the cells with a neuroinflammatory agent such as LPS or amyloid-beta (Aβ) peptides.
-
Assessment of Microglial Activation:
-
Morphological Changes: Observe changes in cell morphology from a ramified (resting) to an amoeboid (activated) state using microscopy.
-
Pro-inflammatory Markers: Measure the expression of activation markers such as iNOS and COX-2 by Western blotting or qPCR.
-
Cytokine Production: Quantify the release of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA.
-
-
Data Analysis: Analyze the data for synergistic inhibition of microglial activation using isobologram analysis or the CI method[6][8].
Future Directions and Conclusion
The existing evidence strongly suggests a synergistic relationship between this compound and various cannabinoids, particularly in the context of anti-cancer activity. However, a significant research gap exists regarding the potential synergistic effects of this compound with terpenes, as well as the combined effects of these compounds in anti-inflammatory and neuroprotective models.
Future research should focus on:
-
Systematic screening of this compound with a panel of common cannabis terpenes to identify synergistic, additive, or antagonistic interactions in relevant in vitro models of inflammation and neuroinflammation.
-
Elucidation of the molecular mechanisms underlying any observed synergistic effects, including the detailed analysis of key signaling pathways such as NF-κB and MAPK.
-
In vivo validation of promising synergistic combinations in animal models of inflammatory and neurodegenerative diseases.
References
- 1. This compound inhibits TLR4-induced chemokine and cytokine expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curaleafclinic.com [curaleafclinic.com]
- 4. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators [frontiersin.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Cannflavin A Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin A, a prenylated flavonoid from Cannabis sativa, has garnered significant interest for its potent anti-inflammatory, neuroprotective, and potential antiviral properties. Understanding the precise molecular targets of this compound is crucial for elucidating its mechanisms of action and advancing its development as a therapeutic agent. In silico methods, such as molecular docking and molecular dynamics simulations, have emerged as powerful tools to predict and characterize the interactions between small molecules and their biological targets. This technical guide provides an in-depth overview of the in silico predicted biological targets of this compound, detailing the methodologies employed and presenting key quantitative data.
Predicted Biological Targets of this compound
In silico studies have identified several potential biological targets for this compound, primarily centered around its well-documented anti-inflammatory effects. These computational predictions offer valuable insights into the molecular basis of this compound's bioactivity.
Key Predicted Targets
-
Transforming Growth Factor-beta-Activated Kinase 1 (TAK1): A critical kinase in the TNF signaling pathway, TAK1 is a key mediator of inflammation. In silico studies suggest that this compound can bind to the ATP-binding site of TAK1, potentially inhibiting its activity and downstream inflammatory signaling.
-
Kynurenine-3-Monooxygenase (KMO): An enzyme in the kynurenine pathway of tryptophan metabolism, KMO is implicated in neuroinflammatory and neurodegenerative diseases. Molecular docking studies have predicted that this compound can interact with the active site of KMO.
-
SARS-CoV-2 Papain-Like Protease (PLP): As researchers explore natural compounds for antiviral therapies, in silico screening has identified this compound as a potential inhibitor of the SARS-CoV-2 PLP, an essential enzyme for viral replication.
-
5-Lipoxygenase (5-LO) and Microsomal Prostaglandin E Synthase-1 (mPGES-1): These enzymes are key players in the biosynthesis of pro-inflammatory leukotrienes and prostaglandins. This compound has been predicted to inhibit these enzymes, consistent with its observed anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the quantitative data from in silico prediction and in vitro validation studies of this compound's interaction with its biological targets.
| Target | In Silico Method | Predicted Binding Affinity/Score | Reference |
| TAK1 | Molecular Docking (AutoDock Vina) | -8.742 kcal/mol (re-docked known inhibitor) | |
| TAK1 | MM/GBSA | -42.9987 kcal/mol | |
| KMO | Molecular Docking (AutoDock) | -7.95 kcal/mol |
| Target | Experimental Assay | IC50 Value | Reference |
| KMO | Enzymatic Assay | 29.4 µM | |
| 5-Lipoxygenase | Cell-free Assay | 0.9 µM | |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Cell-free Assay | 1.8 µM | |
| TLR4-induced IL-1β expression | Cell-based Assay | 12.9 µM | |
| TLR4-induced CXCL10 expression | Cell-based Assay | 43.4 µM |
Experimental Protocols
Detailed methodologies for the key in silico experiments are provided below to enable reproducibility and further investigation.
Molecular Docking of this compound with TAK1
This protocol outlines the steps for performing molecular docking of this compound with TAK1 using AutoDock Vina.
-
Protein and Ligand Preparation:
-
The 3D crystal structure of TAK1 (PDB ID: 5V5N) is obtained from the Protein Data Bank.
-
Water molecules and co-crystalized ligands are removed from the protein structure.
-
Polar hydrogens and Gasteiger charges are added to the protein using AutoDock Tools.
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and optimized for its geometry. Torsion angles are defined for the ligand.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the ATP-binding site of TAK1.
-
For the study targeting TAK1, a grid box of 20 x 20 x 20 Å was utilized.
-
-
Docking Simulation:
-
AutoDock Vina is used for the docking calculations.
-
The exhaustiveness parameter, which controls the extent of the conformational search, is set to a value of 32 for a thorough search.
-
The docking results are analyzed based on the binding energy scores and the predicted binding poses of this compound within the active site.
-
Molecular Dynamics Simulation of this compound with TAK1
This protocol describes the setup for a molecular dynamics (MD) simulation to study the stability of the this compound-TAK1 complex using the AMBER software package.
-
System Preparation:
-
The docked complex of this compound and TAK1 from the molecular docking step is used as the starting structure.
-
The complex is solvated in a cubic box of TIP3P water molecules.
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Force Field Parameterization:
-
The AMBER ff14SB force field is used for the protein.
-
The General Amber Force Field (GAFF2) is used for the this compound ligand.
-
-
Simulation Protocol:
-
Minimization: The system is minimized in multiple steps to remove steric clashes, first with restraints on the protein and ligand, and then with no restraints.
-
Heating: The system is gradually heated from 0 K to 300 K under constant volume (NVT) conditions.
-
Equilibration: The system is equilibrated under constant pressure (NPT) conditions to ensure the stability of temperature and pressure.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 ns or more) to generate trajectories for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues.
-
Binding free energies are calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the strength of the interaction.
-
Visualizations
The following diagrams illustrate key workflows and signaling pathways related to the in silico prediction of this compound's biological targets.
Conclusion
In silico approaches have been instrumental in identifying and characterizing the potential biological targets of this compound. The prediction of its interaction with key inflammatory mediators such as TAK1, KMO, 5-LO, and mPGES-1 provides a strong molecular basis for its observed anti-inflammatory and neuroprotective effects. The methodologies outlined in this guide offer a framework for researchers to further investigate these interactions and explore the therapeutic potential of this compound. Continued integration of computational predictions with experimental validation will be essential for accelerating the translation of this promising natural product into clinical applications.
Methodological & Application
Protocol for the Extraction and Purification of Cannflavin A from Cannabis sativa Leaves
Application Note:
Cannflavin A is a prenylated flavonoid unique to Cannabis sativa that has garnered significant interest for its potent anti-inflammatory and neuroprotective properties.[1] Unlike cannabinoids such as THC and CBD, cannflavins are non-psychoactive. The concentration of this compound in Cannabis sativa is relatively low, necessitating efficient and selective extraction and purification protocols to isolate the compound for research and drug development purposes.[2]
This document outlines a comprehensive protocol for the extraction, purification, and quantification of this compound from Cannabis sativa leaves. The methodology is collated from established scientific literature and is intended for researchers, scientists, and professionals in the field of drug development. The protocol emphasizes a pre-extraction step to remove interfering cannabinoids, followed by a polar solvent extraction of the target flavonoid and subsequent chromatographic purification.
Experimental Workflow
The overall workflow for the isolation of this compound involves several key stages, from sample preparation to final purity analysis.
Caption: Experimental workflow for this compound extraction and purification.
Detailed Experimental Protocols
Sample Preparation
-
Harvesting and Drying: Harvest fresh leaves of Cannabis sativa.
-
Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight to preserve the chemical integrity of the flavonoids. Alternatively, use a freeze-dryer.
-
Milling: Grind the dried leaves into a fine powder (e.g., 40-80 mesh) to increase the surface area for efficient extraction.[3]
Pre-extraction: Removal of Cannabinoids
To minimize interference from the highly abundant cannabinoids, a pre-extraction step with a non-polar solvent is crucial.[2]
-
Solvent Maceration: Macerate the powdered leaf material with n-hexane or petroleum ether (40–60°C) at a solid-to-solvent ratio of 1:5 (w/v).[2][4]
-
Agitation: Agitate the mixture for 2-4 hours at room temperature.[4]
-
Filtration: Separate the solvent from the plant material by filtration.
-
Repeat: Repeat the maceration process three times to ensure the complete removal of cannabinoids.[2] The absence of cannabinoids can be checked using methods like Fast Blue Salt B staining.[2]
-
Drying: Air-dry the residual plant material to remove any remaining non-polar solvent.
Main Extraction of this compound
Following the removal of cannabinoids, the defatted plant material is extracted with a polar solvent to isolate the flavonoids.
-
Solvent Selection: Acetone has been reported to yield the best results for cannflavin extraction.[2] Alternatively, 80-95% ethanol can be used.[1][2]
-
Dynamic Maceration or Sonication:
-
Dynamic Maceration: Submerge the defatted plant material in the chosen polar solvent (e.g., acetone) at a 1:10 solid-to-solvent ratio. Agitate the mixture for a defined period (e.g., 3 x 15 minutes for sonication).[5]
-
Reflux Extraction: Alternatively, perform extraction with 95% ethanol under reflux.[2]
-
-
Filtration and Collection: Filter the mixture to separate the extract from the solid plant residue. Combine the filtrates if the extraction is repeated.
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
Purification of this compound
A multi-step chromatographic process is typically required to achieve high-purity this compound.[1][2]
-
Silica Gel Column Chromatography:
-
Slurry Preparation: Adsorb the crude extract onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., petroleum ether).
-
Loading and Elution: Load the adsorbed sample onto the top of the column. Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 20% and gradually increasing to 100% ethyl acetate).[2]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative Reversed-Phase HPLC:
-
Column: Use a C18 preparative column.
-
Mobile Phase: An isocratic or gradient system of aqueous acetonitrile with 0.1% formic acid is commonly used. A typical isocratic system might be 70% aqueous acetonitrile with 0.1% formic acid.[1]
-
Injection and Fractionation: Inject the enriched fraction from the silica gel column and collect the peak corresponding to this compound.
-
-
Crystallization:
-
The purified this compound can be further purified by crystallization from a suitable solvent mixture, such as ethyl acetate and acetone (5:1), at low temperatures (e.g., 4°C).[2]
-
Quantification and Data Presentation
The concentration and purity of this compound are determined using High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection.
HPLC-UV/PDA Method
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3 µm).[1]
-
Mobile Phase: Isocratic elution with acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection Wavelength: The UV spectra for cannflavins show maxima around 220 nm, 274 nm, and 342.4 nm.[5] For quantification, 342.4 nm is often selected.[5]
-
Standard Curve: Prepare a calibration curve using a certified reference standard of this compound at various concentrations (e.g., 5-500 ppm).[5]
Quantitative Data Summary
The following table summarizes typical parameters and results from the literature for this compound extraction and analysis.
| Parameter | Method/Value | Reference |
| Extraction Yield | 0.013% from raw hemp aerial parts | [1] |
| Final Purity | 96.45% (by HPLC) | [1] |
| HPLC Column | Sepax GP-C18 (4.6 × 150 mm, 3 μM) | [1] |
| HPLC Mobile Phase | 70% aqueous acetonitrile with 0.1% formic acid (isocratic) | [1] |
| Detection Wavelength | 220 nm | [1] |
| Retention Time | ~7.1 min | [1] |
| This compound Content | 15.2–478.38 ppm in various cannabis chemovars | [5] |
Signaling Pathway (Illustrative)
While the primary focus is on extraction, understanding the biological context is important for drug development professionals. This compound is known to inhibit the kynurenine pathway, a metabolic route involved in neuroinflammation.
Caption: Inhibition of the Kynurenine Pathway by this compound.
This protocol provides a robust framework for the successful isolation and quantification of this compound. Researchers may need to optimize specific parameters, such as solvent ratios and chromatographic conditions, based on the specific chemovar of Cannabis sativa and the equipment available.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Scale Preparation of this compound from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021134965A1 - Separation and purification process for this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Yield Isolation and Purification of Cannflavin A from Hemp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield isolation and purification of Cannflavin A from Cannabis sativa L. (hemp). The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further studies, including drug development and pharmacological research.
Introduction to this compound
This compound is a prenylated flavonoid unique to the Cannabis sativa L. plant.[1][2] It has garnered significant scientific interest due to its potent anti-inflammatory properties.[3][4] Unlike the more abundant cannabinoids, this compound is present in relatively low concentrations, making its efficient isolation and purification a critical step for research and development.[1][5] This document outlines protocols that have been successfully employed for the high-yield extraction and purification of this promising bioactive compound.
Overview of Isolation and Purification Strategies
The isolation of this compound from hemp biomass typically involves a multi-step process designed to first extract a broad range of phytochemicals and then selectively purify the target compound. A general workflow is as follows:
Key considerations for a successful isolation and purification process include the choice of extraction solvent, the chromatographic techniques employed, and the final crystallization conditions.
Comparative Data on Extraction and Purification Methods
The following tables summarize quantitative data from various published methods to facilitate comparison and selection of the most suitable protocol for your research needs.
Table 1: Comparison of this compound Extraction Solvents
| Solvent System | Plant Material | Key Findings | Reference |
| 80% Aqueous Ethanol | Ground leaves and flowers | Effective for large-scale extraction. | [1][6] |
| Acetone | Flowers (pre-extracted with n-hexane) | Found to give the best results for extracting cannflavins while removing most cannabinoids. | [1] |
| Methanol | Leaves | Used after pre-treatment with heptane to increase cannflavin content relative to cannabinoids. | [1] |
| Ethanol | Inflorescences | A good solvent for many phenolics, but cannflavin content was extremely low. | [5] |
Table 2: Summary of Published this compound Isolation Protocols and Yields
| Protocol Summary | Starting Material | Final Yield | Final Purity | Reference |
| 80% aqueous EtOH extraction, HPD700 resin chromatography, hexane wash, crystallization from EtOAc:acetone. | 300 kg leaves and flowers | 38.7 g (0.013%) | 96.45% | [1][6] |
| Acetone extraction, C18-VLC, silica gel column chromatography, flash chromatography, crystallization. | Dried powdered hemp sprouts | Not specified | Not specified | [1] |
| Pre-treatment, solvent extraction, macroporous adsorption resin, solvent dissolution, recrystallization. | Hemp flowers and leaves | Not specified | ≥ 95% | [7] |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Isolation of this compound
This protocol is adapted from a method that successfully yielded a gram-scale amount of this compound.[1][6]
Materials and Equipment:
-
Hemp aerial parts (leaves and flowers)
-
80% Aqueous ethanol
-
HPD700 macroporous adsorption resin
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Acetone
-
Rotary evaporator
-
Chromatography columns
-
Stirring apparatus
-
Filtration apparatus
-
Crystallization vessels
Procedure:
-
Preparation of Plant Material: Pulverize dried hemp aerial parts and pass through a 40-80 mesh sieve.[6]
-
Extraction: Extract the fine powder twice with 80% aqueous cold ethanol (solid-to-solvent ratio of 1:8 w/v) with stirring at 50 rpm for 2 hours for each extraction.[6]
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
Column Chromatography: Fractionate the crude extract over an HPD700 resin column, eluting with 53% aqueous ethanol to obtain a this compound-rich fraction.[1]
-
Hexane Wash: Dissolve the this compound-rich fraction in hexanes and filter to remove insoluble materials.
-
Crystallization: Crystallize the soluble portion from an ethyl acetate:acetone mixture (5:1) at 4°C to yield purified this compound.[1]
Protocol 2: Selective Extraction and Purification
This protocol focuses on the selective removal of cannabinoids prior to the extraction of cannflavins.[1]
Materials and Equipment:
-
Dried hemp flowers
-
n-Hexane
-
Acetone
-
Silica gel for column chromatography
-
Preparative Thin-Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
-
Sonication bath
Procedure:
-
Cannabinoid Removal: Pre-extract the dried cannabis flowers three times with n-hexane to remove a majority of the cannabinoids.[1]
-
Cannflavin Extraction: Extract the residual plant material three times with acetone using dynamic maceration.[1]
-
Concentration: Combine the acetone extracts and concentrate under a vacuum. The resulting extract will be largely free of cannabinoids.[1]
-
Purification: Isolate this compound and Cannflavin B from the concentrated extract using a series of preparative TLC methods.[1]
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound isolates.
Table 3: Example HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 column | [1][8][9] |
| Mobile Phase | Isocratic: Acetonitrile and water with 0.1% formic acid (83:17) | [8][9] |
| Gradient: Acetonitrile and 0.5% formic acid-water (70:30) | [7] | |
| Detection | UV at 210 nm or 230 nm | [7][10][11] |
| Mass Spectrometry (LC-MS) | [8][9] | |
| Run Time | < 20 minutes to 35 minutes | [8][9][10][11] |
A validated LC-MS assay has shown a lower limit of quantification of 0.5 μg/mL and a limit of detection of 0.25 μg/mL for this compound.[8][9]
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the high-yield isolation and purification of this compound from hemp. The choice of method will depend on the available resources, the scale of the isolation, and the desired final purity. For large-scale production, the protocol adapted from Puopolo et al. (2022) is recommended.[1] For laboratory-scale preparations where the removal of cannabinoids is a primary concern, the selective extraction method is advantageous.[1] The provided analytical methods will be crucial for the quality control and characterization of the purified this compound.
References
- 1. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliography.maps.org [bibliography.maps.org]
- 5. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2021134965A1 - Separation and purification process for this compound - Google Patents [patents.google.com]
- 8. A validated method for detection of cannflavins in hemp extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA | Separation Science [sepscience.com]
- 11. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]
Application Notes & Protocols: Validated HPLC-PDA Method for the Quantification of Cannflavin A
These application notes provide a detailed protocol for the quantification of Cannflavin A in various sample matrices, particularly from Cannabis sativa L., using a validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method. This method is designed for researchers, scientists, and professionals in the fields of analytical chemistry, natural product research, and drug development.
Introduction
This compound is a flavonoid unique to Cannabis sativa L. that has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of cannabis-based products, pharmacological studies, and clinical investigations. The HPLC-PDA method described herein offers a reliable and robust approach for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and linearity.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid. The addition of formic acid improves peak shape and ionization efficiency. A Photodiode Array (PDA) detector is used for the detection and quantification of this compound at its maximum absorption wavelength, which has been determined to be approximately 342.4 nm.[1][2] The PDA detector also allows for the assessment of peak purity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
HPLC-grade acetone for extraction[3]
-
0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)[3]
Instrumentation and Chromatographic Conditions
A summary of the HPLC-PDA instrument and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | A system equipped with a degasser, quaternary or binary pump, autosampler, and column oven is recommended. |
| Detector | Photodiode Array (PDA) Detector |
| Column | Phenomenex Luna® C18 (150 × 4.6 mm, 3 µm) or equivalent[1][2] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (65:35, v/v), both containing 0.1% Formic Acid[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 342.4 nm[1][2] |
| PDA Spectral Acquisition | 190 - 400 nm for peak purity analysis[1] |
| Run Time | Approximately 20 minutes[1] |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the mobile phase or a suitable solvent like methanol to obtain a high-concentration stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5 - 500 µg/mL).[1][2]
Sample Preparation
The following is a general protocol for the extraction of this compound from dried plant material. The protocol may need to be optimized based on the specific sample matrix.
-
Milling: Mill the air-dried plant material to a fine powder.[3]
-
Extraction:
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter.[3]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the calibration curve range. A 2-fold dilution for leaf extracts or a 5-fold dilution for floral extracts may be a good starting point.[3]
Method Validation Summary
The described HPLC-PDA method has been validated for several parameters according to ICH guidelines. A summary of the validation data is presented in the table below.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 5 - 500 µg/mL[1][2][4] |
| Correlation Coefficient (r²) | > 0.99[1][2][4] |
| Accuracy (% Recovery) | 82% - 98%[1][2] |
| Precision (% RSD) | Intra-day: ≤ 5.29%[1][2] Inter-day: 1.14% - 3.34%[1] |
| Limit of Detection (LOD) | 0.25 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[5] |
| Robustness | The method is robust to small, deliberate changes in flow rate and mobile phase composition.[1] |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples is determined by interpolating the peak area from the linear regression equation of the calibration curve.
-
Calculations: The final concentration of this compound in the original sample should be calculated by taking into account the dilution factors used during sample preparation.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using the validated HPLC-PDA method.
Caption: Figure 1: Experimental Workflow for this compound Quantification.
Method Validation Pathway
The following diagram outlines the logical relationship between the different validation parameters assessed for this analytical method.
Caption: Figure 2: Method Validation Pathway.
References
- 1. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars [mdpi.com]
- 2. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 5. A validated method for detection of cannflavins in hemp extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Detection of Cannflavin A in Plant Extracts using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin A is a prenylated flavonoid found in Cannabis sativa L. that has garnered significant interest due to its potent anti-inflammatory properties. Unlike cannabinoids, cannflavins do not exhibit psychoactive effects, making them attractive candidates for therapeutic development. The accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, potency testing, and pharmacokinetic studies. This application note provides a detailed protocol for the sensitive detection of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biosynthesis of this compound
This compound is synthesized in Cannabis sativa through a specific branch of the flavonoid biosynthetic pathway. The process begins with the conversion of luteolin to chrysoeriol, which is then prenylated to form this compound.[1][2][3][4] This pathway involves several key enzymatic steps.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the general workflow for the analysis of this compound in plant extracts, from sample preparation to data acquisition.
Detailed Experimental Protocols
Sample Preparation
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried plant material (Cannabis sativa)
-
Grinder or mortar and pestle
-
Extraction solvent: HPLC-grade methanol (or ethanol/acetone)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
Autosampler vials
Protocol:
-
Grind the dried plant material to a fine powder using a grinder or mortar and pestle.
-
Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.
-
Add 10 mL of the extraction solvent to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture for 30 minutes in a sonicator bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. A dilution with the mobile phase may be necessary depending on the concentration of this compound.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. An example gradient is as follows:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
Proposed MRM Transitions for this compound:
The exact mass of this compound is approximately 436.18 g/mol .[5] Based on the fragmentation patterns of similar prenylated flavonoids, the following MRM transitions are proposed for the quantification and qualification of this compound.[1][6][7] Optimization of collision energies is recommended for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Proposed Collision Energy (eV) |
| This compound | 437.2 | 299.1 | 369.2 | 25 - 40 |
Note: The precursor ion is the protonated molecule [M+H]+. The product ions are proposed based on the expected fragmentation of the geranyl group and other characteristic losses.
Quantitative Data
The following table summarizes representative quantitative data for this compound found in various Cannabis sativa L. samples from different studies.
| Plant Material | Analytical Method | This compound Concentration | Reference |
| Hemp Inflorescences | UHPLC-Q-Orbitrap HRMS | Mean of 61.8 mg/kg | Analysis of Phenolic Compounds in Commercial Cannabis sativa L. Inflorescences Using UHPLC-Q-Orbitrap HRMS (2020)[6] |
| Hemp Inflorescences (Carmagnola Cs) | UHPLC-Q-Orbitrap HRMS | Up to 743.5 mg/kg (total polyphenols) | Analysis of Phenolic Compounds in Commercial Cannabis sativa L. Inflorescences Using UHPLC-Q-Orbitrap HRMS (2020)[6] |
| Cannabis Chemovars | HPLC-PDA | 15.2–478.38 ppm | Development and Validation of Different Analytical Techniques for the Quantification of Cannabinoids and Cannflavins In Cannabis and Cannabis-Based Products (2023)[7] |
| Hemp Extracts | LC-MS | LLOQ of 0.5 µg/mL | A validated method for detection of cannflavins in hemp extracts (ResearchGate)[5] |
| Hemp Phenolics | RP-HPLC-UV/DAD, ESI-MS | LOQ of 1.3 µg/mL | New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) (2018)[2] |
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of this compound in plant extracts using LC-MS/MS. The provided experimental workflow, protocols, and proposed MS/MS parameters offer a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for this promising anti-inflammatory compound. The presented quantitative data highlights the variability of this compound content in different plant materials, emphasizing the need for accurate analytical techniques for standardization and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 76735-57-4 | Benchchem [benchchem.com]
- 3. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannflavin - Wikipedia [en.wikipedia.org]
- 5. This compound | C26H28O6 | CID 10071695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Cannflavin A using Macroporous Adsorption Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin A, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest for its potent anti-inflammatory properties.[1] Unlike cannabinoids, its mechanism of action presents a promising avenue for novel therapeutic development. However, the low abundance of this compound in plant material necessitates an efficient and scalable purification strategy.[2] Macroporous adsorption resin (MAR) chromatography has emerged as a robust method for the enrichment and purification of flavonoids from various natural sources, offering advantages in terms of cost-effectiveness, scalability, and simplicity over traditional chromatographic techniques.[3][4] This document provides detailed application notes and protocols for the purification of this compound using MAR, based on established methodologies.
Principle of Macroporous Adsorption Resin Chromatography
Macroporous resins are synthetic polymers with a highly porous structure, large surface area, and specific surface chemistry.[3] The separation of flavonoids, including this compound, is primarily based on the principle of "like dissolves like," where the polarity of the resin and the target molecule dictates the adsorption and desorption behavior.[5] this compound, being a prenylated flavonoid, is relatively non-polar. Therefore, non-polar or weakly polar resins are generally most effective for its capture. The purification process involves loading a crude extract onto the resin, washing away impurities, and then eluting the bound this compound with a suitable organic solvent.
Resin Selection and Characterization
The following table summarizes the physicochemical properties of various macroporous resins that have been used for flavonoid purification and could be considered for this compound.
| Resin Type | Polarity | Matrix | Surface Area (m²/g) | Average Pore Diameter (Å) | Application in Flavonoid Purification |
| HPD700 | Non-polar | Polystyrene | Data not available | Data not available | Successfully used for this compound purification. |
| AB-8 | Weakly Polar | Polystyrene | 480-520 | 130-140 | High adsorption/desorption for various flavonoids.[7][8] |
| D101 | Non-polar | Polystyrene | 500-600 | 90-100 | Effective for isoflavone purification.[6] |
| XAD-7HP | Moderately Polar | Acrylic Ester | 450 | 90 | High adsorption capacity for cocoa flavanols.[9] |
| HPD-600 | Polar | Acrylate | 450-500 | 80-90 | High adsorption for total flavonoids from Acanthopanax senticosus.[5] |
| NKA-9 | Polar | Aromatic | 350-400 | 90-100 | High adsorption capacity for polyphenols. |
Note: The selection of the optimal resin may require empirical testing with the specific crude extract.
Experimental Protocols
The following protocols are based on a combination of a published research article and a patent on this compound purification.[6]
Protocol 1: Gram-Scale Purification of this compound
This protocol is adapted from a study that yielded gram-scale quantities of high-purity this compound.
1. Materials and Equipment:
-
Crude this compound extract (from ethanolic extraction of Cannabis sativa flowers and leaves)
-
Macroporous adsorption resin (e.g., HPD700 or a similar non-polar resin)
-
Chromatography column
-
Ethanol (various concentrations)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Resin Pre-treatment:
-
Soak the resin in ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the eluent is neutral.
3. Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed.
-
Wash the packed column with 2-3 bed volumes (BV) of deionized water.
4. Adsorption:
-
Dissolve the crude this compound extract in 50% ethanol.
-
Load the extract solution onto the column at a flow rate of 1-2 BV/h.
-
Collect the flow-through and monitor for this compound content by HPLC to determine breakthrough.
5. Washing:
-
Wash the column with 3-5 BV of deionized water to remove polar impurities such as sugars and salts.
-
Wash the column with a low concentration of ethanol (e.g., 20-30%) to remove more polar flavonoids and other impurities.
6. Desorption (Elution):
-
Elute the bound this compound from the resin using a stepwise or gradient elution with increasing concentrations of ethanol. Based on literature, a 53% aqueous ethanol solution is effective.
-
Collect fractions and analyze for this compound content using HPLC.
-
Pool the fractions containing high-purity this compound.
7. Concentration and Drying:
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator.
-
Dry the resulting product under vacuum to obtain purified this compound powder.
8. Purity Analysis:
-
Determine the purity of the final product using HPLC. A purity of >95% should be achievable.
Protocol 2: General Protocol for this compound Purification based on Patent Application
This protocol outlines a general procedure derived from a patent for the separation and purification of this compound.
1. Extraction and Pre-treatment:
-
Pre-treat raw Cannabis material (flowers and leaves).
-
Extract the material with an alcohol or ketone solvent (e.g., ethanol, acetone).
-
Separate the supernatant containing the crude extract.
2. Macroporous Resin Adsorption:
-
Subject the supernatant to adsorption on a macroporous resin column.
-
Elute the column with an alcohol or ketone solvent.
-
Concentrate the eluate to obtain crude this compound.
3. Further Purification:
-
Dissolve the crude this compound in a non-polar alkane, halogenated alkane, ester, or higher fatty alcohol.
-
Separate the insoluble substance, which is enriched in this compound.
4. Recrystallization:
-
Recrystallize the insoluble substance to obtain high-purity this compound.
Data Presentation
The following table summarizes typical performance data for flavonoid purification using macroporous resins, which can be expected to be similar for this compound.
| Resin | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Purity Fold Increase | Recovery (%) | Reference |
| AB-8 | 18.30 (total flavonoids) | 70.87 | 4.76 | 84.93 | [8] |
| HPD-600 | Data not available | >90 (estimated) | 1.76 | >80 | [5] |
| D101 | Data not available | >90 (estimated) | 8.70 | ~80 | [6] |
| XAD-7HP | 39.8 (cocoa flavanols) | ~80 | 5.03 | Data not available | [9] |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Logical Relationship of Resin Properties and Purification Performance
Caption: Resin properties influencing purification.
Conclusion
The use of macroporous adsorption resins provides an effective and scalable method for the purification of this compound from Cannabis sativa extracts. By selecting a resin with appropriate non-polar characteristics and optimizing the adsorption and desorption conditions, it is possible to achieve high purity (>95%) and good recovery of this valuable anti-inflammatory compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the field of natural product purification and drug development. Further optimization of resin selection and process parameters may lead to even greater efficiency and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agro.icm.edu.pl [agro.icm.edu.pl]
- 5. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 9. WO2021134965A1 - Separation and purification process for this compound - Google Patents [patents.google.com]
Application Notes: Cannflavin A in Neurodegenerative Disease Research Models
Introduction
Cannflavin A is a prenylated flavonoid found in the Cannabis sativa plant.[1] While present in low concentrations, it has garnered significant interest from the scientific community for its potent biological activities.[2] Preclinical research has highlighted its strong anti-inflammatory, antioxidant, and neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3][4] These diseases are often characterized by progressive neuronal loss, neuroinflammation, oxidative stress, and the aggregation of misfolded proteins.[5][6][7] this compound's multifaceted mechanism of action targets several of these key pathological pathways.[4][8]
Mechanism of Action
This compound exerts its neuroprotective effects through several distinct mechanisms:
-
Anti-inflammatory Activity: this compound is a potent anti-inflammatory agent.[1][9] It dually inhibits two key enzymes in the inflammatory cascade: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are responsible for the production of proinflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes, respectively.[2] Studies have shown it can inhibit PGE2 release by over 90%.[2] Furthermore, it has been demonstrated to attenuate Toll-like receptor 4 (TLR4)-induced inflammatory signaling in macrophages, reducing the secretion of inflammatory chemokines and cytokines.[10]
-
Inhibition of Amyloid-β Aggregation: In models relevant to Alzheimer's disease, this compound has been shown to directly interfere with the aggregation of amyloid-β (Aβ) peptides (specifically Aβ1-42).[2][3][11] By inhibiting the formation of Aβ fibrils and reducing the density of aggregates, it protects neuronal cells from Aβ-induced cytotoxicity.[2][11]
-
Modulation of the Kynurenine Pathway: this compound inhibits kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan catabolism pathway.[2][12] Inhibition of KMO is considered a therapeutic strategy for neurodegenerative diseases as it can shift the pathway towards the production of neuroprotective metabolites.[12]
-
Antioxidant Properties: As a flavonoid, this compound possesses antioxidant activities, which are crucial for combating the oxidative stress that is a common feature of neurodegenerative disorders.[2][4][13]
Key Signaling Pathways Modulated by this compound
References
- 1. leafwell.com [leafwell.com]
- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Therapeutic properties of multi-cannabinoid treatment strategies for Alzheimer’s disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Editorial: Common Pathways Linking Neurodegenerative Diseases—The Role of Inflammation [frontiersin.org]
- 8. realmofcaring.org [realmofcaring.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel cannabis flavonoid, this compound displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
How to pre-treat cannabis material to remove cannabinoids for cannflavin analysis.
Introduction
Cannabis sativa L. is a chemically complex plant matrix containing a diverse array of bioactive compounds. While cannabinoids are the most studied constituents, there is growing interest in other compound classes, such as flavonoids, for their potential therapeutic applications. Among these, cannflavins A, B, and C are unique to the Cannabis plant and have demonstrated significant biological activities.[1][2][3]
A major analytical challenge in the study of cannflavins is the overwhelming abundance of cannabinoids in most cannabis chemovars, which can interfere with accurate quantification.[4][5] Therefore, a pre-treatment step to selectively remove cannabinoids is crucial for robust cannflavin analysis. This application note details effective protocols for the pre-treatment of cannabis material to deplete cannabinoids, thereby enriching the sample for subsequent cannflavin analysis.
Principle of Separation
The separation of cannabinoids from cannflavins is primarily based on the differences in their polarity. Cannabinoids are largely non-polar compounds, soluble in non-polar solvents like n-hexane, chloroform, and dichloromethane.[4] In contrast, flavonoids, including cannflavins, are more polar in nature and exhibit better solubility in polar solvents such as ethanol, methanol, and acetone.[6][7] This differential solubility allows for the selective removal of cannabinoids using non-polar solvents prior to the extraction of cannflavins with polar solvents.
Another advanced separation technique is Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2). The polarity of supercritical CO2 can be fine-tuned by altering the pressure and temperature, allowing for selective extraction.[8][9] Generally, neutral cannabinoids are more soluble in supercritical CO2 than their acidic precursors or the more polar flavonoids.[8]
Experimental Protocols
Protocol 1: Selective Solvent Pre-Maceration for Cannabinoid Removal
This protocol utilizes a non-polar solvent to selectively wash the cannabis material and remove the majority of cannabinoids before extracting the cannflavins with a polar solvent.
Materials and Reagents:
-
Dried and homogenized cannabis plant material (flowers, leaves)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator or nitrogen blowdown evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Cannabinoid Removal (Pre-Maceration):
-
Add 20 mL of n-hexane to the centrifuge tube containing the cannabis material.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a sonicator bath.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the plant material.
-
Carefully decant and discard the n-hexane supernatant, which contains the dissolved cannabinoids.
-
Repeat this washing step (steps 2.1-2.5) two more times to maximize cannabinoid removal.[4]
-
-
Drying the Pre-Treated Material:
-
After the final n-hexane wash, place the centrifuge tube in a fume hood and allow the residual n-hexane to evaporate from the plant material. A gentle stream of nitrogen can be used to accelerate this process.
-
-
Cannflavin Extraction:
-
To the dried, pre-treated plant material, add 20 mL of acetone.[4]
-
Vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the acetone supernatant, which now contains the cannflavins.
-
Repeat the extraction with a fresh 20 mL of acetone and combine the supernatants.
-
-
Sample Concentration and Preparation for Analysis:
-
Evaporate the combined acetone extracts to dryness using a rotary evaporator or a nitrogen blowdown evaporator at a temperature not exceeding 50°C.[11]
-
Reconstitute the dried extract in a suitable volume (e.g., 1-2 mL) of a solvent compatible with the analytical method (e.g., methanol or a mixture of methanol and water).[7][10]
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into an HPLC or LC-MS/MS system.[10]
-
Protocol 2: Supercritical CO2 Fractionation for Cannabinoid Depletion
This protocol provides a conceptual framework for using Supercritical Fluid Extraction (SFE) to fractionate cannabinoids from cannflavins. The precise parameters (pressure, temperature, CO2 flow rate) will need to be optimized based on the specific SFE system and cannabis chemovar.
Principle:
By manipulating the density and solvating power of supercritical CO2, a stepwise extraction can be performed. Lower pressures and temperatures will favor the extraction of less polar compounds (cannabinoids), while higher pressures and temperatures, potentially with the addition of a polar co-solvent like ethanol, would be required to extract the more polar flavonoids.[8][9]
Conceptual Procedure:
-
Sample Preparation:
-
Load the SFE extraction vessel with dried, ground cannabis material.
-
-
Fraction 1: Cannabinoid-Rich Fraction:
-
Set the SFE system to a lower pressure and temperature range (e.g., 10-15 MPa and 40-50°C) to target the less polar cannabinoids.
-
Perform the extraction with pure supercritical CO2.
-
Collect the extract from this fraction. This fraction will be enriched in cannabinoids and depleted of cannflavins.
-
-
Fraction 2: Cannflavin-Rich Fraction:
-
After the initial cannabinoid extraction, increase the pressure and/or temperature of the SFE system (e.g., 20-30 MPa and 50-60°C).
-
Optionally, introduce a small percentage of a polar co-solvent like ethanol to increase the polarity of the supercritical fluid.
-
Perform a second extraction on the same plant material.
-
The extract from this second fraction will be enriched in cannflavins and other more polar compounds.
-
-
Sample Preparation for Analysis:
-
The collected cannflavin-rich fraction can then be prepared for analysis as described in Protocol 1 (steps 5.1-5.3).
-
Data Presentation
The following tables summarize the expected outcomes of the pre-treatment protocols based on the principles outlined in the cited literature.
Table 1: Expected Recovery of Compound Classes after n-Hexane Pre-Maceration
| Compound Class | Expected Recovery in n-Hexane Wash (Discarded) | Expected Recovery in Subsequent Acetone Extract (for Analysis) |
| Cannabinoids | High (>90%) | Low (<10%) |
| Cannflavins | Low (<5%) | High (>95%) |
| Terpenes | Moderate to High | Low to Moderate |
| Chlorophylls | Moderate | Moderate |
Table 2: Conceptual Parameters for Supercritical CO2 Fractionation
| Parameter | Fraction 1 (Cannabinoid Removal) | Fraction 2 (Cannflavin Extraction) |
| Pressure | 10-15 MPa | 20-30 MPa |
| Temperature | 40-50 °C | 50-60 °C |
| Co-solvent | None | 0-5% Ethanol (optional) |
| Target Compounds | Cannabinoids, Terpenes | Cannflavins, other Flavonoids |
Visualizations
Caption: Workflow for selective solvent pre-treatment.
References
- 1. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. restek.com [restek.com]
- 8. Supercritical Carbon Dioxide Technology for Recovering Valuable Phytochemicals from Cannabis sativa L. and Valorization of Its Biomass for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 11. organomation.com [organomation.com]
Application Note: Comprehensive Profiling of Cannflavins Using UHPLC-Q-Orbitrap HRMS
Introduction
Cannflavins, including cannflavin A, B, and C, are prenylated and geranylated flavonoids that are largely specific to the Cannabis sativa L. plant.[1][2] These compounds have garnered significant interest from the pharmaceutical and nutraceutical industries due to their potent biological activities, particularly their anti-inflammatory properties.[1][3] Studies have shown that cannflavins A and B can inhibit the production of pro-inflammatory mediators, with a potency reportedly up to thirty times greater than aspirin in certain cellular models.[1][3] Given their therapeutic potential and low abundance, a robust and sensitive analytical method is crucial for their accurate identification and quantification in complex cannabis matrices.
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) offers an ideal platform for this purpose. Its high resolution, mass accuracy, and sensitivity enable the precise identification and quantification of cannflavins, distinguishing them from a complex background of other cannabinoids, terpenes, and flavonoids.[1][4] This application note provides a comprehensive protocol for the extraction, separation, and analysis of cannflavins from Cannabis sativa L. inflorescences.
Experimental Protocols
This section details the complete methodology, from sample acquisition to data analysis, for the comprehensive profiling of cannflavins.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is optimized for the extraction of cannflavins from dried Cannabis sativa L. inflorescences.
1.1. Materials and Reagents
-
Dried Cannabis sativa L. inflorescences
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (Mass Spectrometry Grade)
-
Analytical standards for this compound and B (if available)
-
Laboratory mill or grinder
-
Forced-air laboratory oven
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm Polytetrafluoroethylene (PTFE) syringe filters
1.2. Decarboxylation (Optional but Recommended) To minimize interference from co-eluting cannabinoid acids such as CBDA, a decarboxylation step is recommended.[5]
-
Preheat a forced-air oven to 130°C.
-
Grind the dried cannabis plant material into a fine powder.[6]
-
Spread the powder evenly on a baking sheet.
-
Heat the material at 130°C for 70-80 minutes to ensure complete decarboxylation of major cannabinoid acids.[5]
1.3. Solvent Extraction
-
Accurately weigh 100 mg of the dried and milled (or decarboxylated) plant material into a centrifuge tube.[5]
-
Add 2 mL of methanol to the tube.[5]
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.[5]
-
Repeat the extraction process two more times, combining the supernatants each time.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of methanol.[5]
-
Vortex the solution for 30 seconds and sonicate for 5 minutes at 30°C.[5]
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]
UHPLC-Q-Orbitrap HRMS Analysis
The following parameters are based on established methods for flavonoid analysis and can be adapted for various UHPLC-Q-Orbitrap systems.[7][8]
2.1. Chromatographic Conditions
-
UHPLC System: Thermo Scientific Vanquish or equivalent
-
Column: Ascentis® Express C18 (150 × 2.1 mm, 2.7 µm) or equivalent[7]
-
Flow Rate: 0.3 mL/min[7]
-
Column Temperature: 30°C[9]
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 - 1.0 10 1.0 - 20.0 Linear gradient to 95 20.0 - 23.0 95 23.0 - 24.0 Return to 10 | 24.0 - 30.0 | 10 (Re-equilibration) |
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent
-
Ionization Source: Heated Electrospray Ionization (HESI)[7]
-
Polarity: Negative Ion Mode[7]
-
Sheath Gas Flow Rate: 60 (arbitrary units)[7]
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)[7]
-
Sweep Gas Flow Rate: 0 (arbitrary units)[7]
-
Full MS Scan Parameters:
-
Resolution: 70,000 FWHM
-
Scan Range: m/z 100–1500[9]
-
AGC Target: 3e6
-
Maximum IT: 100 ms
-
-
Data-Dependent MS/MS (dd-MS²) Parameters:
Data Presentation and Results
Quantitative analysis of cannflavins requires the use of analytical standards for calibration. However, in their absence, semi-quantification can be performed using standards with a similar chromophore, such as chrysoeriol.[10]
Table 1: Quantitative Analysis of Cannflavins in Cannabis sativa L. Inflorescences
The following table summarizes the mean concentration of this compound and B found in various commercial hemp cultivars, as determined by UHPLC-Q-Orbitrap HRMS.[1][4][11]
| Cultivar | This compound (mg/kg) | Cannflavin B (mg/kg) |
| Kompolti | 86.8 | 134.1 |
| Tiborszallasi | 50.3 | 47.9 |
| Antal | 48.7 | 56.1 |
| Carmagnola Cs | 61.5 | 99.8 |
| Mean Value | 61.8 | 84.5 |
Table 2: High-Resolution Mass Spectrometric Data for Cannflavin Identification
Accurate mass measurements are essential for the confident identification of target compounds.
| Compound | Formula | Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| This compound | C₂₆H₂₈O₆ | [M-H]⁻ | 421.1964 | 421.1958 | -1.4 |
| Cannflavin B | C₂₁H₂₀O₆ | [M-H]⁻ | 367.1182 | 367.1176 | -1.6 |
| Cannflavin C | C₂₆H₂₈O₆ | [M-H]⁻ | 421.1964 | 421.1959 | -1.2 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: End-to-end workflow for cannflavin analysis.
Simplified Biosynthetic Pathway of Cannflavins A & B
This diagram outlines the key enzymatic steps leading to the formation of Cannflavins A and B from the flavonoid precursor, Luteolin.[12]
Caption: Biosynthesis of Cannflavins A and B.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial metabolism of this compound and B isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondthc.com [beyondthc.com]
- 4. Analysis of Phenolic Compounds in Commercial Cannabis sativa L. Inflorescences Using UHPLC-Q-Orbitrap HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars [mdpi.com]
- 6. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genome-wide identification of key enzyme-encoding genes and the catalytic roles of two 2-oxoglutarate-dependent dioxygenase involved in flavonoid biosynthesis in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-Invasive Properties of Cannflavin B using Transwell and Tumorsphere Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin B, a flavonoid found in Cannabis sativa, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and neuroprotective effects.[1][2] Emerging research now highlights its promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and invasive potential of cancer cells.[1][3] This document provides detailed application notes and protocols for utilizing two key in vitro assays—the Transwell invasion assay and the tumorsphere formation assay—to evaluate the anti-invasive properties of Cannflavin B. These assays are crucial for understanding its potential in curbing cancer metastasis and targeting cancer stem cells (CSCs).[1][4]
Recent preclinical studies have shown that Cannflavin B can significantly reduce the invasive capacity of glioblastoma cells.[1][5] The Transwell assay quantifies the ability of cancer cells to migrate through a basement membrane matrix, mimicking a critical step in metastasis.[6] The tumorsphere assay assesses the self-renewal capacity of CSCs, a subpopulation of tumor cells believed to drive tumor initiation, progression, and recurrence.[4] By employing these assays, researchers can effectively screen and characterize the anti-metastatic and anti-CSC activity of Cannflavin B and other novel compounds.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the anti-invasive effects of Cannflavin B and the related compound, Cannflavin A.
Table 1: Effect of Cannflavin B on Glioblastoma Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Invasion Inhibition (%) | Reference |
| A-172 | Cannflavin B | 10 | >50 | [1] |
Table 2: Effect of this compound on Bladder Cancer Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Invasion Inhibition (%) | Reference |
| T24 | This compound | 2.5 | 50 | [4] |
Experimental Protocols
Transwell Invasion Assay
This protocol is designed to assess the ability of Cannflavin B to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest (e.g., A-172 glioblastoma cells)
-
Cannflavin B (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel™ Basement Membrane Matrix
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Extraction solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Coating Transwell Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold, serum-free medium to the desired concentration.
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of Cannflavin B or vehicle control (e.g., DMSO).
-
Adjust the cell concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel™-coated Transwell inserts into the wells.
-
Add 200 µL of the cell suspension (containing Cannflavin B or vehicle) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours, depending on the cell line's invasive potential.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel™ from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells under a microscope in several random fields of view.
-
Alternatively, for quantitative analysis, destain the cells by incubating the inserts in 300 µL of 10% acetic acid for 15 minutes.
-
Transfer the destained solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Tumorsphere Formation Assay
This assay evaluates the effect of Cannflavin B on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Cancer cell line known to form tumorspheres (e.g., U-87 glioblastoma cells)
-
Cannflavin B (dissolved in a suitable solvent, e.g., DMSO)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
Trypsin-EDTA
-
Cell strainer (40 µm)
-
Microscope with a camera
Protocol:
-
Cell Preparation:
-
Culture cancer cells as a monolayer to ~80% confluency.
-
Trypsinize the cells and resuspend them in complete medium.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells.
-
-
Assay Setup:
-
Resuspend the single cells in serum-free sphere-forming medium at a low density (e.g., 1,000 - 5,000 cells/mL) to prevent cell aggregation.
-
Add the desired concentrations of Cannflavin B or vehicle control to the cell suspension.
-
Plate the cell suspension into ultra-low attachment 6-well or 96-well plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Monitor for tumorsphere formation every 2-3 days.
-
-
Quantification and Analysis:
-
After the incubation period, count the number of tumorspheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope.
-
Measure the diameter of the tumorspheres using imaging software.
-
Calculate the tumorsphere formation efficiency (TFE) using the following formula: TFE (%) = (Number of tumorspheres formed / Number of cells seeded) x 100
-
-
Secondary Tumorsphere Formation (Optional):
-
To assess the effect on self-renewal over multiple generations, collect the primary tumorspheres by gentle centrifugation.
-
Dissociate the spheres into single cells using trypsin and mechanical disruption (pipetting).
-
Re-plate the single cells in fresh sphere-forming medium with Cannflavin B or vehicle and repeat the incubation and quantification steps.
-
Potential Signaling Pathways and Experimental Workflows
The anti-invasive effects of Cannflavin B are likely mediated through the modulation of specific signaling pathways that control cell migration, invasion, and stemness. While the precise mechanisms are still under investigation, potential targets include the TrkB-BDNF pathway and pathways involved in the Epithelial-to-Mesenchymal Transition (EMT).
Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by Cannflavin B.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing Cannflavin B.
Conclusion
The Transwell and tumorsphere assays are powerful tools for evaluating the anti-invasive properties of novel compounds like Cannflavin B. The provided protocols offer a standardized approach for researchers to investigate its potential as an anti-cancer therapeutic. The preliminary data suggests that Cannflavin B is a promising candidate for further development, particularly for aggressive and invasive cancers. Future studies should focus on elucidating the precise molecular mechanisms underlying its anti-invasive effects and validating these findings in in vivo models of metastasis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Expression of N-Cadherin, but Not of E-Cadherin, in Cutaneous Squamous Cell Carcinoma in Comparison to Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to overcome low yields of Cannflavin A extraction from cannabis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yields of Cannflavin A extraction from cannabis.
Frequently Asked Questions (FAQs)
Q1: What are Cannflavins and why is their extraction challenging?
A1: Cannflavins are a group of prenylated flavonoids unique to the cannabis plant, with this compound being of particular interest for its potent anti-inflammatory properties.[1] The primary challenge in its extraction is its low natural abundance in Cannabis sativa.[2][3] For instance, one study reported a yield of only 38.73 grams of this compound from 300 kilograms of dried hemp material, which translates to a yield of approximately 0.013%. The co-extraction of high concentrations of cannabinoids can also interfere with the purification process, further complicating the isolation of pure this compound.[2]
Q2: Which parts of the cannabis plant are best for this compound extraction?
A2: Flavonoids, including Cannflavins, are primarily produced in the leaves of the cannabis plant, and to a lesser extent in the inflorescences (flowers).[2] Unlike cannabinoids, there is no indication that the glandular trichomes are involved in flavonoid biosynthesis.[2] Therefore, for targeted this compound extraction, focusing on the leaves is recommended.
Q3: What are the most effective solvents for this compound extraction?
A3: Flavonoids are generally hydrophilic and are typically extracted using polar solvents.[2] Studies have shown that acetone, ethanol, and methanol are effective for extracting Cannflavins. One study comparing different solvents found that acetone provided the highest and most reproducible recovery of this compound. Another effective approach involves using 80% aqueous ethanol for the initial extraction.[2]
Q4: How can I remove interfering cannabinoids to improve this compound purity?
A4: A common and effective strategy is to pre-extract the cannabis material with a non-polar solvent. Cannabinoids are highly soluble in non-polar solvents, while flavonoids are not. Pre-treatment with n-hexane or heptane can remove a significant portion of cannabinoids without substantially reducing the subsequent yield of Cannflavins.[2] This pre-extraction step simplifies the downstream purification process.
Q5: Are there advanced techniques that can enhance extraction efficiency?
A5: Yes, techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been proposed as efficient alternatives to conventional methods for extracting bioactive compounds from cannabis. These methods can potentially reduce extraction time and solvent consumption.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient initial extraction. | - Ensure the plant material is finely ground to increase surface area. - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction but can also increase processing time and cost. - Consider using dynamic maceration or sonication to enhance solvent penetration.[2] |
| Improper solvent selection. | - Acetone has been shown to provide high recovery for this compound.[2] - A mixture of ethanol and water (e.g., 80% ethanol) is also a good option.[2] | |
| Low Purity of this compound | Co-extraction of cannabinoids and other lipids. | - Implement a pre-extraction step with a non-polar solvent like n-hexane or heptane to remove cannabinoids before the primary extraction.[2] |
| Ineffective purification method. | - Utilize chromatographic techniques for purification. Column chromatography with resins like HPD700 or silica gel, followed by reversed-phase HPLC, has been used successfully.[2] | |
| Difficulty in Quantifying this compound | Inaccurate analytical method. | - Use a validated analytical method such as High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.[4][5] - Ensure proper peak identification and integration. The use of a certified reference standard for this compound is crucial for accurate calibration. |
| This compound Degradation | Exposure to harsh conditions. | - Avoid high temperatures and prolonged exposure to light during extraction and storage, as these can degrade flavonoids. |
Data Presentation: Comparison of Extraction Parameters
The following table summarizes quantitative data from a gram-scale purification protocol to provide a benchmark for expected yields.
| Parameter | Value | Reference |
| Starting Material | 300 kg of dried hemp aerial parts (leaves and flowers) | [2] |
| Initial Extraction Solvent | 80% aqueous ethanol | [2] |
| Purification Method | HPD700 resin column chromatography, crystallization | [2] |
| Final Yield of this compound | 38.73 g | [2] |
| Overall Yield (%) | ~ 0.013% | [2] |
Experimental Protocols
Protocol 1: Gram-Scale Purification of this compound
This protocol is adapted from a published method for large-scale extraction.[2]
-
Milling: Pulverize dried hemp aerial parts (leaves and flowers).
-
Initial Extraction: Extract the fine powder twice with 80% aqueous cold ethanol (8:1 v/v) with stirring for 2 hours.
-
Concentration: Combine the ethanol filtrates and reduce the ethanol content to 50%.
-
Column Chromatography: Fractionate the crude extract over an HPD700 resin column, eluting with 53% aqueous ethanol to obtain a this compound-rich fraction.
-
Purification:
-
Dissolve the this compound-rich fraction in hexanes and filter.
-
Dissolve the resulting solid in a mixture of ethyl acetate and acetone (5:1 v/v).
-
Allow crystallization to occur at 4°C for 3 hours.
-
-
Final Product: Filter the crystallized solid, wash with cold ethyl acetate, and dry under reduced pressure to obtain purified this compound.
Visualizations
This compound Biosynthesis Pathway
References
- 1. A Comprehensive Review on the Techniques for Extraction of Bioactive Compounds from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of this compound and B isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent extraction parameters for maximizing Cannflavin A recovery.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solvent extraction of Cannflavin A from Cannabis sativa L.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields of this compound can stem from several factors, from the choice of solvent to the extraction technique. Here is a step-by-step guide to troubleshoot this issue:
-
Solvent Selection and Polarity: this compound is a flavonoid and is best extracted using polar solvents. If you are using a non-polar solvent, this is likely the primary reason for low yield.
-
Recommendation: Switch to a polar solvent such as acetone, ethanol, or methanol. Studies have shown that aqueous mixtures of these solvents, typically around 75-80%, can be more effective than their pure forms. One study found acetone to be superior to ethanol and ethyl acetate for extracting cannflavins. A mixture of methanol, acetone, and water (35:35:30 v/v/v) has also been shown to be effective.
-
-
Extraction Method: Passive extraction methods like simple maceration may not be efficient.
-
Recommendation: Employ more dynamic or advanced extraction techniques. Dynamic maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve extraction efficiency. UAE and MAE, in particular, can reduce extraction time and solvent consumption.
-
-
Extraction Parameters: Suboptimal extraction parameters will lead to poor yields.
-
Recommendation: Optimize the following parameters for your chosen method:
-
Temperature: Higher temperatures can increase extraction efficiency, but be aware that excessive heat can degrade thermolabile compounds. For UAE, a temperature of around 40°C has been used, while for MAE, temperatures should be carefully controlled.
-
Time: Ensure sufficient extraction time. For maceration, this could be several hours. For UAE and MAE, the time is significantly reduced, often to minutes.
-
Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to saturation of the solvent and incomplete extraction. Increase the volume of solvent used per gram of plant material.
-
Particle Size: Large particle sizes of the plant material will reduce the surface area available for extraction.
-
Recommendation: Grind the dried plant material to a fine powder (e.g., smaller than 0.5 mm) to enhance contact between the sample and the solvent.
-
-
-
Plant Material: The concentration of this compound can vary significantly between different Cannabis sativa cultivars and plant parts.
-
Recommendation: Use plant material known to have a higher concentration of cannflavins, such as the leaves and flowers.
-
-
Issue 2: High Co-extraction of Cannabinoids
-
Question: My extract contains high levels of cannabinoids, which is interfering with the downstream purification and analysis of this compound. How can I selectively extract this compound?
-
Answer: This is a common challenge due to the abundance of cannabinoids in Cannabis sativa. The following strategies can be employed for selective extraction:
-
Pre-extraction with a Non-Polar Solvent: This is a highly effective method to remove the majority of cannabinoids before extracting the more polar cannflavins.
-
Recommendation: Before extracting with your primary polar solvent, pre-extract the plant material with a non-polar solvent like n-hexane or petroleum ether. This will dissolve and remove the non-polar cannabinoids, leaving the cannflavins behind in the plant material for subsequent extraction with a polar solvent. One study found that pre-extraction with n-hexane did not reduce the amount of cannflavins extracted.
-
-
Solvent Partitioning: If you have already performed an extraction with a polar solvent, you can use liquid-liquid partitioning to separate the cannflavins from the cannabinoids.
-
Recommendation: After your initial extraction (e.g., with 95% ethanol), dry the extract and redissolve it in water. Then, perform a liquid-liquid extraction with a solvent like ethyl acetate. The this compound will preferentially partition into the ethyl acetate phase.
-
-
Issue 3: this compound Degradation During Extraction
-
Question: I suspect that this compound is degrading during my extraction process. What conditions can cause degradation and how can I prevent it?
-
Answer: Flavonoids can be sensitive to high temperatures, pH extremes, and prolonged exposure to light.
-
High Temperatures: As with many bioactive compounds, this compound can be thermolabile.
-
Recommendation: Avoid excessive temperatures during extraction. If using heat, perform optimization studies to find the ideal balance between extraction efficiency and compound stability. Consider using advanced extraction techniques like UAE or MAE which can be performed at lower temperatures. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.
-
-
pH of the Solvent: The stability of flavonoids can be influenced by the pH of the extraction medium.
-
Recommendation: While acidic conditions can sometimes aid in disrupting cell walls, extreme pH levels should be avoided. It is generally recommended to work in neutral or slightly acidic conditions.
-
-
Light Exposure: Prolonged exposure to UV light can degrade flavonoids.
-
Recommendation: Protect your samples and extracts from direct light by using amber glassware or by covering your glassware with aluminum foil.
-
-
Frequently Asked Questions (FAQs)
1. What are the best solvents for extracting this compound?
-
Polar solvents such as acetone, ethanol, and methanol are the most effective for extracting this compound. Aqueous mixtures (75-80%) of these solvents are often more efficient than pure solvents. Acetone has been reported in some studies to provide the best results.
2. Should I use fresh or dried plant material for this compound extraction?
-
Dried plant material is typically used for flavonoid extraction as the drying process can help to disrupt the cell walls, and it allows for easier grinding to a uniform particle size, which enhances extraction efficiency.
3. What part of the Cannabis sativa plant has the highest concentration of this compound?
-
This compound is predominantly found in the leaves and flowers of the Cannabis sativa plant.
4. How can I remove cannabinoids from my extract?
-
A common and effective method is to perform a pre-extraction of the plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove the majority of the cannabinoids before you proceed with the extraction of this compound using a polar solvent.
5. What analytical techniques are used to quantify this compound?
-
High-Performance Liquid Chromatography with a UV/Diode Array Detector (HPLC-UV/DAD) is a common method for the quantification of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and selective detection.
6. Can high concentrations of other compounds in the extract, like CBD, affect this compound recovery?
-
Yes, some research suggests that the extraction of cannflavins can be partially hampered in extracts rich in CBD, with recovery rates reported to be between 60.5–88.2%. This highlights the importance of optimization and potentially using techniques to selectively remove cannabinoids.
Quantitative Data Summary
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Type | Relative Efficiency | Notes |
| Acetone | Polar | High | Found to be superior to ethanol and ethyl acetate in one study. |
| Ethanol | Polar | Moderate to High | Often used in aqueous solutions (e.g., 80%). |
| Methanol | Polar | Moderate to High | Also commonly used in aqueous solutions. |
| Ethyl Acetate | Polar | Moderate | Can be used for extraction and partitioning. |
| n-Hexane | Non-polar | Low (for this compound) | Recommended for pre-extraction to remove cannabinoids. |
| Petroleum Ether | Non-polar | Low (for this compound) | Also used for pre-extraction of cannabinoids. |
Experimental Protocols
Protocol 1: Dynamic Maceration with n-Hexane Pre-extraction
This protocol is designed to maximize the recovery of this compound while minimizing the co-extraction of cannabinoids.
-
Sample Preparation:
-
Dry the Cannabis sativa leaves and flowers at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried material to a fine powder (particle size <0.5 mm).
-
-
Pre-extraction (Cannabinoid Removal):
-
Place the powdered plant material in an Erlenmeyer flask.
-
Add n-hexane at a solvent-to-sample ratio of 10:1 (v/w).
-
Agitate the mixture on an orbital shaker for 1 hour at room temperature.
-
Filter the mixture and discard the n-hexane fraction.
-
Repeat the n-hexane wash two more times.
-
Air-dry the residual plant material to remove any remaining n-hexane.
-
-
This compound Extraction:
-
Transfer the pre-extracted plant material to a clean Erlenmeyer flask.
-
Add 80% aqueous acetone at a solvent-to-sample ratio of 10:1 (v/w).
-
Perform dynamic maceration by agitating the mixture on an orbital shaker for 3 hours at room temperature.
-
Filter the mixture to collect the acetone extract.
-
Repeat the extraction with fresh 80% aqueous acetone two more times.
-
Combine the acetone extracts.
-
-
Solvent Removal and Quantification:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting extract to a constant weight.
-
Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for quantification by HPLC-UV/DAD or LC-MS.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasound to enhance extraction efficiency and reduce extraction time.
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 gram) into a vessel suitable for sonication.
-
Add your chosen solvent (e.g., 80% aqueous ethanol) at a specific solvent-to-sample ratio (e.g., 20:1 v/w).
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for a predetermined time (e.g., 30 minutes) and at a controlled temperature (e.g., 40°C).
-
Filter the extract.
-
-
Solvent Removal and Quantification:
-
Follow the same procedure for solvent removal and quantification as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for optimizing this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
Addressing Cannflavin A instability during purification and storage.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannflavin A. Our goal is to help you navigate the challenges associated with the instability of this promising flavonoid during purification and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Oxidation: Exposure to air, especially in the presence of light and heat, can lead to oxidative degradation.[1]
-
Temperature: this compound is thermally labile. Elevated temperatures can cause significant degradation.[2] One study noted up to 3% degradation under thermal stress.[2]
-
Light: Prolonged exposure to light, particularly UV light, can accelerate degradation.[1]
-
pH: Strong acidic or basic conditions can lead to the hydrolysis or rearrangement of the flavonoid structure.[1] While specific optimal pH ranges for this compound are not well-documented, flavonoids, in general, are more stable in slightly acidic to neutral conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions. These are summarized in the table below.
| Storage Form | Temperature | Duration | Additional Recommendations |
| Solid (Crystalline/Powder) | -20°C | ≥ 5 years | Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). |
| Stock Solution in Organic Solvent | -20°C | ~1 month | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Use amber glass vials. |
| Stock Solution in Organic Solvent | -80°C | ~6 months | Aliquot into smaller volumes. Use amber glass vials. Flash-freeze aliquots before storage. |
Data compiled from commercially available this compound product information.
Q3: I'm seeing multiple peaks during HPLC analysis of my purified this compound. What could be the cause?
A3: The appearance of multiple peaks can be attributed to several factors:
-
Degradation Products: If the sample has been improperly stored or handled, some of the this compound may have degraded into related impurities. Common degradation products can include oxidative dimers or hydrolyzed forms.[1]
-
Isomers: The purification process might not have fully separated this compound from its isomers or other closely related prenylated flavonoids present in the initial extract.[1]
-
Co-elution: The complex matrix of Cannabis sativa extracts can lead to co-elution of other minor cannabinoids or flavonoids with this compound, especially if the chromatographic method is not fully optimized.[3]
-
Solvent Effects: Injecting a sample dissolved in a strong solvent can sometimes lead to peak splitting or broadening. Ensure your sample solvent is compatible with the mobile phase.
Q4: Can I use plastic tubes or containers to store this compound solutions?
A4: It is strongly recommended to use amber glass vials for storing this compound solutions. Flavonoids, particularly in organic solvents, can potentially leach plasticizers from plastic tubes, which can contaminate your sample. Additionally, some plastics are permeable to air, which could increase the risk of oxidative degradation over time.
Troubleshooting Guides
Issue 1: Low Yield During Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound after solvent extraction. | Incomplete Extraction: The solvent polarity may not be optimal for this compound. | Use a sequence of solvents with increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to ensure complete extraction of flavonoids.[3] Acetone has also been shown to be an effective extraction solvent.[2] |
| Degradation during extraction: Prolonged extraction times at elevated temperatures can lead to degradation. | Minimize extraction time and avoid high temperatures. If heating is necessary, perform it under an inert atmosphere. | |
| Significant loss of product during chromatographic steps. | Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase (e.g., silica gel). | Consider using a different stationary phase, such as C18 reverse-phase silica or Sephadex LH-20.[3] Pre-treating the silica gel with a chelating agent like EDTA can sometimes reduce tailing and improve recovery for flavonoids. |
| Co-elution with other compounds: this compound may be eluting with other more abundant compounds, leading to its loss in mixed fractions. | Optimize the mobile phase gradient to improve the resolution between this compound and other components. Use analytical HPLC to guide the fractionation of preparative chromatography. | |
| This compound crashes out of solution during purification. | Low Solubility: this compound has low aqueous solubility and may precipitate if the solvent polarity changes abruptly. | Maintain a sufficiently non-polar solvent system during purification. If using reverse-phase chromatography, ensure the initial mobile phase has a high enough organic content to keep the sample dissolved. |
Issue 2: this compound Degradation in Stored Solutions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Discoloration (e.g., yellowing) of the solution over time. | Oxidation: The solution has been exposed to oxygen. | Degas the solvent before preparing the solution. Store aliquots under an inert gas (argon or nitrogen). |
| Appearance of new peaks in HPLC chromatograms of stored samples. | Degradation: The storage conditions are not optimal. | Review the storage temperature. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Light Exposure: The solution has been exposed to light. | Always store solutions in amber vials and in the dark (e.g., in a freezer box). | |
| Decrease in the main this compound peak area over time. | Adsorption to container walls: this compound may adsorb to the surface of the storage container. | Use silanized glass vials to minimize surface adsorption. |
| Hydrolysis: Presence of water and non-neutral pH in the solvent. | Use high-purity, anhydrous solvents. If an aqueous buffer is required, use a slightly acidic to neutral pH and store for a shorter duration. |
Experimental Protocols
Protocol 1: General Procedure for Purification of this compound from Cannabis sativa L.
This protocol is a generalized procedure based on common methods described in the literature.[3][4]
-
Extraction:
-
Grind dried and defatted Cannabis sativa leaves and flowers.
-
Extract the plant material with 80% aqueous ethanol at room temperature with agitation.
-
Filter the extract and concentrate it under reduced pressure to remove the ethanol.
-
Lyophilize the remaining aqueous extract to obtain a dry powder.
-
-
Fractionation:
-
Resuspend the dried extract in water and perform liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain this compound and other flavonoids.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent.
-
-
Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Load the sample onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Further Purification (if necessary):
-
Pool the fractions rich in this compound and evaporate the solvent.
-
For higher purity, a second chromatographic step using a different stationary phase, such as C18 reverse-phase silica or Sephadex LH-20, can be performed.
-
For reverse-phase chromatography, a mobile phase of acetonitrile and water, both containing 0.1% formic acid, is often used.[2][5]
-
-
Crystallization:
-
Dissolve the purified this compound fraction in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/acetone).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Forced Degradation Study for this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions.[6][7]
-
Sample Preparation:
-
Prepare a stock solution of highly purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) in a sealed vial for various time points (e.g., 1, 2, 4, 7 days).
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm or 365 nm) for various time points.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., a gradient reverse-phase method with UV detection at ~344 nm[5]).
-
Quantify the remaining percentage of this compound and the formation of any degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.
-
Characterize the major degradation products using techniques like LC-MS to understand the degradation pathways.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: A decision tree for selecting the appropriate storage temperature.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021134965A1 - Separation and purification process for this compound - Google Patents [patents.google.com]
- 5. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. TCA Intellectual Nourishment Blog [tri-chomeaustralia.com.au]
Managing concentration-dependent neurotoxicity of Cannflavin A in neuronal cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannflavin A in neuronal cell culture. The information is designed to help manage its concentration-dependent neurotoxic and neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the dual nature of this compound's effect on neuronal cells?
A1: this compound exhibits a hormetic dose-response, also known as a biphasic effect, on neuronal cells. At low concentrations (typically below 10 µM), it demonstrates neuroprotective properties, while at higher concentrations (generally above 10-100 µM), it induces neurotoxicity.
Q2: What is the primary application of this compound in neurobiology research?
A2: Due to its neuroprotective effects at lower concentrations, particularly its ability to inhibit amyloid-β fibrillization, this compound is being investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.
Q3: Which neuronal cell line is commonly used to study the effects of this compound?
A3: The PC12 cell line is a frequently used model for studying both the neuroprotective and neurotoxic effects of this compound.
Q4: What are the known mechanisms behind this compound's neuroprotective effects?
A4: The neuroprotective effects of this compound are associated with the activation of several signaling pathways, including the Nrf2, MAPK, ERK, and p38 pathways. It also inhibits kynurenine-3-monooxygenase, an enzyme involved in a neurotoxic metabolic pathway.
Q5: What are the potential mechanisms of this compound-induced neurotoxicity at high concentrations?
A5: While the exact mechanisms are still under investigation, high concentrations of flavonoids can induce neurotoxicity by activating stress-activated protein kinases such as JNK and p38, which can lead to apoptosis.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on PC12 Neuronal Cell Viability
| Concentration Range | Observed Effect | Key Findings | Reference |
| 1 µM - 10 µM | Neuroprotection | Increased cell viability by up to 40%. Inhibited amyloid-β (Aβ₁₋₄₂) induced neurotoxicity. | |
| >10 µM - 100 µM | Neurotoxicity | Displayed concentration-dependent neurotoxicity. | |
| 29.4 µM | Enzyme Inhibition | IC₅₀ for inhibition of kynurenine-3-monooxygenase. |
Experimental Protocols
MTT Assay for Assessing Cell Viability
This protocol is adapted for use with PC12 neuronal cells to determine the cytotoxic or protective effects of this compound.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture PC12 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. It is crucial to include a wide range of concentrations to capture both the neuroprotective and neurotoxic effects (e.g., 0.1 µM to 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the vehicle control.
-
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. Perform a cell density optimization experiment to determine the optimal seeding number for your specific cell line and assay duration.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cultures for signs of contamination (e.g., cloudy medium, changes in pH, presence of microorganisms under the microscope). Practice sterile techniques and regularly clean incubators and biosafety cabinets.
-
Issue 2: Observing a hormetic (biphasic) dose-response curve and difficulty in interpreting the data.
-
Possible Cause: The inherent property of the compound, like this compound, to have different effects at different concentrations.
-
Solution:
-
Expand Concentration Range: Use a wider range of concentrations with more data points, especially at the lower end of the curve, to accurately define the neuroprotective window.
-
Statistical Analysis: Use appropriate non-linear regression models to analyze the data and determine the nadir (lowest point of toxicity) and the peak of the protective effect.
-
Mechanism-based Assays: Complement viability assays with mechanistic studies (e.g., Western blotting for signaling pathway proteins, apoptosis assays) at both neuroprotective and neurotoxic concentrations to understand the underlying mechanisms.
-
-
Issue 3: High background signal in the MTT assay.
-
Possible Cause: Contamination with bacteria or yeast, which can also reduce MTT.
-
Solution: Discard contaminated cultures and ensure aseptic techniques.
-
-
Possible Cause: Interference of the compound with the MTT assay.
-
Solution: Run a cell-free control with the compound and MTT to check for any direct reduction of MTT by the compound. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo®, resazurin-based assays).
-
Visualizations
Caption: Experimental workflow for assessing this compound's concentration-dependent effects.
Technical Support Center: Optimizing Cannflavin A & B Resolution in RP-HPLC
Welcome to the technical support center for the chromatographic separation of Cannflavin A and Cannflavin B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal resolution in reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating this compound and B using RP-HPLC?
A1: The most frequently reported issues include poor resolution between this compound and B, co-elution with other cannabis constituents (like Cannabidiolic acid - CBDA), broad peak shapes, and peak tailing.[1][2][3] In some instances, particularly with high organic solvent concentrations in the mobile phase, the cannflavins may elute too quickly, near the solvent front, hindering accurate quantification.[1]
Q2: Why is the addition of an acid, such as formic acid, recommended for the mobile phase?
A2: Adding a small percentage of an acid like formic acid (typically 0.1%) to the mobile phase is crucial for several reasons.[2][3] It helps to protonate silanol groups on the silica-based stationary phase, which minimizes undesirable interactions with the analytes and reduces peak tailing.[2][3] This results in sharper, more symmetrical peaks and improved resolution. Furthermore, an acidic mobile phase can enhance the ionization of the analytes, which is beneficial for mass spectrometry (MS) detection.[1]
Q3: What is a good starting point for a mobile phase composition?
A3: A common and effective mobile phase for separating Cannflavins A and B is a mixture of acetonitrile and water, both containing 0.1% formic acid.[2][3] The ratio of acetonitrile to water will significantly impact the retention and resolution. A higher proportion of the organic solvent (acetonitrile) will lead to shorter retention times, while a lower proportion will increase retention and can improve the separation of closely eluting peaks.[2][3] Both isocratic and gradient elution methods have been successfully employed.[1][2][4]
Q4: Which stationary phase is most suitable for this separation?
A4: C18 reversed-phase columns are the most commonly used and have demonstrated good performance for separating Cannflavins A and B.[1][2][3][5] The choice of a specific C18 column can still influence selectivity, so it may be necessary to screen different manufacturers' columns if resolution is challenging.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of this compound and B
If you are observing overlapping peaks for this compound and B, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
References
- 1. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing chromatographic interference from cannabinoids in Cannflavin A analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize chromatographic interference from cannabinoids during the analysis of Cannflavin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common cannabinoids that interfere with this compound analysis?
The most significant interference is the co-elution of this compound with Cannabidiolic acid (CBDA). Depending on the chromatographic conditions, other cannabinoids may also elute close to this compound, potentially leading to inaccurate quantification.
Q2: How can I prevent the co-elution of this compound and CBDA?
A common and effective strategy is to decarboxylate the sample. This process involves heating the sample to convert CBDA into Cannabidiol (CBD). CBD has a different retention time and elutes separately from this compound, thus eliminating the interference.
Q3: What is the optimal UV wavelength for the selective detection of this compound?
For selective detection of cannflavins, a UV wavelength of around 340 nm or 342.4 nm is recommended. Cannflavins exhibit strong absorbance at this wavelength, while the absorbance of many cannabinoids is less pronounced, helping to reduce their interference in the chromatogram.
Q4: Can matrix effects from my sample affect this compound quantification?
Yes, complex matrices, such as those in cannabis-infused edibles like chocolate, can cause significant matrix effects, including signal suppression. This can lead to the underestimation of this compound concentrations. Proper sample preparation and the use of an internal standard are crucial to mitigate these effects.
Q5: Are there specific HPLC columns that are better for separating this compound from cannabinoids?
Several types of reversed-phase columns have been successfully used, including C18 and phenyl columns. The choice of column will depend on the specific cannabinoids present in the sample and the overall complexity of the matrix. A gradient elution is often employed to achieve optimal separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and a cannabinoid peak (likely CBDA). | Co-elution of the analytes. | - Implement a decarboxylation step in your sample preparation to convert CBDA to CBD.- Optimize the mobile phase gradient to improve separation.- Evaluate a different stationary phase (e.g., a phenyl column instead of a C18). |
| Low recovery of this compound. | - Matrix effects causing signal suppression.- Inefficient extraction. | - Incorporate a pre-extraction step with a nonpolar solvent like hexane to remove the bulk of cannabinoids before flavonoid extraction.- Use an internal standard to correct for recovery losses.- Optimize the extraction solvent and conditions (e.g., ultrasonication time, temperature). |
| Baseline noise or interfering peaks in the chromatogram. | - Contamination from the sample matrix.- Inadequate sample cleanup. | - Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds.- Ensure proper filtration of the sample extract before injection (e.g., using a 0.22 µm PTFE filter).- Analyze a blank sample (matrix without the analyte) to identify the source of interference. |
| Inconsistent retention times for this compound. | - Fluctuation in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and regularly check the performance of the analytical column. |
Experimental Protocols
Protocol 1: Sample Preparation with Decarboxylation for HPLC-PDA Analysis
This protocol is designed to eliminate interference from CBDA by converting it to CBD prior to chromatographic analysis.
-
Sample Homogenization: Mill air-dried cannabis samples to a fine powder.
-
Decarboxylation: Heat the powdered sample at a specific temperature and time to ensure full conversion of CBDA to CBD while maintaining the integrity of this compound. A study on this process is necessary to optimize the conditions for your specific sample matrix.
-
Extraction:
-
Weigh an appropriate amount of the decarboxylated powder.
-
Add 10 mL of HPLC-grade acetone.
-
Sonicate for 30 minutes at a temperature not exceeding 35°C.
-
-
Filtration and Dilution:
-
Filter the extract through a 0.22 µm PTFE syringe filter.
-
Dilute the filtered extract as needed with the mobile phase to bring the this compound concentration within the calibration range.
-
Protocol 2: HPLC-PDA Method for this compound Analysis
This protocol provides a starting point for the chromatographic separation of this compound.
-
HPLC System: A standard HPLC system with a photodiode array (PDA) detector.
-
Column: Luna® C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution: Isocratic elution with a mobile phase composition of 65:35 (v/v) Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 342.4 nm.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used in the analysis of cannflavins.
Table 1: Linearity and Detection Limits
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 5 - 500 | > 0.99 | 1 - 1.5 | 3.3 - 5 | |
| Cannflavin B | 5 - 500 | > 0.99 | 1 - 1.5 | 3.3 - 5 | |
| Cannflavin C | 5 - 500 | > 0.99 | 1 - 1.5 | 3.3 - 5 |
Table 2: Accuracy and Precision
| Analyte | Recovery Range (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Cannflavins | 82 - 98 | ≤ 5.29 | ≤ 5.29 |
Visualizations
Caption: Experimental workflow for this compound analysis with decarboxylation.
Challenges in the clinical translation of preclinical Cannflavin A research.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for navigating the complexities of translating preclinical Cannflavin A research into clinical applications. Below are frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prenylated flavonoid found in the Cannabis sativa plant.[1] Its primary therapeutic potential lies in its potent anti-inflammatory properties.[2] On a molecular level, this compound acts as a dual inhibitor of two key enzymes in the inflammatory cascade: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[3] This dual inhibition effectively reduces the production of proinflammatory mediators, specifically prostaglandin E2 (PGE2) and leukotrienes.[4] Some studies have also noted a weak inhibitory effect on cyclooxygenase (COX) enzymes.[3]
Q2: What are the most significant challenges in the clinical translation of this compound?
A2: The primary hurdles for the clinical translation of this compound are twofold:
-
Low Natural Abundance: this compound is present in very low concentrations in the Cannabis sativa plant, which makes extraction of large quantities for preclinical and clinical studies difficult and costly.[2] However, the recent discovery of its biosynthetic pathway and the development of gram-scale purification methods are promising steps toward overcoming this challenge.[3][5]
-
Poor Oral Bioavailability: Like many flavonoids, this compound is expected to have low oral bioavailability due to its poor water solubility.[6] This can limit its therapeutic efficacy when administered orally. Research is ongoing to develop formulation strategies, such as nanoformulations and lipid-based delivery systems, to enhance its absorption.[7]
Q3: What are the regulatory considerations for developing this compound as a drug?
A3: As a botanical-derived product, this compound falls under specific regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA). Researchers should consult the FDA's "Botanical Drug Development Guidance for Industry" for specific recommendations on submitting Investigational New Drug (IND) applications. Key aspects include ensuring batch-to-batch consistency, proper characterization of the active substance, and robust preclinical safety and efficacy data.
Preclinical & In Vitro Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| Low yield of this compound during extraction from Cannabis sativa | 1. Inefficient extraction solvent or method. 2. Low concentration in the plant material. 3. Co-extraction of interfering compounds (e.g., cannabinoids). | 1. Optimize Solvent and Method: Acetone has been shown to be an effective solvent for this compound extraction.[3] Consider using dynamic maceration or ultrasonic-assisted extraction to improve efficiency.[3] 2. Source Material: If possible, screen different Cannabis sativa cultivars, as this compound content can vary significantly.[3] 3. Pre-extraction: Perform a pre-extraction step with a nonpolar solvent like n-hexane to remove cannabinoids and other lipids before extracting with a more polar solvent for the flavonoids.[3] |
| Inconsistent results in anti-inflammatory assays (e.g., PGE2 inhibition) | 1. Variability in cell culture conditions (cell line passage number, confluency). 2. LPS (lipopolysaccharide) contamination or degradation. 3. Inaccurate quantification of this compound. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. 2. LPS Quality Control: Use a fresh, high-quality source of LPS. Aliquot upon receipt and store at -20°C or below to avoid repeated freeze-thaw cycles. 3. Accurate Dosing: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture media. Use a validated method like HPLC to confirm the concentration of your stock solution. |
| High cytotoxicity observed in non-cancerous cell lines | 1. this compound concentration is too high. 2. Vehicle (e.g., DMSO) toxicity. | 1. Dose-Response Curve: Determine the IC50 of this compound on your specific cell lines. Studies have shown that concentrations below 50 µM are generally not toxic to primary bladder epithelial cells.[6] 2. Vehicle Control: Ensure the final concentration of the vehicle in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Run a vehicle-only control in all experiments. |
Animal Studies & Formulation Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| Poor oral bioavailability in animal models | 1. Low aqueous solubility of this compound. 2. Extensive first-pass metabolism in the liver. 3. Efflux by transporters in the gut wall. | 1. Formulation Strategies: Explore advanced formulation approaches such as self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoparticle formulations to improve solubility and absorption.[7] 2. Structural Modification: Investigate prodrug approaches or glycosylation to modify the physicochemical properties of this compound.[7] 3. Co-administration with Bioenhancers: Consider co-administering with absorption enhancers, although this requires additional safety and efficacy studies.[7] |
| High variability in plasma concentrations between subjects | 1. Inconsistent dosing or administration. 2. Variability in food intake (food effect). 3. Genetic differences in metabolism among animals. | 1. Standardize Dosing: Ensure accurate and consistent administration techniques (e.g., oral gavage). 2. Control Feeding: Standardize the feeding schedule of the animals, as the presence of food can significantly impact the absorption of lipophilic compounds. 3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability. |
Data Summaries
Table 1: In Vitro Anti-Inflammatory & Cytotoxic Activity of this compound
| Assay / Cell Line | Parameter | Result (IC50) | Reference(s) |
| 12-o-tetradecanoylphorbol 13-acetate induced PGE2 release | IC50 | 0.7 µM | [8] |
| Microsomal prostaglandin E synthase-1 (mPGES-1) | IC50 | 1.8 µM | [8] |
| 5-lipoxygenase (5-LO) (cell-free) | IC50 | 0.9 µM | [3] |
| 5-lipoxygenase (5-LO) (cell-based) | IC50 | 1.6–2.4 µM | [3] |
| T24 Bladder Cancer Cells (Cytotoxicity) | IC50 | 8 µM | [6] |
| TCCSUP Bladder Cancer Cells (Cytotoxicity) | IC50 | 15 µM | [6] |
| Kynurenine-3-monooxygenase (KMO) Inhibition | IC50 | 29.4 µM | [9] |
Table 2: Preclinical Pharmacokinetic Parameters for this compound
Note: As of late 2025, specific in vivo pharmacokinetic data (Cmax, Tmax, AUC) for this compound has not been extensively published. The poor oral bioavailability of flavonoids, in general, is a well-documented challenge.[6][7] Researchers are strongly encouraged to perform pharmacokinetic studies as a primary step in preclinical development. The table below outlines the key parameters to be assessed.
| Parameter | Description | Importance in Clinical Translation |
| Cmax | Maximum (or peak) plasma concentration of the drug. | Indicates the rate and extent of absorption and is critical for assessing safety and efficacy. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Represents the extent of drug absorption and overall bioavailability. |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state concentrations. |
| Bioavailability (F%) | The fraction of an administered dose that reaches the systemic circulation. | A key parameter for determining the oral dose and for evaluating the effectiveness of formulation strategies. |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Extraction and Purification of this compound from Cannabis sativa
This protocol is adapted from a published gram-scale preparation method.[5]
-
Material Preparation:
-
Pulverize dried hemp aerial parts (leaves and flowers) and pass through a 40-80 mesh sieve.
-
-
Extraction:
-
Extract the fine powder (300 kg) twice with 80% aqueous cold ethanol (8:1 v/v) at a stirring speed of 50 rpm for 2 hours.
-
Combine the ethanol filtrates.
-
Reduce the ethanol content of the combined filtrate to 50% to obtain a crude ethanolic extract.
-
-
Chromatographic Purification:
-
Load the crude extract onto an HPD700 macroporous resin column.
-
Elute the column with 53% aqueous ethanol.
-
Collect the fraction rich in this compound.
-
-
Crystallization:
-
Dissolve the this compound-rich fraction in hexanes and filter to remove insoluble components.
-
Take the resulting yellow solid and dissolve it in a mixture of ethyl acetate and acetone (5:1 v/v).
-
Place the solution at 4°C for 3 hours to allow for crystallization.
-
Filter the crystallized solid and wash it three times with cold ethyl acetate.
-
Dry the purified this compound fraction in a vacuum oven for 36 hours. This process can yield approximately 38.73 g of this compound from 300 kg of raw material.[5]
-
Protocol 2: LPS-Induced PGE2 Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Seeding:
-
Seed the RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-incubate the cells for 2 hours with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle-only control.
-
After pre-incubation, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
-
Sample Collection:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 15 minutes to remove any cellular debris.
-
-
PGE2 Quantification:
-
Quantify the concentration of PGE2 in the supernatants using a commercial Prostaglandin E2 Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.[10]
-
The results will show the extent to which this compound inhibits the production of PGE2 in response to an inflammatory stimulus.
-
Visualizations
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for this compound research.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gram-Scale Preparation of this compound from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Metabolic Engineering for Cannflavin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic engineering of Cannflavin A production, primarily in microbial hosts such as Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is a prenylated flavonoid produced in Cannabis sativa. The biosynthesis involves the convergence of the phenylpropanoid and mevalonate pathways. Key steps include the synthesis of the flavone chrysoeriol, which is then prenylated. The specific reaction sequence leading to this compound is the methylation of luteolin to chrysoeriol, catalyzed by an O-methyltransferase (CsOMT21), followed by the geranylation of chrysoeriol by an aromatic prenyltransferase (CsPT3) using geranyl diphosphate (GPP) as a substrate.[1][2]
Q2: Which host organism is suitable for heterologous production of this compound?
A2: Saccharomyces cerevisiae (baker's yeast) is a commonly used and suitable host for the heterologous production of flavonoids like this compound.[3][4] Its advantages include being a well-characterized model organism, its GRAS (Generally Recognized as Safe) status, and its amenability to genetic engineering. Furthermore, its endogenous mevalonate pathway provides the precursor geranyl diphosphate (GPP) necessary for this compound synthesis.
Q3: What are the key precursor pathways I need to consider for optimizing this compound production?
A3: To optimize this compound production, you need to focus on two primary precursor pathways:
-
The Shikimate and Phenylpropanoid Pathways: These pathways provide the flavonoid backbone. Phenylalanine, the initial precursor, is converted through a series of enzymatic steps to luteolin.
-
The Mevalonate (MVA) Pathway: This pathway synthesizes geranyl diphosphate (GPP), the prenyl donor for the final step in this compound biosynthesis.
Q4: What are the key Cannabis sativa genes required for this compound production in a heterologous host?
A4: To produce this compound in a host like yeast, you will need to express a cassette of genes encoding the necessary enzymes. This includes genes for the synthesis of luteolin from a common precursor like L-tyrosine, and the two specific enzymes for the final steps:
-
CsOMT21 : An O-methyltransferase that converts luteolin to chrysoeriol.[1][5]
-
CsPT3 : An aromatic prenyltransferase that geranylates chrysoeriol to produce this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Strategy/Solution |
| Low or no production of chrysoeriol | 1. Inefficient expression or activity of the enzymes in the luteolin biosynthesis pathway. 2. Insufficient supply of the precursor L-tyrosine. 3. Low activity of the introduced O-methyltransferase (CsOMT21). | 1. Codon-optimize the plant-derived genes for expression in your host organism. 2. Engineer the host's shikimate pathway to increase the flux towards aromatic amino acids. 3. Co-express a feedback-resistant version of key enzymes in the shikimate pathway. 4. Verify the expression and activity of CsOMT21 through western blotting and in vitro enzyme assays. |
| Accumulation of chrysoeriol but low this compound yield | 1. Inefficient expression or activity of the prenyltransferase (CsPT3). 2. Insufficient supply of geranyl diphosphate (GPP). 3. Suboptimal localization of CsPT3, which is a membrane-bound enzyme. | 1. Confirm the expression and correct membrane localization of CsPT3. 2. Engineer the host's mevalonate (MVA) pathway to increase GPP supply. This can involve overexpressing key MVA pathway genes and down-regulating competing pathways like sterol biosynthesis. 3. Consider co-localizing CsPT3 and the GPP synthase to enhance substrate availability. |
| High variability in this compound production between cultures | 1. Inconsistent gene expression from plasmid-based systems. 2. Instability of the engineered metabolic pathway. | 1. Integrate the gene expression cassettes into the host genome for stable expression. 2. Implement metabolic addiction strategies to ensure the maintenance of the production pathway. |
| Toxicity to the host cell at higher product concentrations | 1. Intracellular accumulation of this compound or pathway intermediates. | 1. Engineer efflux pumps to export the product out of the cell. 2. Investigate vacuolar sequestration of the product. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Cannabis sativa Aromatic Prenyltransferase (CsPT3)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chrysoeriol (with GPP) | 25 ± 5 | 0.25 ± 0.02 | 10,000 |
| Apigenin (with GPP) | 50 ± 10 | 0.10 ± 0.01 | 2,000 |
| Chrysoeriol (with DMAPP) | 10 ± 2 | 0.15 ± 0.01 | 15,000 |
| Apigenin (with DMAPP) | 30 ± 5 | 0.05 ± 0.005 | 1,667 |
Data adapted from in vitro studies with microsomal preparations of CsPT3 expressed in yeast.
Table 2: Reported Titers of Related Compounds in Engineered Saccharomyces cerevisiae
| Compound | Titer (mg/L) | Fermentation Strategy |
| Naringenin | up to 84 | Batch with cerulenin addition |
| Kaempferol | ~27 | Not specified |
| Quercetin | ~20 | Not specified |
| Cannabigerolic Acid (CBGA) | up to 18.2 | Fed-batch |
| Olivetolic Acid | up to 117 | Fed-batch |
Note: Specific titers for this compound in engineered yeast are not yet widely reported in the literature. The data for these related flavonoids and cannabinoid precursors provide a benchmark for achievable production levels.[3][4]
Experimental Protocols
Cloning of Cannabis sativa Genes (CsOMT21 and CsPT3)
This protocol outlines the general steps for cloning the target genes from C. sativa cDNA.
Materials:
-
Fresh or frozen C. sativa leaf tissue
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
High-fidelity DNA polymerase
-
Gene-specific primers for CsOMT21 and CsPT3
-
Yeast expression vector
-
Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or a commercial seamless cloning kit
-
Competent E. coli cells for plasmid propagation
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
RNA Extraction: Extract total RNA from C. sativa leaf tissue using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[6]
-
PCR Amplification: Amplify the coding sequences of CsOMT21 and CsPT3 from the cDNA using gene-specific primers and a high-fidelity DNA polymerase. The primers should include appropriate overhangs for cloning into the chosen yeast expression vector.
-
Vector Preparation and Ligation: Linearize the yeast expression vector with restriction enzymes. Ligate the purified PCR products into the linearized vector using T4 DNA ligase or a seamless cloning method.
-
Transformation of E. coli : Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Plasmid Purification and Verification: Isolate plasmid DNA from overnight cultures of transformed E. coli. Verify the correct insertion of the target genes by restriction digest and Sanger sequencing.
Transformation of Saccharomyces cerevisiae
This protocol describes the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method for yeast transformation.
Materials:
-
Yeast strain to be transformed
-
YPD medium
-
Sterile water
-
1 M Lithium Acetate (LiAc)
-
50% (w/v) Polyethylene Glycol (PEG) 3350
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Yeast expression plasmid containing the gene of interest
-
Selective agar plates
Procedure:
-
Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest and Wash Cells: Centrifuge the cells at 3000 x g for 5 minutes. Discard the supernatant, wash the cell pellet with 25 mL of sterile water, and centrifuge again.
-
Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Centrifuge for 30 seconds and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc.
-
Transformation: In a new microfuge tube, mix the following in order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of boiled and cooled ssDNA (10 mg/mL)
-
1-5 µg of plasmid DNA in up to 74 µL of water
-
100 µL of the competent yeast cell suspension
-
-
Heat Shock: Vortex the mixture vigorously and incubate at 42°C for 40-60 minutes.
-
Plating: Centrifuge the cells for 30 seconds, remove the supernatant, and resuspend the pellet in 1 mL of sterile water. Plate 100-200 µL of the cell suspension onto selective agar plates.
-
Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.
Fed-Batch Fermentation of Engineered Yeast
This protocol provides a general framework for fed-batch fermentation to achieve high cell density and product yield.
Materials:
-
Engineered yeast strain
-
Batch fermentation medium (e.g., defined minimal medium with glucose)
-
Feeding medium (concentrated glucose and nutrient solution)
-
Bioreactor with pH, temperature, and dissolved oxygen (DO) control
-
Antifoam agent
Procedure:
-
Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in a suitable medium to mid-log phase.
-
Batch Phase: Inoculate the bioreactor containing the batch medium with the pre-culture. Maintain the temperature (e.g., 30°C) and pH (e.g., 5.0) at set points. Allow the culture to grow until the initial carbon source (glucose) is nearly depleted, which is often indicated by a sharp increase in dissolved oxygen.
-
Fed-Batch Phase: Start the continuous or intermittent feeding of the concentrated nutrient solution. The feeding rate should be controlled to maintain a low concentration of the carbon source in the bioreactor, thereby avoiding overflow metabolism (e.g., ethanol production). The feeding strategy can be pre-determined or linked to a control parameter like DO or off-gas analysis.[7]
-
Induction (if applicable): If using an inducible promoter for gene expression, add the inducer at the appropriate time, typically after an initial period of biomass accumulation.
-
Monitoring: Regularly monitor cell growth (OD600), substrate consumption, and product formation by taking samples from the bioreactor.
-
Harvesting: Once the desired product titer or fermentation time is reached, harvest the culture for product extraction and analysis.[8]
Sample Preparation and HPLC Analysis of this compound
This protocol describes the extraction of this compound from yeast culture and its quantification by HPLC.
Materials:
-
Yeast culture broth
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and a PDA detector
Procedure:
-
Extraction:
-
Centrifuge a known volume of yeast culture to separate the cells from the supernatant.
-
Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate. Vortex vigorously and repeat the extraction 2-3 times.
-
Pool the organic phases and evaporate to dryness under vacuum or a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic elution with acetonitrile and water, both containing 0.1% formic acid. A typical isocratic condition could be 65:35 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set to monitor at the lambda max of this compound (~342 nm).
-
Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in the samples.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
Metabolic Engineering Strategy Workflow
Caption: Iterative workflow for metabolic engineering of this compound.
Logical Relationship for Troubleshooting Low this compound Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering cannabinoid production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Fed-Batch Production of Saccharomyces cerevisiae L-Asparaginase II by Recombinant Pichia pastoris MUTs Strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cannflavin A Bioavailability for In Vivo Research
Welcome to the technical support center for researchers working with Cannflavin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or undetectable plasma concentrations of this compound in my animal models after oral administration?
A1: This is a common challenge stemming from this compound's inherent physicochemical properties. Like many flavonoids, it suffers from poor oral bioavailability.[1] The primary reasons include:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in water, which hinders its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.
-
First-Pass Metabolism: After absorption, this compound is likely subject to extensive metabolism in the liver before it can reach systemic circulation, reducing the amount of active compound.[2]
-
Poor Permeability: Its ability to permeate the intestinal wall may also be a limiting factor.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound standard.
-
Optimize Formulation: A simple aqueous suspension is unlikely to be effective. Move to an enhanced formulation strategy (see Q3).
-
Refine Analytical Methods: Confirm your quantification method (e.g., LC-MS) is sensitive enough to detect low concentrations. The limit of detection should ideally be in the low ng/mL range.[3]
Q2: What are the recommended solvents and basic formulations for preparing this compound for in vivo studies?
A2: The choice of solvent and vehicle is critical for achieving a homogenous and administrable dose. Due to its low aqueous solubility, organic solvents are required for initial dissolution, followed by dilution into a vehicle suitable for animal administration.
Solubility Data The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | ~30 mg/mL | Common stock solution solvent. Use minimal amounts for in vivo work due to potential toxicity. |
| DMF | ~30 mg/mL | Similar to DMSO, used for stock solutions. |
| Ethanol | ~1 mg/mL | Lower solubility but can be used in some formulations. |
| Acetone | Soluble | Can be used for initial dissolution before being incorporated into a final formulation.[4] |
Source: GlpBio, BioCrick.[4][5]
Basic Oral Formulation Reference For initial range-finding studies, a suspension is often used. However, bioavailability will likely be low.
| Formulation Component | Purpose | Example Protocol |
| This compound | Active Pharmaceutical Ingredient (API) | Weigh the required amount. |
| Suspending Agent (e.g., 0.5% CMC-Na) | Prevents API from settling. | Dissolve 0.5 g of Carboxymethylcellulose Sodium (CMC-Na) in 100 mL of purified water. |
| Wetting Agent (e.g., 0.25% Tween 80) | Improves the dispersion of the lipophilic API in the aqueous vehicle. | Add 0.25 mL of Tween 80 to the CMC-Na solution. |
Source: InvivoChem.[6]
ngcontent-ng-c4139270029="" class="ng-star-inserted">Note: For a detailed protocol on preparing a basic suspension, see the Experimental Protocols section below. Always use freshly prepared formulations for optimal results.
Q3: My basic suspension formulation is yielding poor results. What advanced drug delivery strategies can I use to improve the bioavailability of this compound?
A3: To overcome the limitations of poor solubility, advanced drug delivery systems are highly recommended. These formulations are designed to increase the dissolution rate and/or absorption of lipophilic compounds like this compound.
Strategies to Enhance Bioavailability
| Delivery System | Mechanism of Action | Advantages | Key Considerations |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion in the GI tract. | Increases surface area for dissolution and absorption; can bypass first-pass metabolism via lymphatic uptake.[2][3] | Formulation development can be complex; requires careful selection of excipients. |
| Polymeric Nanoparticles | The drug is encapsulated within or conjugated to a polymer matrix (e.g., PLGA).[7] | Provides sustained release; protects the drug from degradation; can be functionalized for targeted delivery.[8] | Potential for immunogenicity; manufacturing scalability can be a challenge. |
| Solid Lipid Nanoparticles (SLNs) | The drug is incorporated into a solid lipid core. | High encapsulation efficiency for lipophilic drugs; controlled release profile.[7] | Limited drug loading capacity compared to other systems. |
| Cyclodextrin Complexes | The hydrophobic this compound molecule is encapsulated within the hydrophilic exterior of a cyclodextrin molecule. | Significantly improves aqueous solubility and dissolution rate. | The complex can dissociate upon dilution; may not be suitable for all molecules. |
The workflow for developing and testing a new formulation is outlined in the diagram below.
Q4: How does this compound exert its anti-inflammatory effects? I need to understand the mechanism to select appropriate pharmacodynamic endpoints.
A4: this compound is a potent anti-inflammatory agent.[9] Its primary mechanism involves the inhibition of key enzymes in the eicosanoid signaling pathway, which are responsible for producing pro-inflammatory mediators.
Key Molecular Targets:
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): this compound inhibits this enzyme, which is the terminal synthase responsible for producing Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[10][11]
-
5-Lipoxygenase (5-LOX): It also inhibits 5-LOX, the initial enzyme in the pathway for producing leukotrienes, another class of potent inflammatory mediators.[12]
This dual-inhibition mechanism makes this compound a compelling anti-inflammatory candidate. The simplified signaling pathway is shown below.
Pharmacodynamic Endpoints: Based on this mechanism, you could measure levels of PGE2 or specific leukotrienes in plasma or inflamed tissue as biomarkers of this compound activity.
Experimental Protocols
Protocol 1: Preparation of a Basic Oral Suspension (0.5% CMC-Na)
This protocol is adapted for preparing a simple suspension for preliminary in vivo studies.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC-Na)
-
Tween 80
-
Deionized or purified water
-
Magnetic stirrer and stir bar
-
Scale and weigh boats
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle: To prepare 100 mL of 0.5% CMC-Na vehicle, add 0.5 g of CMC-Na to ~90 mL of purified water while stirring. Continue to stir until fully dissolved. Add 0.25 mL of Tween 80. Adjust the final volume to 100 mL with water.
-
Weigh this compound: Accurately weigh the amount of this compound required to achieve the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 1 g of this compound).
-
Create a Paste: In a small mortar, add the weighed this compound. Add a small volume (~2-3 mL) of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspend the API: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenize: Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure a uniform suspension. Stir continuously during the dosing procedure.
Protocol 2: Quantification of this compound in Plasma by LC-MS
This protocol provides a general framework for developing a method to quantify this compound in biological matrices. Method optimization and validation are required.
Materials:
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
This compound analytical standard
-
Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound like Cannabidiol-D3.[3]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma samples (from study animals)
-
Microcentrifuge tubes and centrifuge
Procedure:
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in a suitable solvent like methanol or DMSO.
-
Prepare Calibration Standards: Serially dilute the this compound stock solution to create calibration standards in blank plasma, covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the IS at a fixed concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS Conditions (Starting Point):
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A, ramp up to a high percentage of B to elute the analyte, then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.[3]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM). Determine the precursor and product ion transitions for this compound and the IS by infusing the standards directly into the mass spectrometer.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the nominal concentration of the calibration standards. Use a weighted linear regression to determine the concentrations in the unknown samples.
References
- 1. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations as a strategy to overcome the delivery limitations of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:76735-57-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound I CAS#: 76735-57-4 I natural flavonoid I InvivoChem [invivochem.com]
- 7. Recent Advances in Nanoparticle-Mediated Delivery of Anti-Inflammatory Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound | 76735-57-4 | Benchchem [benchchem.com]
- 12. curaleafclinic.com [curaleafclinic.com]
Troubleshooting poor recovery of cannflavins in HPLC analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor recovery of cannflavins during HPLC analysis.
Troubleshooting Guides
Low recovery, poor peak shape, and inconsistent results are common challenges in the HPLC analysis of cannflavins. This guide provides a systematic approach to identifying and resolving these issues.
Common Problems and Solutions at a Glance
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Cannflavin Peaks | Inefficient extraction | Optimize extraction solvent (Acetone often shows good recovery for Cannflavin A).[1] Consider pre-extraction with a nonpolar solvent like n-hexane to remove interfering cannabinoids.[2] |
| Cannflavin degradation | Protect samples from light and heat. Use fresh solvents and prepare samples immediately before analysis.[3] | |
| Co-elution with other compounds | Modify mobile phase gradient or composition. The use of an acidic mobile phase can improve separation.[4] Consider decarboxylation of the sample to avoid co-elution of this compound with CBDA.[1] | |
| Poor Peak Shape (Tailing, Fronting, Broadening) | Inappropriate mobile phase pH | Add 0.1% formic acid to the mobile phase to improve peak shape and reproducibility.[1][5] |
| Column overload | Reduce sample concentration or injection volume. | |
| Silanol interactions | Use a column with end-capping or add a competitive base to the mobile phase. The addition of formic acid can help suppress silanol interactions.[1][5] | |
| Dead volume in the HPLC system | Check and tighten all fittings. Use tubing with a smaller internal diameter. | |
| Inconsistent Retention Times | Fluctuations in column temperature | Use a column oven to maintain a constant temperature (e.g., 25°C or 30°C).[1][6] |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of components. Degas the mobile phase to prevent bubble formation.[7] | |
| Pump issues (leaks, air bubbles) | Purge the pump and check for leaks.[7][8] | |
| High Backpressure | Column frit or guard column blockage | Replace the guard column or filter the sample through a 0.22 or 0.45 µm filter before injection.[9] |
| Sample precipitation in the mobile phase | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Detailed Troubleshooting Q&A
Question: My cannflavin recovery is consistently low. How can I improve my extraction efficiency?
Answer:
Low recovery often stems from the sample preparation and extraction steps. Cannflavins are present in low concentrations in Cannabis sativa L. compared to cannabinoids, making their efficient extraction crucial.[2][4]
-
Solvent Selection: The choice of extraction solvent significantly impacts recovery. While ethanol is a common solvent for many plant phenolics, acetone has been shown to provide superior recovery for cannflavins, particularly this compound.[1] A comparative study of extraction solvents showed acetone to be optimal for extracting all three target cannflavins (A, B, and C) with strong and reproducible peak areas.[1] Other solvents like methanol and ethyl acetate have also been used with varying success.[5]
-
Pre-extraction to Remove Interferences: The high abundance of cannabinoids in cannabis extracts can interfere with cannflavin analysis and may hamper their extraction.[2] A pre-extraction step using a nonpolar solvent like n-hexane can effectively remove a significant portion of cannabinoids without impacting the recovery of cannflavins.[2]
-
Extraction Technique: Ultrasonication is a commonly used and effective technique for extracting cannflavins from plant material.[9][10] A typical procedure involves sonicating the sample in the chosen solvent for a set period (e.g., 15-30 minutes).[5][9]
Question: I am observing significant peak tailing for my cannflavin standards. What is the likely cause and how can I fix it?
Answer:
Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy. For cannflavins, a primary cause is often related to the mobile phase composition and its interaction with the stationary phase.
-
Mobile Phase pH: The addition of an acid modifier to the mobile phase is a critical step for achieving symmetrical peaks for cannflavins. Formic acid at a concentration of 0.1% is widely recommended.[1][5][6] The acidic mobile phase helps to:
-
Suppress Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on the cannflavin molecules, leading to peak tailing. The acidic conditions suppress the ionization of these silanol groups, minimizing these secondary interactions.[1][5]
-
Ensure Consistent Ionization State: Maintaining a consistent, acidic pH ensures that the cannflavin molecules are in a single, un-ionized form, resulting in sharper, more symmetrical peaks.[1]
-
Below is a diagram illustrating the general troubleshooting workflow for HPLC analysis.
Caption: A general workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC setup for cannflavin analysis?
A typical setup involves a reverse-phase HPLC system with a C18 column and a PDA or UV detector.[4][5] A photodiode array (PDA) detector is beneficial as it can help identify the lambda maxima (λmax) of cannflavins, which are typically around 220 nm, 274 nm, and 342.4 nm.[1][5] The wavelength of 342.4 nm is often selected for quantification.[1][5]
Q2: What are the recommended mobile phases for separating cannflavins?
A common mobile phase combination is a mixture of acetonitrile and water, both containing 0.1% formic acid.[1][5][6] The ratio of acetonitrile to water can be optimized for the specific separation, with a 65:35 (v/v) ratio being a good starting point for isocratic elution.[1][5] Gradient elution can also be employed to resolve a wider range of compounds.[4][9]
Q3: How can I avoid the co-elution of this compound and Cannabidiolic Acid (CBDA)?
Co-elution of this compound and CBDA is a known issue in cannflavin analysis.[5] One effective strategy is to decarboxylate the sample. This process converts CBDA to cannabidiol (CBD), which has a different retention time, thereby resolving the co-elution with this compound.[5]
Q4: What are the expected recovery rates for a validated cannflavin HPLC method?
A well-optimized method should yield high recovery rates. Some validated methods report recovery percentages ranging from 82% to 98%.[1][5] Lower recovery rates, for instance in the range of 77.3–93.2%, may be considered suboptimal for analyses specifically focused on cannflavins.[5]
Experimental Protocols
Protocol 1: Extraction of Cannflavins from Cannabis sativa L.
This protocol is adapted from methodologies that have demonstrated good recovery of cannflavins.[5][9]
-
Sample Preparation: Air-dry the plant material and mill it into a fine powder.[9]
-
Decarboxylation (Optional but Recommended): To avoid co-elution of this compound and CBDA, heat the powdered plant material in an oven at a temperature and duration sufficient for decarboxylation (e.g., 120°C for 30 minutes).
-
Extraction:
-
Weigh approximately 100-250 mg of the powdered (and optionally decarboxylated) plant material into a suitable vessel.[4][5][9]
-
Add a defined volume of acetone (e.g., 3 x 2 mL).[5]
-
Sonicate the mixture for 15-30 minutes at a controlled temperature (e.g., not exceeding 35°C).[5][9]
-
Combine the supernatants from each extraction.
-
-
Solvent Evaporation and Reconstitution:
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[5][9]
Protocol 2: HPLC Method for Cannflavin Analysis
This protocol provides a starting point for the chromatographic analysis of cannflavins.[1][5]
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: A C18 column (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm).[1][5]
-
Mobile Phase: Acetonitrile and water (65:35 v/v), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 342.4 nm for quantification, with PDA scanning from 190-400 nm for peak identification.[1][5]
-
Run Time: Approximately 20 minutes.
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for Cannflavin Recovery
| Solvent | Relative Peak Area of this compound | Relative Peak Area of Cannflavin B | Relative Peak Area of Cannflavin C |
| Methanol | Lower | Moderate | Moderate |
| Ethanol | Lower | Moderate | Moderate |
| Acetone | Highest | High | High |
| Ethyl Acetate | Moderate | High | High |
| Note: This table is a qualitative summary based on findings that acetone provides the best overall recovery, especially for this compound.[1] |
Table 2: Validation Parameters for a Typical Cannflavin HPLC-PDA Method
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [1][5] |
| Recovery | 82% - 98% | [1][5] |
| LOD | 1 - 1.5 ppm | [5] |
| LOQ | 3.3 - 5 ppm | [5] |
| Intra-day RSD | ≤ 5.29% | [1][5] |
| Inter-day RSD | ≤ 5.29% | [1][5] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key experimental factors and the desired outcome in cannflavin HPLC analysis.
Caption: Key factors influencing successful cannflavin HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potency of Cannflavin A versus Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Cannflavin A, a flavonoid derived from Cannabis sativa, and aspirin, a long-standing nonsteroidal anti-inflammatory drug (NSAID). This analysis is supported by experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound demonstrates a distinct and potent anti-inflammatory profile compared to aspirin. While aspirin primarily acts through the non-selective and irreversible inhibition of cyclooxygenase (COX) enzymes, this compound targets downstream enzymes in the inflammatory cascade, specifically microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). Emerging evidence suggests that this compound may possess significantly greater anti-inflammatory potency than aspirin in certain contexts.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and aspirin against their respective molecular targets. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 Value (µM) | Primary Anti-inflammatory Effect |
| This compound | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 1.8[1][2] | Inhibition of Prostaglandin E2 (PGE2) synthesis |
| 5-Lipoxygenase (5-LOX) | 0.8 - 2.4[1] | Inhibition of leukotriene synthesis | |
| Aspirin | Cyclooxygenase-1 (COX-1) | 1.3 - 3.57[3][4] | Inhibition of prostaglandin and thromboxane synthesis |
| Cyclooxygenase-2 (COX-2) | 29.3 - 30[4][5] | Inhibition of inflammation-induced prostaglandin synthesis |
Mechanism of Action and Signaling Pathways
Aspirin exerts its anti-inflammatory effects by acetylating a serine residue in the active sites of both COX-1 and COX-2 enzymes, leading to their irreversible inhibition.[4][5] This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
This compound, on the other hand, acts on more specific downstream targets. It inhibits mPGES-1, the terminal enzyme responsible for the synthesis of the pro-inflammatory prostaglandin E2 (PGE2).[1][2] Additionally, it inhibits 5-LOX, an enzyme that catalyzes the production of leukotrienes, another class of inflammatory mediators.[1] This dual inhibition of PGE2 and leukotriene synthesis contributes to its potent anti-inflammatory activity. Some studies have also noted that this compound has weak inhibitory effects on COX enzymes.[1]
Experimental Protocols
The determination of the inhibitory potency of this compound and aspirin involves specific in vitro enzyme inhibition assays. Below are generalized protocols for the key experiments cited.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the IC50 value of a test compound (e.g., aspirin) against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The PGH2 is then reduced to a more stable product, and its concentration is determined, often through colorimetric or fluorometric methods.
-
General Procedure:
-
Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The enzyme is pre-incubated with various concentrations of the test compound or vehicle (control) in a reaction buffer containing a heme cofactor.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a specific incubation period at 37°C, the reaction is stopped.
-
The amount of prostaglandin produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
-
2. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
-
Objective: To determine the IC50 value of a test compound (e.g., this compound) against mPGES-1.
-
Principle: This assay measures the ability of a compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.
-
General Procedure:
-
Recombinant human mPGES-1 is incubated with various concentrations of the test compound.
-
The substrate, PGH2, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time and then terminated.
-
The amount of PGE2 produced is quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
IC50 values are calculated by analyzing the concentration-response curve.
-
3. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To determine the IC50 value of a test compound (e.g., this compound) against 5-LOX.
-
Principle: This assay measures the inhibition of the 5-LOX-catalyzed conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor to leukotrienes.
-
General Procedure:
-
Recombinant human 5-LOX or a cell lysate containing the enzyme is used.
-
The enzyme is pre-incubated with different concentrations of the test compound.
-
Arachidonic acid is added to start the reaction.
-
The formation of the conjugated diene product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
The initial rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound to determine the IC50 value.
-
Discussion and Future Directions
The available data indicates that this compound is a potent anti-inflammatory agent with a mechanism of action distinct from that of aspirin. Its ability to dually inhibit both the prostaglandin and leukotriene pathways at low micromolar concentrations suggests it may offer a broader spectrum of anti-inflammatory activity.
The significantly higher potency of aspirin for COX-1 over COX-2 is associated with its gastrointestinal side effects, as COX-1 is involved in maintaining the protective lining of the stomach.[4] this compound's mechanism, which targets enzymes downstream of COX, may potentially offer a better safety profile in this regard, although further in vivo and clinical studies are required to confirm this.
The claim that this compound is approximately 30 times more potent than aspirin originates from early research comparing their ability to inhibit prostaglandin E2 production in cultured human rheumatoid synovial cells.[6][7] While the IC50 data presented here supports the high potency of this compound, a direct "30 times" comparison is complex due to their different mechanisms of action and the varying experimental conditions under which these values were determined.
Future research should focus on head-to-head comparative studies in various in vivo models of inflammation to directly assess the relative potency and therapeutic index of this compound and aspirin. Furthermore, elucidation of the complete pharmacokinetic and pharmacodynamic profiles of this compound is crucial for its potential development as a novel anti-inflammatory therapeutic.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and B, prenylated flavones from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cannflavin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of three cannabis-derived flavonoids: Cannflavin A, Cannflavin B, and Cannflavin C. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Summary of Biological Activities
Cannflavins A and B have demonstrated significant anti-inflammatory, neuroprotective, and anticancer properties.[1][2] In contrast, research on Cannflavin C is limited, with current data primarily pointing towards moderate antioxidant and antiparasitic activities.[2]
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the key quantitative data on the biological activities of this compound, B, and C.
Table 1: Anti-inflammatory Activity
| Compound | Target/Assay | IC50 Value | Cell Line/System |
| This compound | mPGES-1 Inhibition | 1.8 µM | Cell-free assay |
| 5-LOX Inhibition | 0.9 µM | Cell-free assay | |
| 5-LOX Inhibition | 1.6–2.4 µM | Cell-based assay | |
| PGE2 Release Inhibition | 0.7 µM | 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced | |
| TLR4-induced IL-1β Expression | 12.9 µM | THP-1 macrophages | |
| TLR4-induced CXCL10 Inhibition | 43.4 µM | THP-1 macrophages | |
| Cannflavin B | mPGES-1 Inhibition | 3.7 µM | Cell-free assay |
| 5-LOX Inhibition | 0.8 µM | Cell-free assay | |
| PGE2 Release Inhibition | 0.7 µM | TPA-induced | |
| Cannflavin C | Antioxidant Activity (DPPH assay) | Moderate activity (quantitative data not available) |
Table 2: Neuroprotective Activity
| Compound | Target/Assay | IC50 Value / Effect | Cell Line/System |
| This compound | Kynurenine-3-monooxygenase (KMO) Inhibition | 29.4 µM | Human KMO protein |
| Amyloid β (Aβ)1-42-induced Neurotoxicity | Inhibition at 10 µM | PC12 neuronal cells | |
| Aβ1–42 Aggregation and Fibril Formation | Reduction | In vitro |
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 Value |
| This compound | TCCSUP (Bladder Cancer) | 15 µM |
| T24 (Bladder Cancer) | 8 µM | |
| This compound & B | Taxol-resistant Breast Cancer | Dose-dependent decrease in cell viability |
Table 4: Antiparasitic Activity
| Compound | Target | IC50 Value |
| This compound | Leishmania donovani | 4.5 µg/mL |
| Trypanosoma brucei brucei | 1.9 ± 0.8 µg/mL | |
| Cannflavin B | Leishmania donovani | 14 µM |
Mandatory Visualization
Signaling Pathways
The anti-inflammatory and neuroprotective effects of Cannflavins A and B are mediated through their interaction with specific signaling pathways.
Caption: Inhibition of the Arachidonic Acid Cascade by Cannflavins A and B.
Caption: Inhibition of the TLR4-NF-κB Signaling Pathway by this compound.
Caption: Interference of TrkB Signaling by Cannflavins A and B.
Experimental Protocols
mPGES-1 and 5-Lipoxygenase (5-LOX) Inhibition Assays (Cell-free)
-
Objective: To determine the direct inhibitory effect of cannflavins on the enzymatic activity of mPGES-1 and 5-LOX.
-
Methodology:
-
Recombinant human mPGES-1 or 5-LOX enzyme is used.
-
The enzyme is pre-incubated with varying concentrations of this compound or B.
-
The reaction is initiated by adding the substrate (PGH2 for mPGES-1 or arachidonic acid for 5-LOX).
-
The formation of the product (PGE2 for mPGES-1 or leukotrienes for 5-LOX) is measured using appropriate methods such as ELISA or spectrophotometry.
-
The IC50 value is calculated as the concentration of the cannflavin that inhibits 50% of the enzyme's activity.
-
Prostaglandin E2 (PGE2) Release Inhibition Assay (Cell-based)
-
Objective: To assess the ability of cannflavins to inhibit the production and release of PGE2 in a cellular context.
-
Methodology:
-
Human rheumatoid synovial cells or other relevant cell types are cultured.
-
Cells are pre-treated with different concentrations of this compound or B.
-
Inflammation is induced by adding an inflammatory stimulus, such as 12-O-tetradecanoylphorbol 13-acetate (TPA) or lipopolysaccharide (LPS).
-
After a specific incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The IC50 value is determined as the concentration of the cannflavin that reduces PGE2 release by 50%.
-
TLR4-Mediated Cytokine Expression Assay
-
Objective: To evaluate the effect of cannflavins on the inflammatory response triggered by the activation of Toll-like receptor 4 (TLR4).
-
Methodology:
-
Human monocytic THP-1 cells are differentiated into macrophages.
-
The macrophages are pre-incubated with various concentrations of this compound.
-
TLR4 is activated by treating the cells with lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines and chemokines, such as IL-1β and CXCL10, are measured by ELISA.
-
The IC50 value represents the concentration of this compound that causes a 50% reduction in the secretion of the specific cytokine or chemokine.
-
Amyloid Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
-
Objective: To determine the ability of cannflavins to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.
-
Methodology:
-
A solution of synthetic Aβ1-42 peptide is prepared.
-
The Aβ peptide is incubated with different concentrations of this compound.
-
Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the samples.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ aggregation.
-
The inhibitory effect of this compound is determined by the reduction in ThT fluorescence compared to the control (Aβ peptide without the cannflavin).
-
Cancer Cell Viability Assay (MTT or Resazurin Assay)
-
Objective: To assess the cytotoxic effects of cannflavins on cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., TCCSUP, T24 bladder cancer cells) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or B for a specified duration (e.g., 48 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well.
-
Viable cells metabolize MTT into a purple formazan product or resazurin into the fluorescent resorufin.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The IC50 value is calculated as the concentration of the cannflavin that reduces the viability of the cancer cells by 50%.
-
References
Unveiling the Neuroprotective Potential of Cannflavin A in PC12 Cells: A Comparative Analysis
For Immediate Release
A comprehensive review of existing in-vitro studies validates the neuroprotective properties of Cannflavin A, a flavonoid unique to Cannabis sativa, against neurotoxicity in rat pheochromocytoma (PC12) cells. This guide provides a comparative analysis of this compound's efficacy against established neuroprotective agents and other flavonoids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Neuroprotective Agents in PC12 Cells
The neuroprotective capacity of this compound was evaluated in PC12 cells under conditions of amyloid-beta (Aβ)-induced toxicity, a common in-vitro model for Alzheimer's disease. Its performance was compared against Nerve Growth Factor (NGF), a well-established neurotrophic factor, and other flavonoids.
Key Findings:
-
Hormetic Effect of this compound: this compound exhibits a biphasic, or hormetic, effect on PC12 cell viability. At lower concentrations (less than 10 µM), it was found to increase cell viability by up to 40%.[1][2] However, at higher concentrations (above 10 µM), it displayed neurotoxic properties.[1][2]
-
Protection Against Amyloid-Beta Toxicity: A 10 µM concentration of this compound effectively inhibited the neurotoxicity induced by Aβ₁₋₄₂.[1][2] This protective effect is associated with the direct inhibition of Aβ₁₋₄₂ fibril and aggregate formation.[1][2]
-
Comparative Performance: While direct comparative studies with NGF under identical Aβ-toxicity conditions are limited, NGF is a potent neuroprotective agent that promotes neuronal survival and differentiation through well-defined signaling pathways. Other flavonoids, such as mimulone and diplacone, when tested alongside this compound, demonstrated only concentration-dependent neurotoxicity.[1][2]
The following tables summarize the quantitative data on the effects of this compound and comparative agents on PC12 cell viability.
Table 1: Effect of this compound on PC12 Cell Viability
| Concentration of this compound | % Cell Viability (relative to control) |
| 1 - 10 µM | Up to 140%[1][2] |
| >10 µM | Concentration-dependent decrease |
Table 2: Neuroprotective Effect of this compound against Amyloid-Beta (Aβ₁₋₄₂) Induced Toxicity
| Treatment | % Cell Viability (relative to Aβ-treated cells) |
| Aβ₁₋₄₂ (0-2 µM) | Baseline toxicity |
| Aβ₁₋₄₂ + this compound (10 µM) | Significant increase in viability[1][2] |
Table 3: Comparative Effects of Other Flavonoids on PC12 Cell Viability
| Flavonoid | Effect on Cell Viability |
| Mimulone | Concentration-dependent neurotoxicity |
| Diplacone | Potent concentration-dependent neurotoxicity (from >1 µM) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
PC12 Cell Culture and Maintenance
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF).
Induction of Neurotoxicity
-
Amyloid-Beta (Aβ₁₋₄₂) Induced Toxicity: Aβ₁₋₄₂ peptide is prepared by dissolving in sterile, distilled water and incubated at 37°C for 4-7 days to induce aggregation. PC12 cells are then treated with aggregated Aβ₁₋₄₂ at a final concentration of 0-2 µM for 24-48 hours.
-
Oxidative Stress Model (Hydrogen Peroxide): To induce oxidative stress, PC12 cells are treated with hydrogen peroxide (H₂O₂) at concentrations ranging from 100-300 µM for 24 hours.
Cell Viability Assessment (MTT Assay)
-
PC12 cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 1-2 hours).
-
The neurotoxic agent (e.g., Aβ₁₋₄₂ or H₂O₂) is then added to the wells and incubated for 24-48 hours.
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Visualizing the Pathways and Processes
To better understand the experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
In Vitro Efficacy of Cannflavin A Surpasses Its Precursor Chrysoeriol in Anti-Inflammatory Activity
A comprehensive comparison of the anti-inflammatory properties of Cannflavin A and its biosynthetic precursor, chrysoeriol, reveals the superior potency of this compound in preclinical evaluations. This guide synthesizes key experimental data, outlines methodologies, and illustrates the biochemical relationship between these two flavonoids.
This compound, a prenylated flavonoid found in Cannabis sativa, has demonstrated significantly greater anti-inflammatory effects compared to its precursor, chrysoeriol.[1][2][3] This heightened efficacy is attributed to its unique molecular structure, which allows for more potent inhibition of key inflammatory pathways.
Quantitative Comparison of Anti-Inflammatory Activity
Experimental data consistently shows this compound to be a more potent inhibitor of prostaglandin E2 (PGE2) production, a key mediator of inflammation. The half-maximal inhibitory concentration (IC50) for this compound is notably lower than that of many established anti-inflammatory agents.
| Compound | Target | Assay System | IC50 Value |
| This compound | Microsomal prostaglandin E synthase-1 (mPGES-1) | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced PGE2 release | 1.8 µM[4] |
| This compound | Prostaglandin E2 (PGE2) Release | TPA-induced | 0.7 µM[4] |
| Chrysoeriol | Cyclooxygenase-2 (COX-2) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | Dose-dependent inhibition[5] |
It is important to note that direct comparative IC50 values for chrysoeriol in the same mPGES-1 or TPA-induced PGE2 release assays were not available in the reviewed literature. However, studies on chrysoeriol's anti-inflammatory mechanism focus on its ability to inhibit COX-2 expression in a dose-dependent manner in LPS-stimulated murine macrophages.[5]
Experimental Protocols
The following methodologies were employed to determine the anti-inflammatory efficacy of this compound and chrysoeriol.
Inhibition of Prostaglandin E2 (PGE2) Production:
This assay was utilized to evaluate the inhibitory effect of this compound on PGE2 production in cultured human rheumatoid synovial cells.[6]
-
Cell Culture: Human rheumatoid synovial cells were cultured to confluence.
-
Treatment: Cells were treated with various concentrations of this compound or control substances.
-
Induction of Inflammation: Prostaglandin production was stimulated using an inflammatory agent.
-
Quantification: The concentration of PGE2 in the cell culture medium was quantified using radioimmunoassay.
-
Data Analysis: The IC50 value, the concentration at which 50% of PGE2 production is inhibited, was calculated.
Cyclooxygenase-2 (COX-2) Expression Assay:
This protocol was used to assess the effect of chrysoeriol on COX-2 expression in LPS-stimulated RAW 264.7 murine macrophage cells.[5]
-
Cell Culture: RAW 264.7 cells were cultured and maintained.
-
Pre-incubation: Cells were pre-incubated with various concentrations of chrysoeriol for 2 hours.
-
LPS Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/ml) for 18 hours to induce an inflammatory response.
-
Western Blotting: The protein expression level of COX-2 was determined by Western blotting, with actin used as a loading control.
-
Densitometry: The relative induction of COX-2 expression was quantified by densitometry.
Biosynthesis and Mechanism of Action
This compound is biosynthesized from chrysoeriol through a prenylation reaction catalyzed by the enzyme CsPT3, an aromatic prenyltransferase found in Cannabis sativa.[1][2][7] This enzymatic step adds a geranyl group to the chrysoeriol backbone, a key structural modification responsible for its enhanced bioactivity. Chrysoeriol itself is derived from the more common plant flavone, luteolin, through a methylation reaction.[1][2][7]
Both compounds exert their anti-inflammatory effects by modulating the arachidonic acid cascade, but at different points. Chrysoeriol has been shown to suppress the expression of COX-2, an enzyme responsible for converting arachidonic acid into prostaglandins.[5] this compound, on the other hand, acts further down the pathway by directly inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis.[8][9] This dual inhibitory action on both mPGES-1 and 5-lipoxygenase (5-LO) contributes to its potent anti-inflammatory profile.[8]
Caption: Biosynthesis of this compound from Chrysoeriol and their respective points of inhibition in the prostaglandin synthesis pathway.
Conclusion
References
- 1. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inverse.com [inverse.com]
- 4. Cannflavins - from plant to patient: A scoping review. [spiral.imperial.ac.uk]
- 5. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canurta.com [canurta.com]
- 8. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curaleafclinic.com [curaleafclinic.com]
Molecular docking studies to validate the binding affinity of Cannflavin A to target proteins.
A Comparative Guide to Its Binding Affinity with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity of Cannflavin A, a flavonoid from Cannabis sativa, with various protein targets implicated in inflammation and viral replication. Through a systematic review of molecular docking studies, we present a comparative assessment of this compound's potential as a therapeutic agent, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and other relevant compounds to their respective protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a stronger and more favorable interaction.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Comparison Ligand | Comparison Binding Affinity (kcal/mol) | Reference |
| Transforming growth factor-beta-activated kinase 1 (TAK1) | This compound | -42.9987 | Takinib | -32.5310 | [1][2] |
| Kynurenine-3-monooxygenase (KMO) | This compound | -7.95 | Ro 61-8048 | -9.75 | [3] |
| SARS-CoV-2 Papain-Like Protease (PLpro) | This compound | Not specified in kcal/mol, but showed similar binding mode to the benchmark ligand Y95. | Y95 (benchmark ligand) | Not specified | [4] |
| SARS-CoV-2 Main Protease (Mpro) | Cannabinoids (general) | -4.6 to -6.1 | - | - | [5] |
Experimental Protocols: A Detailed Look into Molecular Docking Methodology
The following protocol outlines a general yet detailed workflow for conducting molecular docking studies to assess the binding affinity of a ligand, such as this compound, to a protein target. This methodology is based on commonly used software and best practices in the field.
Protein Preparation
-
Objective: To prepare the 3D structure of the target protein for docking by removing extraneous molecules, adding hydrogen atoms, and assigning charges.
-
Steps:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. This is crucial to ensure that the docking simulation focuses on the interaction between the target protein and the ligand of interest.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation states of amino acid residues, particularly those in the active site, should be carefully checked and corrected for a physiological pH (typically 7.4).
-
Assign Charges: Assign partial charges to all atoms of the protein. The AMBER force field is a commonly used parameter set for this purpose.
-
Save the Prepared Protein: Save the prepared protein structure in a suitable format, such as Mol2 or PDBQT, for use in the docking software.
-
Ligand Preparation
-
Objective: To generate a 3D conformation of the ligand, assign charges, and define rotatable bonds.
-
Steps:
-
Obtain Ligand Structure: The 2D or 3D structure of this compound can be obtained from databases like PubChem or drawn using a molecular editor.
-
Generate 3D Conformation: If starting from a 2D structure, generate a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using force fields like MMFF94 or UFF.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms and assign Gasteiger partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, leading to a more accurate prediction of the binding pose.
-
Save the Prepared Ligand: Save the prepared ligand in a format compatible with the docking software, such as Mol2 or PDBQT.
-
Molecular Docking Simulation
-
Objective: To predict the binding pose and estimate the binding affinity of the ligand to the protein.
-
Steps:
-
Define the Grid Box: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Run the Docking Simulation: Execute the docking algorithm. AutoDock Vina uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the protein's active site.
-
Analyze the Results: The software will generate a set of possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable and stable.
-
Post-Docking Analysis
-
Objective: To visualize and analyze the interactions between the ligand and the protein in the predicted binding pose.
-
Software: UCSF Chimera, PyMOL, BIOVIA Discovery Studio
-
Steps:
-
Visualize the Docked Complex: Load the protein-ligand complex into a molecular visualization tool.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
-
Compare with Experimental Data: If available, compare the predicted binding mode with experimental data from techniques like X-ray crystallography to validate the docking results.
-
Mandatory Visualization
The following diagrams illustrate the key processes and pathways discussed in this guide.
References
- 1. Computational Assessment of this compound as a TAK1 Inhibitor: Implication as a Potential Therapeutic Target for Anti-Inflammation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gram-Scale Preparation of this compound from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canurta.com [canurta.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. Eklavya Chopra [eklavyachopra.com]
- 8. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scotchem.ac.uk [scotchem.ac.uk]
- 10. youtube.com [youtube.com]
- 11. 5. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Comparative Analysis of Isocannflavin B and Natural Cannflavins in Preclinical Cancer Models
For Immediate Release
In the evolving landscape of oncology research, flavonoids derived from Cannabis sativa are emerging as promising candidates for novel anti-cancer therapies. This guide provides a detailed comparison of the synthetic isomer Isocannflavin B and its natural counterparts, Cannflavin A and Cannflavin B, based on available preclinical data. The findings are intended to inform researchers, scientists, and drug development professionals on the differential efficacy and mechanisms of action of these compounds in various cancer models.
Executive Summary
Recent studies have highlighted the potential of both synthetic and natural cannflavins in combating cancer through various mechanisms, including the induction of programmed cell death (apoptosis), cellular self-degradation (autophagy), and the inhibition of cancer cell proliferation and invasion. Isocannflavin B, a synthetic isomer of Cannflavin B, has demonstrated significant therapeutic potential, particularly in pancreatic and breast cancer models.[1][2] Natural cannflavins, primarily this compound and B, have shown cytotoxic effects against bladder and glioblastoma cancer cell lines. While direct comparative studies in the same cancer model are limited, this guide synthesizes the available quantitative data and mechanistic insights to facilitate a comprehensive evaluation.
Comparative Efficacy in Cancer Cell Lines
The anti-cancer activity of Isocannflavin B and natural cannflavins has been quantified in different cancer models, with key findings summarized below.
Isocannflavin B (Synthetic Isomer)
In preclinical studies involving pancreatic cancer, Isocannflavin B (also referred to as FBL-03G) has been shown to significantly reduce cancer cell survival, particularly when used in combination with radiotherapy.[3]
Table 1: Anti-proliferative Effect of Isocannflavin B in Pancreatic Cancer Cell Lines (Clonogenic Assay)
| Cell Line | Treatment | Concentration of Isocannflavin B | Cell Survival (%) |
| Panc-02 | Isocannflavin B + 4Gy Radiation | 1 µM | Synergistic reduction |
| Panc-02 | Isocannflavin B + 4Gy Radiation | 4 µM | More effective than 4Gy radiation alone |
| KPC | Isocannflavin B + 4Gy Radiation | 1 µM | Synergistic reduction |
Data extracted from clonogenic survival assays. The term "synergistic reduction" indicates a greater-than-additive effect when the compound is combined with radiation.[3]
Isocannflavin B has also been reported to suppress the proliferation of breast cancer cells by arresting the cell cycle.[1]
This compound (Natural)
This compound has demonstrated dose-dependent cytotoxicity in human bladder cancer cell lines.
Table 2: Cytotoxicity of this compound in Bladder Cancer Cell Lines (Cell Viability Assay)
| Cell Line | IC50 Value (48h treatment) |
| T24 | 8 µM |
| TCCSUP | 15 µM |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Furthermore, at a concentration of 2.5 µM, this compound was shown to induce apoptosis in 42.5% of T24 bladder cancer cells.[1]
Mechanisms of Action: A Look into the Signaling Pathways
The anti-cancer effects of Isocannflavin B and natural cannflavins are mediated through distinct signaling pathways, leading to different cellular outcomes.
Isocannflavin B: Inducer of Apoptosis and Autophagy
Isocannflavin B has been shown to induce both apoptosis and autophagy in different cancer models. In pancreatic cancer, it promotes apoptosis, leading to a delay in tumor progression.[4] In hormone-responsive breast cancer, it is suggested to play a role in inducing autophagy.[2] The induction of autophagy is often linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.
This compound: Triggering Apoptosis via Caspase Activation
The cytotoxic effects of this compound in bladder cancer are, at least in part, attributed to the induction of apoptosis through the activation of executioner caspases, such as caspase-3.[1] The activation of the PI3K/Akt signaling pathway has also been implicated in the anti-cancer effects of other flavonoids in bladder cancer, suggesting a potential area for further investigation with this compound.[1]
Experimental Protocols
Cell Viability Assay (AlamarBlue™)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Isocannflavin B or this compound for the desired duration (e.g., 48 hours).
-
Reagent Addition: Add AlamarBlue™ reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader. The intensity is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the cannflavin of interest as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Clonogenic Assay
-
Cell Treatment: Treat a single-cell suspension of cancer cells with Isocannflavin B, with or without radiation.
-
Plating: Plate a known number of treated cells into new culture dishes and incubate for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells). The surviving fraction is calculated based on the number of colonies formed by treated cells relative to untreated controls.
Western Blot for Cleaved Caspase-3
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of cannflavins.
Conclusion
The available preclinical data suggests that both the synthetic isomer Isocannflavin B and natural cannflavins, particularly this compound, are promising anti-cancer agents. Isocannflavin B shows notable efficacy in pancreatic and breast cancer models, acting through the induction of apoptosis and autophagy, while this compound demonstrates potent cytotoxicity in bladder cancer cells by triggering apoptosis.
For researchers and drug development professionals, these findings underscore the importance of further investigation into this class of compounds. Direct comparative studies of these cannflavins in a wider range of cancer models are warranted to fully elucidate their relative potency and therapeutic potential. Additionally, a deeper understanding of their molecular mechanisms will be crucial for the rational design of future clinical trials. The detailed experimental protocols and workflow provided in this guide offer a foundational framework for such future research endeavors.
References
- 1. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curaleafclinic.com [curaleafclinic.com]
- 3. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
Cannflavin A: A Comparative Analysis of its Efficacy in Glioblastoma and Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cannflavin A against glioblastoma and pancreatic cancer cell lines based on available preclinical data. While research on this compound is ongoing, this document summarizes key findings on its effects on cell viability, apoptosis, and migration, and delves into the potential signaling pathways involved.
Comparative Efficacy of this compound
Current research presents a nuanced picture of this compound's effectiveness against glioblastoma and pancreatic cancer, with its impact varying significantly between the two cancer types and often being studied in comparison to or in conjunction with its counterpart, Cannflavin B, or its derivatives.
Glioblastoma
Studies on glioblastoma cell lines, specifically A-172 and U-87, indicate that this compound does not significantly reduce cell viability when used alone.[1][2] In contrast, Cannflavin B has demonstrated a dose-dependent decrease in the viability of these cell lines.[1][3]
However, both this compound and B have been shown to inhibit the migration of glioblastoma cells, a crucial factor in the aggressive nature of this cancer.[1][3] This suggests that while this compound may not be cytotoxic to glioblastoma cells on its own, it could play a role in preventing their spread.
Pancreatic Cancer
Direct studies on the efficacy of this compound against pancreatic cancer cell lines are limited. The available research primarily focuses on a synthetic derivative of Cannflavin B, named FBL-03G.[4][5][6] This compound has shown significant promise in preclinical models of pancreatic cancer, particularly when combined with radiotherapy.[5][6]
FBL-03G has been observed to induce apoptosis (programmed cell death) and decrease the survival of pancreatic cancer cells, including the Panc-02 and KPC cell lines.[5][6] The proposed mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins.[4] Furthermore, it is hypothesized that FBL-03G may act as an immunotherapeutic agent.[4]
Given that FBL-03G is a derivative of Cannflavin B, these findings suggest that the cannflavin chemical scaffold holds potential for therapeutic development against pancreatic cancer. However, further research is needed to specifically elucidate the efficacy of this compound in this context.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound and related compounds on glioblastoma and pancreatic cancer cell lines. A notable gap in the current literature is the absence of specific IC50 values for this compound in these cancer cell lines.
| Cancer Type | Cell Line(s) | Compound | Endpoint | Result | Reference |
| Glioblastoma | A-172, U-87 | This compound | Cell Viability | No significant effect | [1][2] |
| A-172, U-87 | Cannflavin B | Cell Viability | Dose-dependent decrease | [1][3] | |
| A-172, U-87 | This compound & B | Cell Migration | Inhibition of migration | [1][3] | |
| Pancreatic Cancer | Panc-02, KPC | FBL-03G (Cannflavin B derivative) | Apoptosis | Increased apoptosis | [5][6] |
| Panc-02, KPC | FBL-03G (Cannflavin B derivative) | Cell Survival | Decreased survival (especially with radiation) | [5][6] |
Signaling Pathways
The precise signaling pathways modulated by this compound in glioblastoma and pancreatic cancer are still under investigation. However, preliminary studies suggest the involvement of the following pathways:
-
Glioblastoma: Research on cannflavins suggests a potential interference with the TrkB and downstream MAPK/AKT signaling pathways.[1][2] These pathways are crucial for cell survival, proliferation, and migration.
-
Pancreatic Cancer: The anti-cancer activity of cannflavins in pancreatic cancer is linked to the modulation of apoptosis-related proteins.[4] This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.[4]
Below are diagrams illustrating the potential signaling pathways and a general experimental workflow for assessing anticancer efficacy.
Hypothesized signaling pathway of this compound in glioblastoma.
Apoptosis induction by a Cannflavin B derivative in pancreatic cancer.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are proprietary to the respective researchers. However, this section outlines the general methodologies for the key experiments mentioned.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Glioblastoma (A-172, U-87) or pancreatic cancer (Panc-02, KPC) cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or the compound of interest. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated.
Clonogenic Survival Assay (General Protocol)
-
Cell Seeding: A known number of single cells are seeded into 6-well plates.
-
Treatment: Cells are treated with the test compound (e.g., FBL-03G) and/or radiation.
-
Incubation: The plates are incubated for a period that allows for colony formation (typically 1-3 weeks).
-
Colony Staining: The colonies are fixed and stained with a solution like crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.
Cell Migration (Scratch) Assay (General Protocol)
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing the test compound or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).
-
Data Analysis: The closure of the scratch is quantified by measuring the change in the cell-free area over time.
A generalized workflow for evaluating the anticancer effects of a compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. manuals.plus [manuals.plus]
- 5. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer [frontiersin.org]
Cross-Validation of Analytical Techniques for Cannflavin A Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Cannflavin A, a bioactive flavonoid found in Cannabis sativa, is crucial for standardization, quality control, and pharmacological studies. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data from peer-reviewed studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters of HPLC-PDA and LC-MS methods based on validated studies.
| Parameter | HPLC-UV/PDA | LC-MS |
| **Linearity (R²) ** | > 0.99[1][2][3][4] | Excellent Linearity Reported[5][6] |
| Linear Range | 5 - 500 ppm (µg/mL)[1][2][3][4] | 0.5 - 2.5 µg/mL[1] |
| Limit of Detection (LOD) | 1 - 1.5 ppm (µg/mL)[1] | 0.25 µg/mL[2][5][6] |
| Limit of Quantification (LOQ) | 3.3 - 5 ppm (µg/mL)[1] | 0.5 µg/mL[2][5][6] |
| Accuracy (Recovery) | 82% - 98%[1][2][3][4] | Not explicitly stated in the provided abstracts |
| Precision (%RSD) | ≤ 5.29% (Intra-day and Inter-day)[1][2][3][4] | Not explicitly stated in the provided abstracts |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the experimental protocols for the HPLC-PDA and LC-MS methods as described in the cited literature.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method offers a robust and practical approach for routine analysis and is widely accessible in analytical laboratories.[1]
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna® C18 (150 × 4.6 mm, 3 μm) analytical column.[1][2][3][4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[1][2][3][4]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 10 μL.[1]
-
Detection: PDA detector set to acquire data from 190 to 400 nm, with chromatograms visualized at 342.4 nm.[1]
-
Run Time: 20 minutes.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS based methods provide significantly higher sensitivity, with the ability to detect this compound at much lower concentrations.[1]
-
Instrumentation: Liquid Chromatography system coupled with a Mass Spectrometer.
-
Mobile Phase: Isocratic method using a mobile phase consisting of acetonitrile and water with 0.1% formic acid (83:17, v/v).[5][6]
-
Detection: Electrospray positive ionization in single-ion monitoring (SIM) mode.[5][6]
-
Internal Standard: A deuterated analog, cannabidiol-D3, can be used as an internal standard.[5][6]
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC-PDA and LC-MS techniques for this compound quantification.
Caption: Workflow for cross-validating HPLC-PDA and LC-MS methods for this compound quantification.
References
- 1. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated method for detection of cannflavins in hemp extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Properties of Cannflavin A and Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of two prominent non-psychoactive compounds derived from Cannabis sativa: the flavonoid Cannflavin A and the cannabinoid Cannabidiol (CBD). This document synthesizes experimental data to objectively evaluate their mechanisms of action, potency, and therapeutic potential in the context of inflammation.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and CBD against key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Inflammatory Mediator | This compound (IC50) | Cannabidiol (CBD) (IC50) | Key Findings & References |
| Prostaglandin E2 (PGE2) | 0.7 µM (TPA-induced release)[1][2] | Not explicitly found | Cannflavins A and B are potent inhibitors of PGE2 release, reportedly 30 times more effective than aspirin.[3][4] |
| Microsomal Prostaglandin E synthase-1 (mPGES-1) | 1.8 µM[1][2][5] | Not explicitly found | Cannflavins A and B act as dual inhibitors of mPGES-1 and 5-LOX.[5][6] |
| 5-Lipoxygenase (5-LOX) | 0.9 µM (cell-free), 1.6-2.4 µM (cell-based)[5] | 73,730 nM (73.73 µM)[7] | This compound is a potent inhibitor of 5-LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[3][6] |
| Interleukin-1β (IL-1β) | 12.9 µM (LPS-induced expression)[8] | Reduces production in various models[9][10] | This compound inhibits TLR4-induced IL-1β expression.[8] CBD attenuates IL-1β production in monocytes and down-regulates genes in the IL-1 pathway.[9] |
| CXCL10 | 43.4 µM (LPS-induced expression)[8] | Not explicitly found | This compound modulates TLR4-induced chemokine expression.[8] |
| Tumor Necrosis Factor-α (TNF-α) | No significant effect on TLR4-induced secretion[8] | Reduces levels in various models[10][11] | While this compound does not appear to inhibit TLR4-mediated TNF-α secretion, CBD has been shown to decrease its production.[8][10][11] |
| Kynurenine-3-monooxygenase | 29.4 µM[6] | Not explicitly found | Inhibition of this enzyme by this compound suggests therapeutic potential against neuroinflammatory diseases.[6] |
Mechanisms of Anti-Inflammatory Action
Both this compound and CBD exert their anti-inflammatory effects through multiple mechanisms, targeting distinct and sometimes overlapping signaling pathways.
This compound:
This compound primarily targets the enzymatic pathways responsible for the production of pro-inflammatory lipid mediators.[3][6] Its key mechanisms include:
-
Dual Inhibition of mPGES-1 and 5-LOX: this compound effectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of prostaglandin E2 (PGE2) and leukotrienes, respectively.[5][6] These lipid mediators are pivotal in driving the inflammatory response.
-
Modulation of Toll-Like Receptor 4 (TLR4) Signaling: this compound has been shown to inhibit the TLR4-induced expression of inflammatory cytokines and chemokines, such as IL-1β and CXCL10, in macrophages.[1][8]
-
Weak Inhibition of Cyclooxygenases (COX-1 and COX-2): Some studies report weak inhibition of COX enzymes by this compound.[1][6]
Cannabidiol (CBD):
CBD's anti-inflammatory actions are multifaceted, involving interactions with various receptors and signaling pathways beyond the classical cannabinoid receptors.[12][13] Its primary mechanisms include:
-
Modulation of Cytokine Production: CBD can decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while potentially increasing anti-inflammatory cytokines.[9][10][14]
-
Interaction with Non-Cannabinoid Receptors: CBD's effects are mediated through various receptors, including peroxisome proliferator-activated receptor gamma (PPARγ), transient receptor potential vanilloid 1 (TRPV1), and adenosine A2A receptors.[9][10][12] Activation of PPARγ by CBD is a key factor in its ability to suppress the inflammatory response.[9][13]
-
Inhibition of NF-κB Pathway: CBD can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[9]
-
Antioxidant Properties: CBD possesses intrinsic antioxidant effects, which contribute to its anti-inflammatory capacity by reducing oxidative stress that can trigger and perpetuate inflammation.[12][15]
-
Lipid Mediator Class Switching: Recent research suggests that CBD can promote a switch from pro-inflammatory lipid mediators (leukotrienes and prostaglandins) to inflammation-resolving specialized pro-resolving mediators (SPMs).[16]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and CBD, as well as a generalized experimental workflow for assessing their anti-inflammatory effects.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Multifaceted anti-inflammatory pathways of CBD.
References
- 1. researchgate.net [researchgate.net]
- 2. cannabisclinicians.org [cannabisclinicians.org]
- 3. leafwell.com [leafwell.com]
- 4. inverse.com [inverse.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. cannabisclinicians.org [cannabisclinicians.org]
- 13. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rrmeds.com [rrmeds.com]
- 15. Anti-inflammatory effect of cannabidiol, a non-psychoactive component of cannabis | Paris Brain Institute [parisbraininstitute.org]
- 16. Biochemistry behind CBD’s anti-inflammatory effects points to new ways to treat inflammation | Research | Chemistry World [chemistryworld.com]
Validating the Antiparasitic Activity of Cannflavin A against Leishmania donovani: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiparasitic activity of Cannflavin A against Leishmania donovani, the causative agent of visceral leishmaniasis. The performance of this compound is evaluated against established antileishmanial drugs, supported by experimental data from scientific literature. Detailed experimental protocols and visual representations of workflows and potential mechanisms of action are included to facilitate reproducibility and further research.
Comparative Efficacy of this compound and Standard Antileishmanial Drugs
The in vitro efficacy of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania donovani is presented below, in comparison with the standard therapeutic agents Amphotericin B and Miltefosine. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of the parasite population, while the 50% cytotoxic concentration (CC50) represents the concentration that is toxic to 50% of mammalian host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's specific toxicity towards the parasite versus the host.
| Compound | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Amastigote | 10 - 33.4[1] | THP-1 Macrophages | > 50[1] | > 1.5 - 5 |
| Amphotericin B | Promastigote | 0.040 - 0.7[2][3][4] | Peritoneal Macrophages | 54.0[2] | > 77 |
| Amastigote | 0.1 - 0.4[3][4] | Peritoneal Macrophages | 54.0[2] | > 135 | |
| Miltefosine | Promastigote | 0.4 - 46.76[3][4][5][6] | - | - | - |
| Amastigote | 0.9 - 11.35[3][4][7] | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the replication of these findings.
In Vitro Antileishmanial Activity against L. donovani Promastigotes
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against the promastigote stage of L. donovani.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
Test compound (e.g., this compound) and reference drug (e.g., Amphotericin B)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Incubator (25°C)
-
Microplate reader
Procedure:
-
Harvest L. donovani promastigotes from culture and adjust the concentration to 2.5 x 10⁶ cells/mL in fresh M199 medium.[8]
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compound and reference drug in M199 medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plate at 25°C for 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for a further 4 hours.
-
Add 100 µL of solubilizing solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value by non-linear regression analysis.
In Vitro Antileishmanial Activity against L. donovani Intracellular Amastigotes
This protocol describes the evaluation of a compound's efficacy against the intracellular amastigote stage of L. donovani in a human macrophage cell line.
Materials:
-
THP-1 human monocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Stationary phase L. donovani promastigotes
-
Test compound and reference drug
-
Giemsa stain
-
96-well plates or chamber slides
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and differentiate into adherent macrophages by adding 50 ng/mL of PMA and incubating for 48 hours at 37°C with 5% CO₂.[9]
-
Wash the differentiated macrophages with serum-free RPMI-1640 medium.
-
Infect the macrophages with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 1:10 (macrophage:parasite).[10]
-
Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Wash the cells to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of the test compound and reference drug. Include infected, untreated wells as a control.
-
Incubate the plates for a further 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of inhibition and the IC50 value.
Cytotoxicity Assay against Mammalian Cells
This protocol is for assessing the toxicity of a compound against a mammalian cell line, such as THP-1 macrophages, to determine the CC50.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Test compound
-
MTT solution
-
Solubilizing solution
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL.
-
Add serial dilutions of the test compound to the wells and incubate for 24-72 hours at 37°C with 5% CO₂.
-
Perform the MTT assay as described in Protocol 1 (steps 6-8).
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control and determine the CC50 value.
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating the antiparasitic activity of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cannflavin A
The following provides essential safety and logistical information for the proper disposal of Cannflavin A, a flavonoid compound found in Cannabis sativa. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous material until more information becomes available. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) office for detailed protocols.
Summary of this compound Properties
| Property | Data |
| Chemical Formula | C26H28O6 |
| Molecular Weight | 436.5 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Acetone. |
| Primary Use | Research and forensic applications. |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, state, and federal regulations for chemical waste. It should not be disposed of in regular trash or down the drain.
-
Initial Assessment and Waste Classification:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), as hazardous chemical waste.
-
A laboratory chemical is considered waste when you no longer intend to use it.
-
-
Segregation and Collection:
-
Collect this compound waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the waste container is clearly labeled as "Hazardous Waste."
-
Do not mix this compound waste with other incompatible chemical wastes. A general best practice is to store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
-
-
Labeling the Hazardous Waste Container:
-
Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.
-
The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The quantity or concentration of the waste. For mixtures, list all chemical components.
-
The date when the waste was first added to the container (date of generation).
-
The location of origin (e.g., building and room number).
-
The name and contact information of the Principal Investigator.
-
Appropriate hazard pictograms as indicated by the SDS.
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory.
-
Keep the container closed at all times except when adding waste.
-
It is recommended to use secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Once the container is full or the waste is ready for disposal, submit a hazardous waste pickup request to your institution's EHS office. This may involve filling out a specific form with details about the waste.
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (such as ethanol or acetone) that can dissolve the compound.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label on the container and it may then be disposed of as regular trash, though institutional policies may vary.
-
Recommended Disposal Method from Safety Data Sheet
One supplier's SDS for this compound recommends the following disposal method: "Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and Exhaust air. Dispose of waste according to laws applicable." This process should only be carried out by a licensed hazardous waste disposal facility.
Experimental Workflow: this compound Disposal
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
